CMP (hydrochloride)
Description
Properties
Molecular Formula |
C10H17N · HCl |
|---|---|
Molecular Weight |
187.7 |
InChI |
InChI=1S/C10H17N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-4,7,9,11H,5-6,8H2,1-2H3;1H |
InChI Key |
RYSRUDSPAWBEGA-UHFFFAOYSA-N |
SMILES |
CC(NC)CC1=CCC=CC1.Cl |
Synonyms |
1-(1’,4’-cyclohexadienyl)-2-methyl Aminopropane |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of CMP hydrochloride
This guide provides a definitive technical analysis of CMP Hydrochloride .
CRITICAL DISAMBIGUATION NOTICE: In pharmaceutical and forensic contexts, the acronym "CMP" combined with "Hydrochloride" refers to two distinct chemical entities depending on the application field.
-
Oncology/Therapeutics: Cyclocytidine Hydrochloride (also known as Ancitabine or Cyclo-CMP), a prodrug of Cytarabine.[1]
-
Forensic/Impurity Profiling: 1-(1,4-cyclohexadienyl)-2-methylaminopropane Hydrochloride , a specific byproduct of methamphetamine synthesis (Birch reduction).
As this guide addresses Drug Development Professionals , the primary focus is the therapeutic agent (Cyclocytidine Hydrochloride ), with a secondary section on the forensic impurity marker to ensure analytical specificity.
PART 1: IDENTITY MATRIX & CHEMICAL DEFINITION
The following matrix resolves the acronym collision to prevent experimental error.
| Feature | Candidate A (Therapeutic Target) | Candidate B (Forensic Marker) |
| Common Name | Cyclocytidine Hydrochloride (Ancitabine) | CMP Hydrochloride (Birch Impurity) |
| Synonyms | Cyclo-CMP; Cyclo-C; 2,2'-Anhydro-ara-C | 1-(1,4-cyclohexadienyl)-2-methylaminopropane HCl |
| CAS Number | 10212-25-6 | 90001067 (Cayman ID); Generic CAS varies |
| Molecular Formula | ||
| Molecular Weight | 261.66 g/mol | 187.71 g/mol |
| Primary Use | Antineoplastic prodrug (Leukemia treatment) | Impurity standard in methamphetamine profiling |
| Solubility | Highly soluble in water (>200 mg/mL) | Soluble in methanol, water |
PART 2: CYCLOCYTIDINE HYDROCHLORIDE (Therapeutic "Cyclo-CMP")
Chemical Structure & Properties
Cyclocytidine Hydrochloride is a rigid, bicyclic nucleoside analog. Unlike standard cytidine, it possesses an anhydro bond (oxygen bridge) between the C2 carbon of the pyrimidine ring and the C2' carbon of the arabinose sugar. This structure confers resistance to deamination by cytidine deaminase, a key enzyme that rapidly degrades Cytarabine (Ara-C).
-
IUPAC Name: (2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-3,3a,6,9a-tetrahydro-2H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-ol hydrochloride.[2][3]
-
Appearance: White crystalline powder.
-
Stability: Stable in acidic solution; hydrolyzes to Cytarabine (Ara-C) in alkaline conditions (
).
Mechanism of Action (Prodrug Logic)
Cyclocytidine functions as a depot form of Cytarabine.
-
Administration: Upon injection, the rigid bicyclic structure prevents immediate deamination.
-
Hydrolysis: Under physiological conditions (slowly) or alkaline environments, the C2-O2' bridge hydrolyzes.
-
Active Release: This releases Cytarabine (Ara-C) , which is then phosphorylated to Ara-CTP (the active antimetabolite) that inhibits DNA polymerase.
Visualization: Hydrolysis Pathway
The following diagram illustrates the conversion of Cyclo-CMP to its active form and subsequent metabolic deactivation.
Caption: Metabolic activation of Cyclocytidine HCl (Cyclo-CMP) to Cytarabine and subsequent deactivation.
PART 3: EXPERIMENTAL PROTOCOLS
HPLC Analysis of Cyclocytidine HCl
This protocol separates the prodrug (Cyclocytidine) from its hydrolysis product (Cytarabine) to assess purity or stability.
System Parameters:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (0.05 M, pH 6.8) : Methanol (95:5 v/v). Note: Neutral pH is used to prevent on-column hydrolysis.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Temperature: 25°C.
Procedure:
-
Standard Prep: Dissolve Cyclocytidine HCl reference standard in Mobile Phase to 0.5 mg/mL.
-
Sample Prep: Dissolve sample in Mobile Phase. Critical: Analyze immediately. Do not store in alkaline buffers.
-
Injection: 10 µL.
-
Retention Time (Approx):
-
Cytarabine (Ara-C): ~4-5 min.
-
Cyclocytidine (Cyclo-CMP): ~8-10 min (more retained due to bicyclic rigidity).
-
Synthesis Verification (FTIR)
To confirm the "Cyclo" structure (anhydro bond), look for specific IR bands absent in standard Cytidine.
-
Characteristic Band: Strong absorption at 1650 cm⁻¹ (C=N stretch in the bicyclic system) and absence of the carbonyl C=O stretch typical of the cytidine ring at 1670 cm⁻¹.
PART 4: FORENSIC CONTEXT (The "Other" CMP)
For researchers encountering "CMP Hydrochloride" in toxicology or forensic supply catalogs (e.g., Cayman Chemical Item 90001067), the compound is 1-(1,4-cyclohexadienyl)-2-methylaminopropane HCl .
-
Context: This is a marker for the "Birch Reduction" (Nazi method) synthesis of methamphetamine. It results from the over-reduction of the aromatic ring of pseudoephedrine/methamphetamine.
-
Safety Warning: This compound is a neurotoxic impurity. It is not a therapeutic agent.[5]
-
Mass Spec Identification:
-
Parent Ion (m/z): 152 (Free base).
-
Major Fragment: 91 (Tropylium ion) is absent or altered compared to methamphetamine due to the diene ring.
-
References
-
National Center for Biotechnology Information (PubChem). Ancitabine Hydrochloride (CID 25050). Accessed Feb 2026. [Link][2]
-
PharmaCompass. Cyclocytidine Hydrochloride (Cyclo-CMP) Regulatory and Technical Dossier. Accessed Feb 2026. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ancitabine Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10212-25-6|(2R,3R,3aS,9aR)-2-(Hydroxymethyl)-6-imino-3,3a,6,9a-tetrahydro-2H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]
- 4. Cyclo-cmp hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Solubility Properties of CMP Hydrochloride (Cyclocytidine HCl) in Water vs. Organic Solvents
The following technical guide details the solubility properties of Cyclocytidine Hydrochloride (also known as Ancitabine Hydrochloride or Cyclo-CMP HCl ), while distinguishing it from the nucleotide Cytidine Monophosphate (CMP) to ensure precision in pharmaceutical applications.
Content Type: Technical Guide | Audience: Drug Development Professionals & Researchers[1]
Executive Summary & Chemical Identification
In the context of drug development and organic synthesis, "CMP Hydrochloride" most accurately refers to Cyclocytidine Hydrochloride (Ancitabine HCl), a synthetic prodrug of Cytarabine (Ara-C).[1] It is distinct from the biochemical metabolite Cytidine 5'-Monophosphate (CMP), which typically exists as a disodium salt or free acid.[1]
This guide focuses on Cyclocytidine Hydrochloride (Cyclo-CMP HCl) , a rigid, bicyclic nucleoside analog.[1] Its solubility profile is governed by the ionic nature of the hydrochloride salt and the hydrophilic sugar moiety, creating a stark contrast between its behavior in aqueous systems versus organic media.[1]
| Compound | Cyclocytidine Hydrochloride | Cytidine 5'-Monophosphate |
| Abbreviation | Cyclo-CMP HCl, Ancitabine HCl | CMP, 5'-Cytidylic Acid |
| CAS Number | 10212-25-6 | 63-37-6 |
| Primary Use | Antineoplastic Prodrug | RNA Monomer, Nutritional Supplement |
| Key Solubility | Soluble in Water & DMSO; Poor in Ethanol | Soluble in Water; Insoluble in DMSO |
Physicochemical Basis of Solubility
The solubility of Cyclo-CMP HCl is dictated by two structural features:
-
The Hydrochloride Salt: Provides high lattice energy but also high hydration enthalpy, facilitating dissolution in water.[1]
-
The 2,2'-Anhydro Bridge: This rigid cyclic bond locks the sugar and base in a specific conformation, reducing the entropic penalty of solvation in polar aprotic solvents like DMSO compared to flexible nucleosides.[1]
Quantitative Solubility Profile
Data aggregated from pharmaceutical certificates of analysis and physical property databases.[1]
| Solvent | Solubility Rating | Approx. Conc. (mg/mL) | Mechanistic Insight |
| Water | Freely Soluble | > 200 mg/mL | Ion-dipole interactions dominate; high hydration energy of Cl⁻ and protonated base.[1] |
| DMSO | Soluble | 25 – 100 mg/mL | High dielectric constant ( |
| Methanol | Slightly Soluble | ~ 5 – 10 mg/mL | Limited solvation of the chloride salt; often used as a co-solvent.[1] |
| Ethanol | Very Slightly Soluble | < 2.5 mg/mL | Low dielectric constant ( |
| Chloroform | Insoluble | < 0.1 mg/mL | Lack of H-bond donors/acceptors to solvate the polar salt.[1] |
| Diethyl Ether | Insoluble | < 0.1 mg/mL | Non-polar nature incompatible with ionic salt.[1] |
Solubility in Water: Mechanisms & Stability
Water is the primary solvent for Cyclo-CMP HCl formulation, but stability is the limiting factor.[1]
Dissolution Mechanism
In water, Cyclo-CMP HCl dissociates into the chloride anion and the protonated cyclocytidine cation.[1] The rigid 2,2'-anhydro structure prevents rotation around the glycosidic bond, making the molecule compact and highly solvated.
Critical Stability Warning (Hydrolysis)
Unlike standard CMP, Cyclo-CMP HCl is chemically unstable in aqueous solution over time, particularly at alkaline pH.[1] It hydrolyzes to form Cytarabine (Ara-C) .[1] This reaction is the basis of its prodrug mechanism but a liability for shelf-life.[1]
-
Acidic pH (pH < 3): Relatively stable.[1]
-
Neutral/Alkaline pH (pH > 7): Rapid hydrolysis to Cytarabine.[1]
-
Implication: Aqueous stock solutions should be prepared fresh or stored at -20°C.
Solubility in Organic Solvents: Strategic Applications
Dimethyl Sulfoxide (DMSO)
DMSO is the preferred solvent for preparing high-concentration stock solutions (up to 100 mM) for biological assays.[1] It avoids the rapid hydrolysis seen in water.[1]
-
Protocol: Dissolve powder in pure DMSO. Sonicate if necessary.[1][2]
-
Storage: Stable at -20°C for months (hygroscopic; keep sealed).
Ethanol & Methanol (Antisolvents)
The low solubility in alcohols makes them excellent antisolvents for purification.[1]
-
Crystallization Strategy: Dissolve crude Cyclo-CMP HCl in a minimum volume of water, then slowly add cold absolute ethanol.[1] The drop in dielectric constant forces the salt to precipitate/crystallize, leaving impurities in solution.[1]
Experimental Protocols for Solubility Determination
To validate solubility for a specific batch (e.g., for formulation), use the following self-validating protocols.
Method A: Saturation Shake-Flask (Standard)[1]
-
Preparation: Add excess Cyclo-CMP HCl solid to 1 mL of solvent (Water, DMSO, or EtOH) in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter.
-
Quantification: Dilute the supernatant and measure UV absorbance at 266 nm (max) or use HPLC.
Method B: HPLC with Stability Monitoring
Because Cyclo-CMP hydrolyzes, a simple UV check might measure the breakdown product (Cytarabine) instead of the parent.[1] HPLC is required for accurate solubility data in water.[1]
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 0.05 M Phosphate Buffer (pH 3.0) : Methanol (95:5).[1] Acidic pH prevents hydrolysis during run.[1]
-
Retention: Cyclo-CMP elutes earlier than Cytarabine due to the charged nature.[1]
Implications for Drug Development[1]
Formulation
-
Lyophilization: Due to aqueous instability, Cyclo-CMP HCl is typically supplied as a lyophilized powder.[1] It should be reconstituted immediately before use.[1]
-
Excipients: Avoid alkaline buffers (Carbonate/Bicarbonate).[1] Use Citrate or Acetate buffers (pH 4-5) to maintain stability in solution.[1]
Purification
-
Recrystallization: The "Water/Ethanol" solvent system is the industry standard for purifying Cyclo-CMP HCl.[1] The compound is dissolved in water (high solubility) and forced out by Ethanol (low solubility), yielding high-purity crystals.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25050: Ancitabine Hydrochloride. PubChem.[1][3] Available at: [Link][1]
-
Hoshi, A., et al. (1971).[1] 2,2'-O-Cyclocytidine, an antitumor cytidine analog resistant to cytidine deaminase.[1][4] Gann, 62(2), 145-146.[1][4] (Foundational study on stability and activity).
Sources
Technical Guide: Mechanism of Action of CMP Hydrochloride in Phospholipid Metabolism
Executive Summary
Cytidine 5'-monophosphate (CMP) , supplied as the stable hydrochloride salt (CMP-HCl) , serves as a critical thermodynamic modulator in the biosynthesis of structural phospholipids. While often viewed merely as a breakdown product of Cytidine Triphosphate (CTP) utilization, CMP acts as a master regulator of the Kennedy Pathway (CDP-choline/CDP-ethanolamine pathway).
Its mechanism of action is dual-faceted:
-
Product Inhibition: It functions as an allosteric "brake" on CTP:phosphocholine cytidylyltransferase (CCT) , the rate-limiting enzyme in phosphatidylcholine (PC) synthesis.
-
Headgroup Shifting: In specific tissues (e.g., alveolar epithelium), elevated CMP concentrations drive the reverse reaction of phosphatidylinositol synthase, shifting metabolic flux toward phosphatidylglycerol (PG) production—a critical factor in pulmonary surfactant engineering.
This guide details the enzymatic mechanics, regulatory feedback loops, and validated protocols for assessing CMP-mediated flux in phospholipid metabolism.
Part 1: The Biochemistry of CMP in the Kennedy Pathway
The de novo synthesis of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) relies on the activation of headgroups (choline/ethanolamine) by CTP.[1] CMP is generated as the leaving group in the final condensation step.
The Core Mechanism
The pathway operates in three sequential steps. CMP-HCl, when introduced to the system, dissociates to provide the CMP moiety, which directly impacts the thermodynamic equilibrium of Step 2 and Step 3.
-
Phosphorylation (Kinase Step): Choline is phosphorylated to Phosphocholine (P-Cho).[1]
-
Activation (The Rate-Limiting Step): P-Cho attacks the
-phosphate of CTP, releasing Pyrophosphate (PPi) and forming CDP-Choline . This is catalyzed by CCT .[1][2] -
Condensation (The Transfer Step): The phosphocholine moiety is transferred from CDP-Choline to Diacylglycerol (DAG), releasing CMP .
Pathway Visualization
The following diagram illustrates the Kennedy Pathway, highlighting CMP's role as both a product and a feedback inhibitor.
Figure 1: The Kennedy Pathway showing the release of CMP and its negative feedback loop on the rate-limiting enzyme CCT.
Part 2: Enzymatic Kinetics & Regulation
Understanding the "CMP Paradox" is vital for experimental design. While CTP is required for synthesis, the accumulation of CMP (the product) signals energy depletion or pathway saturation.
The CCT "Brake" Mechanism
Enzyme: CTP:phosphocholine cytidylyltransferase (CCT) Mechanism: CCT is an amphitropic enzyme, active when membrane-bound.
-
Forward Reaction:
-
Inhibition: CMP competes with CTP for the active site. Furthermore, high levels of CMP stabilize the soluble (inactive) form of CCT, detaching it from the endoplasmic reticulum membrane.
-
Implication: In drug development assays, adding exogenous CMP-HCl effectively "freezes" the production of CDP-Choline, allowing researchers to isolate specific metabolic snapshots.
The Headgroup Switch (Surfactant Biology)
In alveolar type II cells, CMP plays a unique role in diversifying lipid classes.
-
The Switch: High CMP levels reverse the reaction of CDP-DAG:inositol phosphatidyltransferase .[3]
-
Effect: This reversal regenerates CDP-DAG, which is then available for Phosphatidylglycerol (PG) synthesis.
-
Application: Supplementation with CMP-HCl is used in tissue engineering to promote the maturation of lung surfactant profiles (High PG/Low PI) [1].
Part 3: Methodological Framework
To study phospholipid metabolism accurately, one must measure the activity of CCT without interference from the rapid turnover of CMP. The following protocol utilizes HPLC to separate nucleotides, replacing older, less precise charcoal-binding methods.
Protocol: HPLC-Based CCT Activity Assay
Objective: Quantify the conversion of CTP to CDP-Choline and assess inhibition by CMP. Reagent: CMP Hydrochloride (High Purity, >98%).
Reagents & Buffer Preparation
| Component | Concentration | Role |
| Buffer A | 20 mM Tris-HCl (pH 7.4) | Maintains physiological pH. |
| Magnesium | 10 mM MgCl₂ | Essential cofactor for CCT activity. |
| Substrate 1 | 2 mM Phosphocholine | Phospho-headgroup donor. |
| Substrate 2 | 2 mM CTP | Nucleotide donor. |
| Inhibitor | 0-5 mM CMP-HCl | Variable for inhibition curves. |
| Lipid Activator | 0.2 mM Oleic Acid | Promotes CCT membrane binding (activation). |
Step-by-Step Workflow
-
Cell Lysis: Harvest cells in Buffer A containing protease inhibitors. Sonicate (3 x 10s pulses) to disrupt membranes.
-
Pre-Incubation: Incubate lysate with Oleic Acid vesicles for 10 min at 37°C to activate CCT.
-
Reaction Initiation: Add CTP and Phosphocholine .
-
Experimental Arm: Add CMP-HCl at graded concentrations (0.1, 0.5, 1.0, 5.0 mM).
-
-
Incubation: Incubate for 20 minutes at 37°C.
-
Termination: Stop reaction by boiling (2 min) or adding 100 µL cold Methanol.
-
Separation (HPLC):
-
Column: Anion Exchange (SAX) or C18 Reverse Phase.
-
Mobile Phase: 50 mM Ammonium Phosphate (pH 5.0).
-
Detection: UV at 271 nm (Cytidine absorption max).
-
-
Data Analysis: Calculate the ratio of CDP-Choline peak area vs. CTP peak area.
Assay Logic Diagram
Figure 2: Workflow for CCT activity assay utilizing CMP-HCl as a modulator.
Part 4: Therapeutic & Industrial Applications[4][5]
Liposome Synthesis and Stability
In the formulation of liposomal drug delivery systems, the ratio of PC to PE is critical for membrane curvature and fusion potential.
-
Role of CMP: By controlling the CTP/CMP ratio in bioreactors utilizing enzymatic synthesis, engineers can fine-tune the PC/PE ratio.
-
Mechanism: High CMP levels inhibit the forward synthesis of PC, indirectly favoring PE accumulation if the ethanolamine pathway is less sensitive to CMP inhibition in the specific cell line used.
Neural Membrane Repair
Exogenous cytidine sources (converting to CMP -> CTP) are investigated for neural repair.
-
Pathway: Cytidine + ATP
CMP CTP CDP-Choline PC. -
Clinical Relevance: While CMP-HCl itself does not cross the blood-brain barrier efficiently, it is the mechanistic "active moiety" intracellularly. Drug developers use CMP-HCl in in vitro blood-brain barrier models to test transport efficacy of prodrugs [2].
References
-
Bleijerveld, O. B., et al. (2007). Regulation of phosphatidylglycerol and phosphatidylinositol synthesis in alveolar type II cells.Biochemical Journal .[4]
-
Cornell, R. B., & Northwood, I. C. (2000). Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization.Trends in Biochemical Sciences .
-
Vagelos, P. R., et al. (2016). Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography.Analytical Biochemistry .
-
Gibellini, F., & Smith, T. K. (2010).[5] The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine.IUBMB Life .
Sources
- 1. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 2. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cytidine monophosphate-dependent synthesis of phosphatidylglycerol in permeabilized type II pneumonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of Cytidine Monophosphate in Sialic Acid Activation Pathways
Abstract
Sialylation, the enzymatic addition of sialic acid to glycoconjugates, is a critical post-translational modification that profoundly influences a vast array of biological processes, from immune responses to cancer metastasis.[1][2] This guide provides a comprehensive technical overview of the pivotal first committed step in all sialylation events: the activation of sialic acid. We will delve into the biochemical mechanisms, the central enzyme CMP-Sialic Acid Synthetase (CMAS), and the critical role of cytidine monophosphate (CMP) as both a component of the activated sugar donor and a key regulatory molecule. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this fundamental pathway and its practical applications in the laboratory.
The Imperative of Activation: Why Sialic Acid Needs CMP
Sialic acids are a family of nine-carbon carboxylated monosaccharides typically found at the outermost termini of glycan chains on proteins and lipids.[3] Their strategic location and negative charge are crucial for mediating or modulating cellular adhesion, signal transduction, and pathogen recognition.[4][5]
However, free sialic acid is chemically inert for glycosylation reactions. For it to be transferred onto a growing glycan chain, it must first be "activated" into a high-energy donor molecule. This is a common principle in biochemistry, where nucleotide sugars serve as the activated intermediates for glycosyltransferases. While most sugars are activated by uridine diphosphate (UDP) or guanosine diphosphate (GDP), sialic acid is unique in its utilization of cytidine monophosphate (CMP).[6]
The resulting molecule, Cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) , is the sole activated sugar donor for all sialyltransferases in bacteria and animals.[1][7][8] Interference with the synthesis of CMP-sialic acid is catastrophic, leading to a complete halt in sialylation, which is embryonic lethal in mammals.[1][7]
The Master Catalyst: CMP-Sialic Acid Synthetase (CMAS)
The activation of sialic acid is catalyzed by a single, key enzyme: CMP-sialic acid synthetase (CMAS) , also known as CMP-N-acetylneuraminic acid synthetase.[1][8]
Reaction Mechanism: CMAS catalyzes the condensation of Cytidine-5'-triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid.[9] The reaction proceeds via a nucleophilic attack from the C-2 hydroxyl group of the β-anomer of Neu5Ac on the α-phosphate of CTP, resulting in the formation of CMP-Neu5Ac and the release of pyrophosphate (PPi).[9]
Causality Behind the Mechanism: The cleavage of the high-energy phosphoanhydride bond in CTP and the subsequent hydrolysis of pyrophosphate by ubiquitous pyrophosphatases provide the thermodynamic driving force for this reaction, making the formation of CMP-Neu5Ac essentially irreversible under physiological conditions. The reaction requires a divalent metal cofactor, typically Mg²⁺ or Mn²⁺, which helps to orient the substrates correctly within the active site for catalysis.[1]
A Peculiar Location: A fascinating and unusual feature of vertebrate CMAS is its localization. While nearly all other nucleotide sugar biosynthetic enzymes reside in the cytoplasm, vertebrate CMAS is predominantly found in the nucleus.[5][8][10] The newly synthesized CMP-Neu5Ac is then exported to the cytoplasm before being transported into the Golgi apparatus by a specific antiporter, the CMP-sialic acid transporter (CST).[10][11][12] In contrast, bacterial CMAS enzymes are cytoplasmic, reflecting the different cellular architecture.[13] This subcellular compartmentalization in vertebrates offers a potential avenue for developing selective inhibitors that target bacterial pathways without affecting the host's nuclear enzyme.[13]
Figure 1: Vertebrate Sialic Acid Activation and Transfer Pathway.
The Role of CMP Hydrochloride in Laboratory Applications
In the context of laboratory research and biochemical assays, the term "CMP hydrochloride" refers to the hydrochloride salt of Cytidine 5'-monophosphate. This stable, water-soluble form of CMP is a standard reagent. It is crucial to distinguish its role from that of CMP-Neu5Ac.
-
As a Reaction Byproduct and Regulator: In sialyltransferase assays, CMP is the product released after the transfer of sialic acid to an acceptor.[14] Its accumulation can inhibit the reaction. Therefore, monitoring CMP formation can be a method to quantify sialyltransferase activity.
-
In Transporter Assays: The Golgi antiporter CST transports CMP-Neu5Ac into the Golgi in exchange for CMP.[14] Therefore, CMP (as CMP hydrochloride) is a critical component for in vitro transport assays using reconstituted proteoliposomes to study CST kinetics and inhibition.[14][15][16]
-
As a Negative Control: In CMAS activity assays where CTP is the substrate, CMP hydrochloride can serve as a negative control to ensure the enzyme is specifically utilizing the triphosphate form.
-
Distinction from Caseinomacropeptide (CMP): It is important for researchers to be aware of the context, as "CMP" can also refer to Caseinomacropeptide, a peptide derived from kappa-casein with distinct biological activities related to digestion.[17]
Experimental Methodologies & Protocols
A thorough understanding of the sialic acid activation pathway relies on robust in vitro assays. The protocols described below are designed as self-validating systems, incorporating necessary controls for trustworthy data generation.
In Vitro CMAS Activity Assay
This protocol quantifies the synthesis of CMP-Neu5Ac from CTP and Neu5Ac.
Principle: Recombinant CMAS is incubated with its substrates. The reaction is stopped, and the amount of CMP-Neu5Ac produced is quantified using High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice.
-
50 mM Tris-HCl buffer, pH 8.0
-
20 mM MgCl₂ (causality: essential cofactor for CMAS)
-
10 mM CTP
-
10 mM N-acetylneuraminic acid (Neu5Ac)
-
1 µg purified recombinant CMAS enzyme
-
Nuclease-free water to a final volume of 50 µL.
-
-
Controls (Self-Validation):
-
No Enzyme Control: Replace CMAS with water to ensure no spontaneous product formation.
-
No Substrate Control (CTP or Neu5Ac): Omit one substrate to confirm dependency.
-
-
Initiation and Incubation: Initiate the reaction by adding the CMAS enzyme. Incubate at 37°C for 30 minutes. The time should be within the linear range of the reaction, determined via a preliminary time-course experiment.
-
Termination: Stop the reaction by adding 50 µL of ice-cold 10% Trichloroacetic Acid (TCA) or by heating at 95°C for 5 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis by HPLC:
-
Transfer the supernatant to an HPLC vial.
-
Inject onto a C18 reverse-phase column.
-
Elute with an isocratic mobile phase of 100 mM potassium phosphate buffer (pH 6.5) containing 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent).
-
Detect nucleotides by UV absorbance at 271 nm.
-
Quantify the CMP-Neu5Ac peak area by comparing it to a standard curve generated with known concentrations of purified CMP-Neu5Ac.
-
Figure 2: Workflow for an In Vitro CMAS Activity Assay.
In Vitro Sialyltransferase (ST) Assay
This protocol measures the transfer of sialic acid from CMP-Neu5Ac to an acceptor substrate.
Principle: A specific sialyltransferase is incubated with CMP-Neu5Ac and a suitable acceptor (e.g., asialofetuin, a glycoprotein stripped of its sialic acids). The incorporation of sialic acid is then detected.
Step-by-Step Methodology:
-
Reaction Setup:
-
50 mM MES buffer, pH 6.5 (causality: optimal pH for most Golgi-resident STs).
-
1 mM CMP-Neu5Ac (as the disodium salt, a stable commercial form).[4]
-
1 mg/mL Asialofetuin (acceptor substrate).
-
10 mU purified recombinant Sialyltransferase (e.g., ST6GAL1).
-
Nuclease-free water to a final volume of 100 µL.
-
-
Controls (Self-Validation):
-
No ST Enzyme Control: To check for non-enzymatic sialylation.
-
No CMP-Neu5Ac Control: To confirm the reaction's dependence on the activated sugar donor.
-
No Acceptor Control: To ensure sialic acid is not being transferred to the enzyme itself or other components.
-
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Analysis (Multiple Options):
-
Lectin Blotting: Run the reaction mixture on an SDS-PAGE gel, transfer to a membrane, and probe with a sialic acid-specific lectin like Sambucus nigra agglutinin (SNA), which recognizes α2,6-linked sialic acids.[18] This provides qualitative evidence of sialylation.
-
HPLC Analysis of Released N-glycans: The most quantitative method. Glycans are released from the protein backbone (e.g., using PNGase F), fluorescently labeled (e.g., with 2-AB), and analyzed by HILIC-HPLC. A shift in the chromatogram compared to the asialo- control indicates the addition of sialic acid.[18]
-
Commercial Sialic Acid Quantitation Kits: These enzyme-coupled assays can measure the total amount of sialic acid incorporated after enzymatic release from the glycoprotein.[3][19]
-
Applications in Drug Development and Research
The sialic acid activation pathway is a compelling target for therapeutic intervention and a vital area of research.
5.1. Cancer Research
Aberrant sialylation is a hallmark of cancer, contributing to metastasis, immune evasion, and drug resistance.[1][2]
-
Targeting CMAS: Silencing CMAS in breast cancer models has been shown to inhibit metastasis by reducing cell-surface sialylation.[1] This makes CMAS a potential target for small molecule inhibitors. The differential localization between human (nuclear) and bacterial (cytoplasmic) CMAS provides a potential therapeutic window for developing selective antibacterial agents.[13]
-
Inhibitor Development: Developing inhibitors of CMAS or the CMP-sialic acid transporter (CST) can effectively starve sialyltransferases of their necessary substrate, thereby reducing the hypersialylated phenotype of cancer cells and potentially restoring immune surveillance.[20]
5.2. Antiviral Drug Research
Many viruses, including influenza, utilize host cell surface sialic acids as receptors for entry.
-
Blocking Sialylation: By developing drugs that inhibit the host's CMAS, it may be possible to reduce the density of sialic acid receptors on the cell surface, thus creating an antiviral state.[20] This represents a host-targeted antiviral strategy that could be broadly effective and less prone to viral escape mutations.
5.3. Metabolic Glycoengineering
This field involves introducing chemically modified sugar precursors into cells to be incorporated into glycans.
-
Bypassing Feedback Inhibition: The sialic acid biosynthesis pathway is tightly regulated by feedback inhibition, where high levels of CMP-Neu5Ac inhibit an early enzyme in the pathway.[10][21] By providing cells with modified sialic acid or CMP-sialic acid analogs, researchers can bypass this regulation and introduce bioorthogonal chemical handles (like azides or alkynes) onto the cell surface for imaging, tracking, or targeted drug delivery.[21]
| Enzyme/Transporter | Role in Pathway | Subcellular Location (Vertebrate) | Potential as Drug Target |
| CMAS | Catalyzes the formation of CMP-Sialic Acid from CTP and Sialic Acid.[1][9] | Nucleus[5][8][12] | High (Cancer, Infectious Disease)[13][20] |
| CST | Transports CMP-Sialic Acid into the Golgi and CMP out to the cytoplasm.[11][14] | Golgi Apparatus[12] | High (Cancer, Glycosylation Disorders)[14] |
| Sialyltransferases | Transfer Sialic Acid from CMP-Sialic Acid to acceptor glycans.[10][22] | Golgi Apparatus[10] | High (Cancer, Inflammation)[2] |
Table 1: Key Proteins in the Sialic Acid Activation and Transfer Pathway.
Conclusion
The activation of sialic acid via its conversion to CMP-sialic acid is the rate-limiting and essential gateway to all sialylation events. The enzyme CMAS, with its unique nuclear localization and critical catalytic function, stands as a central control point in this pathway. A precise understanding of this mechanism, facilitated by the robust in vitro methodologies detailed here, is paramount for professionals in glycobiology and drug development. The use of reagents like CMP hydrochloride is fundamental for dissecting the kinetics of individual components, such as the CMP-sialic acid transporter. As our appreciation for the role of sialylation in health and disease deepens, the ability to probe and manipulate this primary activation step will undoubtedly pave the way for novel therapeutic strategies against a wide range of human pathologies.
References
-
CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway. ResearchGate. Available at: [Link]
-
CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway. PubMed. Available at: [Link]
-
Facts About: CMP-Sialic Acid in Nature. Lectin Hq. Available at: [Link]
-
Sialic Acids. Essentials of Glycobiology, 2nd edition. NCBI Bookshelf. Available at: [Link]
-
Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography. PubMed Central. Available at: [Link]
-
Structure and function of vertebrate CMP–sialic acid synthetases. Oxford Academic. Available at: [Link]
-
Structure–Function Relationships of the CMP-Sialic Acid Transporter through Analysis of a Pathogenic Variant in an Alternatively Spliced Functional Isoform. ACS Omega. Available at: [Link]
-
Engineering Intracellular CMP-Sialic Acid Metabolism into Insect Cells and Methods to Enhance Its Generation. ACS Publications. Available at: [Link]
-
Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties. PubMed Central. Available at: [Link]
-
CMP-sialic acid synthetase of the nucleus. PubMed. Available at: [Link]
-
Inhibition of CMP-sialic acid transport by endogenous 5-methyl CMP. PubMed Central. Available at: [Link]
-
Metabolic glycoengineering: Sialic acid and beyond. Oxford Academic. Available at: [Link]
-
Prepare Samples in ~ 5 Hours With Sialic Acid Profiling Quantitation Kit. YouTube. Available at: [Link]
-
Synthesis of sulfone-based nucleotide isosteres: identification of CMP-sialic acid synthetase inhibitors. National Institutes of Health. Available at: [Link]
-
SIALIC ACID QUANTITATION KIT. Agilent. Available at: [Link]
-
In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes. PubMed Central. Available at: [Link]
-
Effects of caseinomacropeptide (CMP) on digestion regulation. PubMed. Available at: [Link]
-
CMP-Sialic Acid Inhibitor Development Service. CD BioGlyco. Available at: [Link]
-
In vitro sialylation of asialofetuin by P145-ST. ResearchGate. Available at: [Link]
-
In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. youtube.com [youtube.com]
- 4. CMP-Sialic Acid, Disodium Salt [sigmaaldrich.com]
- 5. CMP-sialic acid synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11] Facts About: CMP-Sialic Acid in Nature | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 9. Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of sulfone-based nucleotide isosteres: identification of CMP-sialic acid synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of CMP-sialic acid transport by endogenous 5-methyl CMP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of caseinomacropeptide (CMP) on digestion regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. CMP-Sialic Acid Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 21. academic.oup.com [academic.oup.com]
- 22. medchemexpress.com [medchemexpress.com]
Difference between CMP free acid and CMP hydrochloride salt forms
This technical guide provides an in-depth comparative analysis of CMP Free Acid versus CMP Hydrochloride (HCl) Salt forms.[1]
Note: In the context of pharmaceutical development, "CMP" is treated here as an amphoteric Active Pharmaceutical Ingredient (API), such as Cytidine Monophosphate or a structurally similar heterocyclic compound, capable of existing in both protonated (salt) and neutral/zwitterionic (free acid) states.
Physicochemical Characterization, Bioavailability, and Selection Strategy
Executive Summary
The selection between the Free Acid and Hydrochloride Salt forms of CMP is a critical decision point in pre-formulation.[1] This choice dictates the API's thermodynamic stability, dissolution kinetics, and downstream processing suitability.[1]
-
CMP Free Acid: Typically represents the thermodynamic stable state (often zwitterionic in nucleotides).[1] It offers superior chemical stability and lower hygroscopicity but often suffers from limited aqueous solubility, potentially rate-limiting absorption (BCS Class II/IV behavior).[1]
-
CMP Hydrochloride: Represents the kinetic, high-energy state.[1] It provides enhanced initial dissolution rates through lattice disruption and local pH modulation but introduces risks regarding hygroscopicity, corrosivity, and the "Common Ion Effect" in the gastric environment.[1]
Physicochemical Properties Comparison
The fundamental divergence lies in the crystal lattice energy and the solvation enthalpy.[1]
Comparative Data Matrix
| Property | CMP Free Acid | CMP Hydrochloride Salt |
| Molecular State | Neutral or Zwitterionic (Internal salt) | Ionic (Cationic drug + Anionic Cl⁻) |
| Aqueous Solubility | Lower (pH-dependent) | Higher (Kinetic solubility advantage) |
| pH of Solution (1% w/v) | Weakly Acidic to Neutral (pH 3.0–5.[1]0) | Strongly Acidic (pH 1.0–2.[1]5) |
| Hygroscopicity | Low (Generally stable lattice) | High (Prone to deliquescence) |
| Melting Point | Distinct, sharp endotherm | Often lower or broad (decomposition) |
| Gastric Stability | High | Subject to Common Ion Effect (HCl) |
| Process Equipment | Standard Stainless Steel (316L) | Requires Hastelloy/Glass-lined (Corrosion risk) |
Solubility and pH Microenvironment
The HCl salt functions as a "self-buffering" agent.[1] Upon dissolution, the CMP-HCl releases protons, lowering the pH of the diffusion layer (
-
Mechanism: This acidic microenvironment enhances the solubility of basic/amphoteric residues on the CMP molecule, driving rapid dissolution.[1]
-
Risk: In the presence of gastric fluid (high [Cl⁻]), the solubility of CMP-HCl may decrease due to the Common Ion Effect , potentially precipitating the Free Acid form on the tablet surface.[1]
Bioavailability & Pharmacokinetics[1]
The transition from Free Acid to HCl Salt alters the Dissolution Rate (
Where
The "Spring and Parachute" Effect
-
CMP HCl (The Spring): Rapidly dissolves, creating a supersaturated solution in the duodenum.[1]
-
CMP Free Acid (The Parachute): If the supersaturation is not maintained, the drug precipitates back to the Free Acid form.[1] Formulation strategies (e.g., HPMC polymers) must be used to inhibit nucleation and maintain the "parachute" phase.[1]
Visualization: Salt Selection Decision Logic
The following diagram illustrates the critical decision pathway for choosing between Free Acid and HCl forms based on pKa and solubility data.
Caption: Decision logic for selecting between CMP Free Acid and Hydrochloride Salt based on solubility, pKa, and common ion effect risks.
Stability and Manufacturing Implications
Chemical Stability (Hydrolysis)
CMP Free Acid is generally more chemically stable.[1] The CMP-HCl salt contains a stoichiometric equivalent of acid.[1] If the API contains hydrolyzable groups (e.g., esters, amides, or glycosidic bonds in nucleotides), the acidic microenvironment of the crystal lattice can catalyze autohydrolysis even in the solid state if moisture is present.
Physical Stability (Polymorphism)
-
Free Acid: Often exhibits stable polymorphism but may form solvates.[1]
-
HCl Salt: Prone to Disproportionation .[1] In the presence of basic excipients (e.g., Magnesium Stearate, Calcium Carbonate), CMP-HCl can lose its proton, reverting to the Free Acid and releasing HCl gas or forming chloride salts with the excipient (e.g.,
), causing tablet crumbling.
Processing Protocol: Disproportionation Test
To validate if CMP-HCl is suitable for your formulation, perform the "Slurry pH Test":
-
Prepare a 1:1 mixture of CMP-HCl and the proposed excipient.
-
Add 5% water to create a slurry.[1]
-
Monitor pH and XRPD (X-Ray Powder Diffraction) over 24 hours.[1]
-
Fail Criteria: Appearance of Free Acid peaks in XRPD or detection of HCl gas.
Experimental Protocols
Protocol: Conversion of CMP Free Acid to HCl Salt
This workflow ensures a stoichiometric salt formation without excess acid, which causes degradation.[1]
-
Dissolution: Dissolve 10g of CMP Free Acid in 50mL of dry Methanol (or Ethanol depending on solubility). Heat to 40°C if necessary.
-
Acid Addition: Slowly add 1.05 equivalents of 1.25M HCl in Ethanol dropwise under constant stirring.
-
Critical Step: Do not use aqueous HCl if the product is hydrolytically unstable.[1]
-
-
Crystallization: Cool the solution slowly to 0°C. If precipitation does not occur, add an anti-solvent (e.g., Diethyl Ether or Hexane) until turbidity appears.[1]
-
Filtration: Filter the precipitate under nitrogen atmosphere (to prevent moisture uptake).[1]
-
Drying: Dry in a vacuum oven at 40°C over
for 24 hours.
Protocol: Differentiating Forms via XRPD
-
Objective: Confirm the identity of the solid form.
-
Method:
-
Instrument: Powder X-Ray Diffractometer (Cu Kα radiation).[1]
-
Range: 2θ = 3° to 40°.[1]
-
Signature:
-
Free Acid: Look for low-angle peaks characteristic of the crystal packing of the neutral molecule.[1]
-
HCl Salt: Distinct shift in peak positions due to changes in unit cell dimensions (ionic packing) and often higher crystallinity (sharper peaks), unless the salt is amorphous.
-
-
Diagram: Dissolution Mechanism & Microenvironment[1]
The following diagram visualizes the diffusion layer differences that drive the kinetic solubility advantage of the HCl salt.
Caption: Comparison of the diffusion layer microenvironment. The HCl salt creates a self-acidifying layer that enhances solubility, whereas the Free Acid relies on the bulk solvent pH.
References
-
Stahl, P. H., & Wermuth, C. G. (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH.[1] Link
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000).[1] Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.[1] Link
-
Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007).[1] Trends in active pharmaceutical ingredient salt selection based on analysis of the Orange Book database. Journal of Medicinal Chemistry, 50(26), 6665-6672.[1] Link
-
Sigma-Aldrich. (n.d.).[1] Cytidine 5'-monophosphate Product Specification. Link
Sources
Metabolic Fate of Exogenous CMP Hydrochloride in Cellular Systems
This technical guide details the metabolic trajectory of exogenous Cytidine 5'-Monophosphate (CMP) Hydrochloride in mammalian cellular systems. It is designed for researchers optimizing nucleotide delivery for lipid biosynthesis, glycosylation engineering, or mitochondrial salvage therapies.
Executive Summary
Exogenous CMP hydrochloride (CMP-HCl) does not passively diffuse across cell membranes, nor is it typically transported intact by major nucleoside transporters. Its bioavailability relies on a "covert" hydrolysis-salvage mechanism involving ecto-enzymes and specific re-phosphorylation pathways. This guide delineates the physicochemical dissociation of the salt, the obligatory extracellular processing, and the trifurcated intracellular fate of the cytidine moiety: RNA synthesis, the Kennedy Pathway (phospholipids), and Sialylation (CMP-Neu5Ac).
Part 1: Physicochemical Properties & Extracellular Processing[1]
Dissociation and Stability
Upon introduction to physiological media (pH 7.4), CMP hydrochloride (MW ~359.6 g/mol ) dissociates rapidly. The HCl moiety functions solely to stabilize the solid-state reagent.
-
Reaction:
-
Buffering: The released protons are neutralized by the media's bicarbonate/HEPES buffer system. The chloride ions contribute negligibly to the extracellular ionic strength (typically ~100-150 mM [Cl⁻]).
-
Solubility: High (>50 mg/mL in water).
-
Media Stability: CMP is stable against spontaneous hydrolysis at 37°C for >24 hours, but is highly susceptible to enzymatic hydrolysis by serum factors (e.g., alkaline phosphatase) if Fetal Bovine Serum (FBS) is not heat-inactivated.
The "Prodrug" Mechanism: CD73-Mediated Uptake
Contrary to common assumption, the anionic phosphate group prevents CMP from traversing the lipid bilayer. The dominant uptake mechanism is extracellular dephosphorylation .
-
Hydrolysis: Ecto-5'-nucleotidase (CD73), anchored to the plasma membrane, hydrolyzes extracellular CMP into Cytidine and inorganic phosphate (Pi).
-
Transport: Free Cytidine is taken up by Equilibrative Nucleoside Transporters (ENT1/ENT2) or Concentrative Nucleoside Transporters (CNT1/CNT3).
-
Intracellular Salvage: Once inside, Uridine-Cytidine Kinase (UCK1/2) re-phosphorylates Cytidine to CMP.
Critical Insight: High concentrations of extracellular inorganic phosphate can competitively inhibit CD73, potentially throttling CMP uptake.
Part 2: Intracellular Metabolic Pathways[1]
Once salvaged, the intracellular CMP pool enters a competitive distribution network. The "Flux Decision" is governed by the relative abundance of co-substrates (Phosphocholine vs. Sialic Acid) and the cell cycle state (demand for CTP).
Pathway Visualization
The following diagram illustrates the conversion of extracellular CMP into its three primary terminal fates.
Figure 1: The salvage and metabolic distribution of exogenous CMP. Note the obligatory dephosphorylation step mediated by CD73.
Detailed Pathway Mechanics
A. The Kennedy Pathway (Phospholipid Synthesis)
This is the primary non-proliferative sink for CMP-derived CTP.
-
Mechanism: CTP reacts with Phosphocholine to form CDP-Choline .[1][2]
-
Enzyme: CTP:phosphocholine cytidylyltransferase (CCT).[1][3] This is the rate-limiting step.
-
Outcome: The CMP moiety acts as a carrier, activating the choline headgroup for transfer to Diacylglycerol (DAG), generating Phosphatidylcholine (PC).[1] The CMP is released and recycled.
B. Sialylation (Glycosylation)
Crucial for recombinant protein production and cell signaling.
-
Localization: Unlike most nucleotide sugar synthesis, the synthesis of CMP-Sialic Acid (CMP-Neu5Ac) occurs in the nucleus in mammalian cells.[4]
-
Mechanism: CTP + N-acetylneuraminic acid
CMP-Neu5Ac + PPi. -
Transporter: CMP-Neu5Ac is subsequently transported out of the nucleus and into the Golgi apparatus by the CMP-Sialic Acid Transporter (CST) to serve as a donor for sialyltransferases.[4][5]
Part 3: Experimental Validation Protocol
To verify the uptake and metabolic incorporation of exogenous CMP, a rigorous LC-MS/MS workflow is required. Standard reverse-phase chromatography is insufficient due to the high polarity of nucleotides.
Protocol: Isotope Tracing of Exogenous CMP
Objective: Quantify the flux of Exogenous CMP into the intracellular CTP and CDP-Choline pools. Tracer: [13C9, 15N3]-CMP (Stable isotope labeled cytidine ring).
Step-by-Step Methodology
| Phase | Step | Action | Technical Note |
| 1. Culture | Seeding | Seed cells (e.g., CHO-K1, HEK293) at 0.5 x 10⁶ cells/mL in 6-well plates. | Use dialyzed FBS to minimize background nucleotides. |
| Pulse | Replace media with fresh media containing 100 µM [13C, 15N]-CMP . Incubate for 0.5, 1, 2, and 4 hours. | Include a "No Cell" control to check for spontaneous degradation. | |
| 2. Quench | Wash | Rapidly aspirate media. Wash 2x with ice-cold PBS (pH 7.4) . | Speed is critical to prevent metabolic turnover during harvest. |
| Lysis | Add 500 µL 80% Methanol/Water (-80°C) directly to the monolayer. | Cold methanol quenches enzymatic activity immediately. | |
| 3. Extraction | Scrape | Scrape cells and transfer lysate to pre-chilled tubes. Vortex 30s. | |
| Clarify | Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant. | Pellet contains protein/DNA; supernatant contains nucleotide pool. | |
| 4. Analysis | LC-MS | Inject 5 µL onto a ZIC-HILIC column (SeQuant or amide-based). | HILIC is mandatory for retaining CMP/CTP. |
LC-MS/MS Configuration (HILIC Mode)
-
Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: 90% B to 40% B over 15 minutes.
-
Transitions (MRM):
-
Endogenous CTP: 484.0
112.0 (Cytosine fragment). -
Labeled CTP: [Parent M+12]
[Fragment M+12].
-
Experimental Workflow Diagram
Figure 2: Workflow for tracking the metabolic fate of stable-isotope labeled CMP.
Part 4: Troubleshooting & Optimization
Common Pitfalls
-
Serum Phosphatases: Standard FBS contains high levels of alkaline phosphatase, which will degrade CMP to cytidine before it even reaches the cell surface.
-
Solution: Use Heat-Inactivated FBS (56°C for 30 min) or serum-free media.
-
-
Solubility Shock: Adding CMP-HCl powder directly to culture media can locally drop the pH, causing protein precipitation.
-
Solution: Prepare a 100 mM stock solution in PBS, adjust pH to 7.4 with NaOH, filter sterilize (0.22 µm), and add as a liquid supplement.
-
Quantitative Benchmarks
When supplementing CHO cells with 2 mM CMP:
-
Intracellular CTP: Expect a 2-3 fold increase within 4 hours.
-
CDP-Choline: Expect a 1.5-2 fold increase, saturating rapidly as CCT activity becomes limiting.
References
-
Zimmermann, H. (1992). "5'-Nucleotidase: molecular structure and functional aspects." Biochemical Journal, 285(Pt 2), 345–365. Link
-
Münster-Kühnel, A. K., et al. (2004). "Structure and function of vertebrate CMP-sialic acid synthetases." Glycobiology, 14(10), 43R-51R. Link
-
Kennedy, E. P., & Weiss, S. B. (1956). "The function of cytidine coenzymes in the biosynthesis of phospholipides." Journal of Biological Chemistry, 222(1), 193-214. Link
-
Young, J. D., et al. (2013). "Human equilibrative nucleoside transporter (ENT) family of nucleoside and nucleobase transporter proteins." Xenobiotica, 43(1), 3-15. Link
-
Lu, B., et al. (2018). "Liquid Chromatography-Tandem Mass Spectrometry Analysis of Intracellular Nucleotides." Methods in Molecular Biology, 1747, 23-35. Link
Sources
- 1. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LC/MS Analysis of Nucleotides on SeQuant ZIC-cHILIC [sigmaaldrich.com]
Methodological & Application
Application Note: Preparation of Sterile CMP Hydrochloride Stock Solution for Cell Culture Applications
Abstract & Introduction
Cytidine 5'-monophosphate (CMP) is a critical nucleotide substrate utilized in the biosynthesis of CMP-sialic acid (CMP-Neu5Ac). In mammalian cell culture, particularly Chinese Hamster Ovary (CHO) systems, the intracellular pool of CMP-sialic acid is often a rate-limiting factor for the terminal sialylation of therapeutic glycoproteins. Supplementation with CMP (or its precursor cytidine) can enhance the intracellular pool of CMP-Neu5Ac, thereby improving the pharmacokinetic profile (half-life) and efficacy of biologics.
This protocol details the preparation of a high-purity, sterile CMP hydrochloride stock solution. Crucially, because the hydrochloride salt form (CMP-HCl) creates a significantly acidic solution upon dissolution, this guide emphasizes the mandatory neutralization step to prevent cytotoxicity.
Physicochemical Properties & Safety
Before initiating the protocol, verify the specific certificate of analysis (CoA) for your lot, as hydration states vary.
| Property | Value / Description |
| Compound Name | Cytidine 5'-monophosphate hydrochloride |
| CAS Number | 63-37-6 (Parent CMP); Check CoA for HCl salt specific |
| Molecular Weight | ~323.2 g/mol (Free Acid) ~359.7 g/mol (HCl Salt, anhydrous basis) |
| Solubility | Soluble in water (>50 mg/mL).[1][2] |
| Acidity (pKa) | The phosphate group has pKa values near 0.8 and 6.3. CMP-HCl solutions are highly acidic (pH < 3.0). |
| Stability | Stable at -20°C. Labile to heat (autoclaving degrades the nucleotide). |
| Storage | Store powder at -20°C. Protect from moisture. |
Materials & Equipment
-
Reagent: CMP Hydrochloride (High purity, cell culture grade).
-
Solvent: Nuclease-free, endotoxin-free water (WFI quality).
-
pH Adjustment: 5 N NaOH and 1 N NaOH (Sodium Hydroxide).
-
Filtration: 0.22 µm PES (Polyethersulfone) or PVDF syringe filters. Note: Nylon binds proteins/nucleotides less but PES provides faster flow.
-
Vessels: Sterile 15 mL or 50 mL conical tubes (polypropylene).
-
Instrumentation: Calibrated pH meter, UV-Vis Spectrophotometer.
Preparation Protocol (Step-by-Step)
Phase 1: Calculation & Weighing
Objective: Prepare 10 mL of a 100 mM Stock Solution.
-
Determine Molar Mass: Check your container.
-
Example: If MW of CMP-HCl is 359.7 g/mol .
-
-
Calculate Mass Required:
-
Weighing: Weigh 360 mg of CMP-HCl powder into a sterile tube.
Phase 2: Dissolution & Neutralization (The Critical Step)
Scientific Rationale: CMP-HCl is acidic. Adding unbuffered stock directly to cell culture media will precipitate serum proteins and induce immediate cell death due to local acidosis.
-
Initial Dissolution: Add approximately 8.0 mL (80% of final volume) of nuclease-free water. Vortex until fully dissolved. The solution will be clear but acidic.
-
pH Monitoring: Place a micro-pH probe into the solution.
-
Coarse Adjustment: Add 5 N NaOH dropwise with constant stirring. Watch for the pH to rise to ~4.0.
-
Fine Adjustment: Switch to 1 N NaOH. Adjust the pH slowly to 7.2 – 7.4 .
-
Caution: Do not overshoot pH > 7.6, as stability may be compromised over long-term storage.
-
-
Final Volume: Add nuclease-free water to bring the total volume to exactly 10.0 mL .
Phase 3: Sterilization & Quantification
-
Filtration: Pass the solution through a 0.22 µm PES syringe filter into a sterile cryovial. Do not autoclave.
-
Quality Control (UV Check):
Phase 4: Storage
-
Aliquot into single-use volumes (e.g., 500 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (Stable for 6 months) or -80°C (Stable for >1 year).
Visualizations
Diagram 1: Preparation Workflow
This linear workflow ensures sterility and pH balance.
Caption: Step-by-step workflow for preparing a neutral, sterile CMP stock solution from the hydrochloride salt.
Diagram 2: Biological Context (Sialylation Pathway)
Understanding why we add CMP: It drives the synthesis of the donor substrate for sialyltransferases.
Caption: The metabolic fate of supplemented CMP.[6] It combines with Sialic Acid to form CMP-Neu5Ac, the essential donor for glycoprotein sialylation.
Troubleshooting & Optimization
| Observation | Possible Cause | Corrective Action |
| Precipitation during pH adjustment | Localized high concentration of NaOH. | Stir rapidly while adding NaOH. Add base dropwise. |
| Yellowing of solution | Oxidation or contaminant. | Discard. Ensure water is high purity (18.2 MΩ). |
| Cell toxicity upon addition | Stock solution too acidic or osmotic shock. | Re-check pH of stock. Ensure final concentration in culture is < 10 mM (typically 1-5 mM). |
| Low Sialylation in Culture | CMP is not the limiting factor. | Co-supplement with Sialic Acid (Neu5Ac) or Uridine. |
References
-
MedChemExpress. "Cytidine 5'-monophosphate (CMP) Product Information." MedChemExpress.com.[7]
-
Sigma-Aldrich. "Cytidine 5′-monophosphate Product Specification and Solubility."[1][2] SigmaAldrich.com.
-
Bork, K., et al. (2009). "Increasing the Sialylation of Therapeutic Glycoproteins: The Potential of the Sialic Acid Biosynthetic Pathway." Journal of Pharmaceutical Sciences.
-
Cavaluzzi, M.J. & Borer, P.N. (2004). "Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA." Nucleic Acids Research.[8]
-
Wong, N.S.C., et al. (2010). "An investigation of intracellular glycosylation activities in CHO cells: effects of nucleotide sugar precursor feeding." Biotechnology and Bioengineering.
Sources
- 1. ≥99% (HPLC), synthetic, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cytidine-5 -monophospho-N-acetylneuraminic acid = 85 HPLC 1007117-62-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. UV Absorption and Extinction Coefficients of DNA and RNA [biosyn.com]
HPLC method development for detection of CMP hydrochloride
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for CMP Hydrochloride (Ancitabine HCl)
Scope and Definition
Clarification of Nomenclature: In the context of pharmaceutical drug development, CMP Hydrochloride most definitively refers to Ancitabine Hydrochloride (also known as Cyclo-CMP hydrochloride or Cyclocytidine HCl ).[1][2] It is a prodrug of Cytarabine (Ara-C) used in the treatment of leukemia.[1][2] Note: This guide focuses on Ancitabine HCl.[1][2][3][4][5] If your analyte is the Zopiclone intermediate (1-chlorocarbonyl-4-methylpiperazine) or the forensic marker (chloromethylpropane), please refer to the specific reagent handling protocols, though the method development logic below regarding polarity remains relevant.
Scientific Context: Ancitabine HCl is a rigid analog of cytidine.[1][2] Unlike Cytarabine, it is resistant to deamination by cytidine deaminase.[1][2] However, it hydrolyzes slowly in aqueous solution to form Cytarabine (Ara-C), which makes the development of a stability-indicating method critical.[1][2] The method must resolve the parent drug (Ancitabine) from its primary degradation product (Cytarabine) and potential secondary metabolites (Uracil derivatives).[1][2]
Physicochemical Profiling & Method Strategy
Effective method development requires understanding the analyte's behavior "on the column" before injection.[1][2]
| Property | Data / Characteristic | Impact on HPLC Method |
| Chemical Structure | Rigid bicyclic nucleoside | High polarity; poor retention on standard C18.[1][2] |
| pKa | ~3.8 (Amino group) | Ionizable; pH control is essential for peak shape.[1][2] |
| Solubility | Highly soluble in water | Compatible with aqueous mobile phases (HILIC/RP).[1][2] |
| Stability | Hydrolyzes to Cytarabine at pH > 6 | CRITICAL: Mobile phase pH must be acidic (pH 2.5–4.[1][2]0) to prevent on-column degradation. |
| UV Max | ~254 nm (Pyridine ring) | Standard UV detection is sufficient.[1][2] |
Strategic Decision: Mode of Chromatography
Due to the high polarity of Cyclo-CMP, a standard C18 column with 100% aqueous mobile phase often results in "dewetting" (phase collapse) or elution in the void volume (
-
Strategy A (Recommended): Ion-Pair Chromatography (IPC)
-
Strategy B (Modern): HILIC (Hydrophilic Interaction Liquid Chromatography)
Degradation Pathway & Separation Logic
To ensure the method is stability-indicating, we must visualize the degradation pathway.[1][2] The method must separate Node A (Ancitabine) from Node B (Cytarabine).[1][2]
Caption: Hydrolytic degradation pathway of Ancitabine HCl. The analytical method must resolve the parent prodrug from the active metabolite Cytarabine.[1][2]
Detailed Experimental Protocol (Ion-Pair RP-HPLC)
This protocol is chosen for its robustness in QC environments where HILIC conditioning can be variable.[1][2]
A. Instrumentation & Reagents
-
System: HPLC with Quaternary Pump and PDA/UV Detector.[1][2]
-
Column: C18 End-capped (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.[1][2]
-
Reagent A: Sodium 1-Heptanesulfonate (Ion-Pair Reagent).[1][2]
B. Mobile Phase Preparation
-
Mobile Phase A (Buffer):
C. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Injection Vol | 10–20 µL | Dependent on sensitivity requirements. |
| Column Temp | 25°C or 30°C | Ambient is acceptable, but 30°C improves reproducibility.[1][2] |
| Detection | UV @ 254 nm | Max absorption for the pyrimidine ring structure.[1][2] |
| Mode | Isocratic | 95% MP A / 5% MP B |
Note on Isocratic vs. Gradient: Ancitabine and Cytarabine are both polar.[1][2] An isocratic hold with high aqueous content (containing ion-pair reagent) is usually sufficient.[1][2] If late-eluting impurities are observed, a gradient ramp to 50% B can be added after 15 minutes.[1][2]
D. Step-by-Step Execution
-
System Equilibration (Critical): Flush the column with Mobile Phase A for at least 60 minutes. Ion-pair reagents require time to saturate the stationary phase surface.[1][2]
-
Standard Preparation:
-
System Suitability Test (SST):
Method Validation Strategy (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), you must prove it detects what it claims to detect.
Experiment 1: Specificity (Forced Degradation)
-
Protocol: Take 5 mL of Ancitabine stock. Add 1 mL of 0.1N NaOH. Let stand for 1 hour at room temperature. Neutralize with HCl.
-
Observation: Inject the sample. You should see the Ancitabine peak decrease and the Cytarabine peak increase.[1][2]
-
Validation: Verify peak purity using a PDA detector (ensure no co-eluting peaks under the main peak).
Experiment 2: Linearity & Range
-
Prepare 5 levels of concentration (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Requirement:
.[1][2]
Troubleshooting & Optimization Decision Tree
Use this logic flow to resolve common issues during development.
Caption: Troubleshooting logic for polar amine HPLC method development.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25050, Ancitabine Hydrochloride.[1][2] PubChem. Available at: [Link][1][2]
-
Kikugawa, K., et al. (1972).[1][2][] Vilsmeier-Haack reaction. IV. Convenient synthesis of 2,2'-anhydro-1-beta-D-arabinofuranosyl cytosine (2,2'-cyclocytidine) and its derivatives.[1][2][] The Journal of Organic Chemistry. Available at: [Link][1][2]
Sources
- 1. Ancitabine Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20080015197A1 - Process for the preparatrion of zopiclone - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclocytidine HCl | CAS:10212-25-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Administration of CMP Hydrochloride in In Vivo Rodent Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper procedures for administering Cytidine Monophosphate (CMP) hydrochloride in in vivo rodent models. These application notes detail critical considerations from vehicle selection and dose preparation to the execution of various administration routes, including oral gavage, intraperitoneal, subcutaneous, and intravenous injections. The protocols herein are designed to ensure experimental reproducibility, data integrity, and adherence to the highest standards of animal welfare.
Introduction: The Role of CMP in Preclinical Research
Cytidine Monophosphate (CMP), also known as 5'-cytidylic acid, is a fundamental nucleotide that serves as a monomer in the synthesis of RNA.[1] In metabolic pathways, CMP can be phosphorylated by the enzyme CMP kinase to form cytidine diphosphate (CDP), a precursor for vital molecules like CTP and CDP-choline.[1] The derivative CDP-choline, in particular, has been investigated for its therapeutic potential in conditions such as acute respiratory distress syndrome (ARDS) in murine models, where it has been shown to decrease hypoxemia, pulmonary edema, and inflammation.[2][3]
Given its role as a precursor to bioactive molecules, the administration of CMP hydrochloride in rodent models is a critical step in pharmacological, toxicological, and metabolic studies. The hydrochloride salt form generally confers favorable aqueous solubility, making it suitable for a variety of administration routes. The choice of route, vehicle, and procedure directly impacts the compound's bioavailability, pharmacokinetics, and, ultimately, the experimental outcome. This guide provides the foundational knowledge and detailed protocols to execute these procedures with precision and care.
Dosing Solution Preparation: Ensuring Stability and Biocompatibility
The foundation of any successful in vivo study is the accurate and safe preparation of the dosing solution. The primary objective is to create a sterile, biocompatible formulation that maintains the stability of CMP hydrochloride.
Vehicle Selection Rationale
The choice of vehicle is dictated by the physicochemical properties of the test article and the intended route of administration.[4] For CMP hydrochloride, a water-soluble compound, aqueous vehicles are the preferred choice.
-
Expert Insight: Using a simple, isotonic vehicle like sterile 0.9% saline is the gold standard for most parenteral routes. It minimizes injection site irritation, osmotic stress, and potential confounding effects on the animal's physiology.[4][5] While buffers like PBS can be used, one must ensure the absence of potential interactions between phosphate ions and the test compound.
Table 1: Recommended Vehicles for CMP Hydrochloride Administration
| Vehicle | Primary Use | Key Considerations |
| Sterile 0.9% Sodium Chloride | IV, IP, SC, Oral | Isotonic, minimizes tissue irritation. The preferred and most common vehicle.[4] |
| Sterile Water for Injection | Oral, IP, SC | Can be used if salt is contraindicated, but may cause transient osmotic stress at the injection site. |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC, Oral | Maintains physiological pH. Ensure compatibility and absence of precipitation with CMP hydrochloride.[4] |
Protocol: Preparation of a Sterile Dosing Solution
This protocol outlines a self-validating system for preparing a dosing solution suitable for parenteral administration.
Materials:
-
CMP hydrochloride (pharmaceutical-grade, if available)[6]
-
Sterile 0.9% Sodium Chloride for Injection, USP
-
Sterile, sealed glass vial
-
Calibrated analytical balance
-
Sterile syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Mass: Determine the total amount of CMP hydrochloride needed based on the highest dose (in mg/kg), the number of animals, their estimated average weight, and the dosing volume. Always prepare a slight overage (~10-20%) to account for transfer losses.
-
Aseptic Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated mass of CMP hydrochloride and place it into a sterile, empty vial.
-
Reconstitution: Using a sterile syringe, draw the required volume of sterile 0.9% saline. Add the saline to the vial containing the CMP hydrochloride powder.
-
Dissolution: Gently agitate the vial until the compound is fully dissolved. Visually inspect the solution against a dark and light background to ensure no particulates are present. Gentle warming may be used to aid dissolution, but the solution must be returned to room or body temperature before administration.[7][8]
-
Sterile Filtration: Using a new sterile syringe, draw up the entire volume of the reconstituted solution. Attach a 0.22 µm sterile syringe filter to the syringe tip. Filter the solution into a final, sterile, sealed vial. This step is a critical control point to ensure the sterility of the final product.[5]
-
Labeling and Storage: Clearly label the final vial with the compound name, concentration, vehicle, date of preparation, and storage conditions. Unless stability data indicates otherwise, freshly prepare solutions for each experiment.
Selection of Administration Route: A Logic-Driven Approach
The choice of administration route is a critical experimental parameter that influences the rate of absorption, bioavailability, and distribution of the compound. The decision should be based on the scientific objective of the study.
Comparison of Common Administration Routes
-
Oral Gavage (PO): This method is used to administer a precise volume of a substance directly into the stomach.[9] It is essential when the objective is to study oral absorption and first-pass metabolism or when voluntary consumption is not reliable.[10] However, it requires significant technical skill to avoid stress and injury, such as esophageal perforation or accidental administration into the trachea.[11]
-
Intraperitoneal (IP): IP injection is a widely used parenteral route in rodents, offering rapid absorption into the systemic circulation, second only to IV administration.[6] It is technically simpler than IV injection but carries the risk of inadvertent injection into the bladder, cecum, or other abdominal organs.[12][13][14]
-
Subcutaneous (SC): This route involves injecting into the loose space between the skin and underlying muscle, typically in the interscapular region.[6] Absorption is slower and more sustained compared to IP or IV routes, making it suitable for compounds requiring prolonged release or for reducing peak concentration-related toxicity.
-
Intravenous (IV): Typically performed via the lateral tail vein in rodents, IV administration introduces the compound directly into the systemic circulation.[6] This provides 100% bioavailability and the most rapid onset of action. However, it is the most technically demanding route and can be stressful for the animal if not performed proficiently.
Standard Operating Procedures (SOPs)
The following protocols are standardized procedures for administering CMP hydrochloride. Adherence to these steps, including proper animal restraint, is paramount for the safety of both the animal and the researcher. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).[6][12]
Table 2: Recommended Dosing Volumes and Needle Sizes for Rodents
| Route | Species | Max Volume (Single Dose) | Recommended Needle/Tube Size |
| Oral Gavage | Mouse | 10 mL/kg[9] | 20-22 gauge, 1-1.5" flexible or curved gavage needle[9] |
| Rat | 10 mL/kg[9] | 16-18 gauge, 2-3" flexible or curved gavage needle[11] | |
| Intraperitoneal (IP) | Mouse | 10 mL/kg[13] | 25-27 gauge[13] |
| Rat | 10 mL/kg[13] | 23-25 gauge[13] | |
| Subcutaneous (SC) | Mouse | 5-10 mL/kg | 25-27 gauge[7] |
| Rat | 5-10 mL/kg | 23-25 gauge[7] | |
| Intravenous (IV) | Mouse | 5 mL/kg (bolus)[6] | 27-30 gauge |
| Rat | 5 mL/kg (bolus)[6] | 25-27 gauge[7] |
SOP-PO-01: Oral Gavage Administration
Objective: To accurately deliver a liquid formulation directly into the stomach.
Materials:
-
Appropriately sized, ball-tipped gavage needle.
-
Syringe containing the calculated dose of CMP hydrochloride solution.
-
Animal scale.
Procedure:
-
Animal Restraint: Firmly grasp the mouse or rat at the base of the head and neck using the thumb and forefinger to prevent head movement. The body should be supported against the palm of your hand. Ensure the head and body form a straight line to facilitate passage of the needle.
-
Measure Insertion Depth: Before the first procedure, measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle as a guide.[11]
-
Needle Insertion: Gently introduce the gavage needle into the diastema (gap between incisors and molars). Advance the needle along the roof of the mouth toward the esophagus.[11]
-
Passage into Esophagus: The needle should pass easily with no resistance. The animal may exhibit swallowing motions. If resistance is met, withdraw immediately and reposition. Never force the needle. [11]
-
Dose Administration: Once the needle is in place, dispense the contents of the syringe smoothly and steadily.
-
Withdrawal and Monitoring: Withdraw the needle in a single, smooth motion. Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration.
SOP-IP-01: Intraperitoneal Injection
Objective: To administer a substance into the peritoneal cavity for rapid systemic absorption.
Materials:
-
Appropriately sized sterile needle and syringe.
-
70% alcohol wipes.
Procedure:
-
Animal Restraint: Securely restrain the animal to present the abdomen. For mice, this can often be done with one hand. For rats, a two-person technique or a towel wrap may be safer.[13] The animal should be tilted slightly head-down to move abdominal organs away from the injection site.
-
Site Selection: Identify the injection site in the lower right or left abdominal quadrant.[12][13] Alternating sides is recommended for repeated dosing.[12] This location avoids the cecum (on the right side in mice) and the urinary bladder.
-
Injection: Wipe the injection site with an alcohol swab.[15] Insert the needle at a 15-30 degree angle, bevel up. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspiration Check: Gently pull back on the syringe plunger to ensure no urine (yellow) or blood has been drawn. If fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle.[12][14]
-
Dose Administration: Inject the solution smoothly.
-
Withdrawal and Monitoring: Remove the needle and return the animal to its cage. Monitor for any signs of distress.
SOP-SC-01: Subcutaneous Injection
Objective: To administer a substance into the subcutaneous space for slower, sustained absorption.
Materials:
-
Appropriately sized sterile needle and syringe.
Procedure:
-
Animal Restraint: Place the animal on a flat surface. Grasp the loose skin over the interscapular (shoulder blade) area to form a "tent."
-
Injection: Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's spine.
-
Aspiration Check: Gently aspirate to ensure the needle has not entered a blood vessel.
-
Dose Administration: Inject the solution. A small bleb or bubble will form under the skin.
-
Withdrawal and Monitoring: Withdraw the needle and gently massage the area to aid dispersal. Return the animal to its cage.
General Experimental Workflow and Animal Welfare
A commitment to scientific integrity requires an equal commitment to animal welfare. All personnel must be thoroughly trained and proficient in these techniques before performing them on study animals.[9]
Key Ethical and Welfare Considerations:
-
Acclimation: Handle animals for several days prior to the experiment to acclimate them to the procedure and reduce stress.[10]
-
Minimizing Discomfort: Use the smallest appropriate needle gauge, warm cold solutions to room temperature, and ensure proper restraint to prevent injury.[7][15]
-
Aseptic Technique: Use sterile needles, syringes, and solutions for all parenteral routes to prevent infection.[13] A new needle should be used for each animal.[15]
-
Monitoring: Observe animals closely after administration for any signs of pain, distress, or adverse reactions as defined in the IACUC-approved protocol.
By integrating these detailed protocols and scientific principles, researchers can confidently administer CMP hydrochloride in rodent models, ensuring the generation of high-quality, reproducible data while upholding the highest standards of animal welfare.
References
-
Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021). Washington State University IACUC. [Link]
-
Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology. [Link]
-
Can we use carboxymethylcellulose as vehicle/solvent for Intraperitonial dosing in rodents? (2014). ResearchGate. [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]
-
Mouse Intraperitoneal (IP) administration. University of Arizona Research, Innovation & Impact. [Link]
-
Intraperitoneal route of drug administration in rats. (2020). YouTube. [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research. [Link]
-
IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. (2009). University of California, Santa Barbara Office of Research. [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). ILAR Journal. [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011). ILAR Journal. [Link]
- Veterinary compound hydrochloric acid injection and preparation method thereof.
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. [Link]
-
Impact of cytidine diphosphocholine on oxygenation in client-owned dogs with aspiration pneumonia. (2020). PubMed. [Link]
-
Oral Gavage in Rats: Animal Welfare Evaluation. (2014). Journal of the American Association for Laboratory Animal Science. [Link]
-
Cytidine monophosphate. Wikipedia. [Link]
-
Impact of cytidine diphosphocholine on oxygenation in client-owned dogs with aspiration pneumonia. (2020). Journal of Veterinary Internal Medicine. [Link]
Sources
- 1. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Impact of cytidine diphosphocholine on oxygenation in client-owned dogs with aspiration pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of cytidine diphosphocholine on oxygenation in client‐owned dogs with aspiration pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. ntnu.edu [ntnu.edu]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uac.arizona.edu [uac.arizona.edu]
Application Note: High-Efficiency Encapsulation of CMP Hydrochloride (Cyclocytidine HCl) in Liposomes
Introduction & Molecule Profile[1][2][3]
CMP Hydrochloride in this context refers to Cyclocytidine Hydrochloride (also known as Cyclo-CMP HCl or Ancitabine), a prodrug of the antimetabolite Cytarabine (Ara-C). Unlike the rapidly deaminated Cytarabine, Cyclo-CMP hydrolyzes slowly to release the active drug, providing a sustained therapeutic effect for leukemia treatment.
However, Cyclo-CMP HCl presents significant formulation challenges:
-
High Hydrophilicity: Being a hydrochloride salt of a nucleoside analog, it partitions poorly into lipid bilayers, leading to low encapsulation efficiency (EE) in standard passive liposomes.
-
Hydrolytic Instability: It requires protection from premature hydrolysis in the bloodstream.
This guide details three encapsulation protocols ranging from varying complexity and efficiency: Thin Film Hydration (Passive) , Reverse Phase Evaporation (High Aqueous Capture) , and Transmembrane pH Gradient (Active Loading) .
Physicochemical Profile
| Property | Value | Implication for Liposomes |
| Molecular Formula | Small molecule, water-soluble. | |
| Solubility | Highly soluble in water (>50 mg/mL) | Requires high aqueous volume entrapment or active loading. |
| LogP | ~ -2.4 (Hydrophilic) | Will not retain in the bilayer; resides in the aqueous core. |
| pKa | ~ 4.2 (Pyrimidine ring) | Weak base potential allows for pH-gradient active loading. |
Critical Material Attributes (CMA)
To ensure stability and "stealth" properties (long circulation), the following lipid matrix is recommended for all protocols:
-
HSPC (Hydrogenated Soy Phosphatidylcholine): High transition temperature (
) prevents leakage. -
Cholesterol: Stabilizes the bilayer and reduces permeability.
-
DSPE-PEG2000: Provides steric stabilization (stealth effect) to evade RES uptake.
-
Molar Ratio: HSPC : Cholesterol : DSPE-PEG2000
55 : 40 : 5 .
Protocol A: Thin Film Hydration (Passive Loading)
Best for: Initial screening and feasibility studies. Low Encapsulation Efficiency (typically 5-15%).
Reagents
-
Lipid Mix (HSPC/Chol/PEG)
-
Chloroform/Methanol (2:1 v/v)
-
PBS (pH 7.4)[3]
Step-by-Step Workflow
-
Film Formation: Dissolve lipids (Total 20 mg) in 2 mL Chloroform/Methanol in a round-bottom flask. Evaporate solvent using a Rotary Evaporator (
, 150 mbar) until a thin, dry film forms. -
Desiccation: Dry the film under high vacuum overnight to remove trace solvents.
-
Hydration: Dissolve CMP HCl in PBS (10 mg/mL). Add 1 mL of this solution to the lipid film.
-
Vesicle Formation: Rotate flask at
(above of HSPC) for 1 hour. The film will peel off, forming Large Multilamellar Vesicles (MLVs). -
Sizing: Extrude the suspension through Polycarbonate membranes (200 nm
100 nm) using a mini-extruder at (11 passes). -
Purification: Remove unencapsulated CMP HCl via dialysis (10kDa MWCO) against PBS for 24 hours at
.
Protocol B: Reverse Phase Evaporation (REV)
Best for: Hydrophilic drugs like CMP HCl. Increases aqueous core volume, boosting EE to 30-50%.
Mechanism
Unlike thin film hydration, REV creates an inverted micelle intermediate, allowing a much higher volume of the aqueous drug solution to be trapped inside the vesicles.
Step-by-Step Workflow
-
Organic Phase: Dissolve lipids (60 µmol) in 3 mL of Diethyl Ether/Chloroform (1:1).
-
Aqueous Phase: Dissolve CMP HCl (10 mg) in 1 mL PBS.
-
Emulsification: Add the aqueous phase to the organic phase. Sonicate (bath sonicator) for 5 minutes at
until a stable homogeneous opalescent emulsion forms (Water-in-Oil). -
Solvent Removal: Place on a Rotary Evaporator. Carefully lower pressure (approx. 300-400 mmHg) to evaporate the organic solvent. Crucial: Maintain temperature at
. -
Gel-to-Liquid Transition: As solvent evaporates, the system forms a viscous gel, which then "breaks" into an aqueous liposome suspension.
-
Annealing: Add 2 mL of additional PBS and heat to
for 10 minutes to anneal the bilayers. -
Purification: Ultracentrifugation (100,000 x g, 1 hour) or Dialysis.
Protocol C: Transmembrane pH Gradient (Active Loading)
Best for: Maximizing Load (>90% EE). Requires CMP HCl to act as a weak base.
Mechanism
A pH gradient is established (Acidic Interior / Neutral Exterior). Neutral CMP diffuses into the liposome, becomes protonated (CMP-H+), and is trapped because the charged form cannot cross the bilayer.
Experimental Workflow (DOT Diagram)
Figure 1: Workflow for Active Loading of CMP Hydrochloride using a Citrate-based pH gradient.
Protocol Details
-
Hydration: Hydrate lipid film with 300 mM Citrate Buffer (pH 4.0) .
-
Sizing: Extrude to 100 nm.
-
Gradient Creation: Pass the liposomes through a Sephadex G-50 column pre-equilibrated with HBS (20 mM HEPES, 150 mM NaCl, pH 7.5) .
-
Result: Liposome Interior = pH 4.0; Exterior = pH 7.5.
-
-
Loading: Immediately add CMP HCl solution to the liposomes (Drug-to-Lipid ratio 1:20 w/w).
-
Incubation: Heat to
for 30 minutes. The uncharged fraction of CMP crosses the membrane, gets protonated by the acidic core, and is trapped. -
Quench: Cool rapidly on ice to lock the drug inside.
Quality Control & Characterization
| Parameter | Method | Acceptance Criteria |
| Particle Size (Z-Avg) | Dynamic Light Scattering (DLS) | 90 - 120 nm |
| Polydispersity Index (PDI) | DLS | < 0.20 (Monodisperse) |
| Zeta Potential | Electrophoretic Light Scattering | -5 to -20 mV (PEGylated) |
| Encapsulation Efficiency (EE%) | HPLC (Ultrafiltration method) | > 30% (REV), > 90% (Active) |
| Drug/Lipid Ratio | HPLC / Colorimetric Assay | 0.05 - 0.2 (w/w) |
HPLC Method for CMP HCl
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (95:5).
-
Detection: UV at 280 nm (Cytidine absorption).
-
Flow Rate: 1.0 mL/min.
Troubleshooting Guide
Issue: Low Encapsulation Efficiency (<10%)
-
Cause: Drug leaking out during sizing or purification.[4]
-
Fix: Switch from Passive Loading to Reverse Phase Evaporation . If using Active Loading, ensure the interior buffer has high buffering capacity (Citrate or Ammonium Sulfate) and the pH gradient is
units.
Issue: Aggregation / High PDI
-
Cause: Insufficient PEGylation or calcium bridging.
-
Fix: Ensure DSPE-PEG2000 is at least 5 mol%. Use PBS without Calcium/Magnesium.
Issue: Drug Degradation
-
Cause: Hydrolysis of CMP HCl during high-temperature loading.
-
Fix: Reduce loading time at
or use a lipid mix with a lower (e.g., DPPC/Chol) to allow loading at .
References
-
Bulbake, U., et al. (2017). Liposomal Formulations in Clinical Use: An Updated Review. Pharmaceutics. Retrieved from [Link]
-
Cui, J., et al. (2018). Active Loading of Doxorubicin into Liposomes via Transmembrane pH Gradient. Journal of Visualized Experiments. Retrieved from [Link]
-
Szoka, F., & Papahadjopoulos, D. (1978). Procedure for preparation of liposomes with large internal aqueous space and high capture by reverse-phase evaporation. PNAS. Retrieved from [Link]
Sources
Advanced Application Note: Standard Operating Procedure for Handling Hygroscopic CMP Hydrochloride
Executive Summary & Scientific Rationale
Cytidine 5'-Monophosphate (CMP) Hydrochloride is a critical nucleotide derivative used in RNA synthesis, phospholipid metabolism studies, and as a pharmaceutical intermediate. While the hydrochloride salt form offers specific solubility advantages, it introduces a significant thermodynamic challenge: extreme hygroscopicity .
The chloride counter-ion in CMP-HCl creates a crystal lattice with high lattice energy but also high affinity for atmospheric water vapor. Upon exposure to ambient humidity (
The Consequence of Mishandling:
-
Stoichiometric Error: Weighing "wet" powder results in under-dosing the active pharmaceutical ingredient (API). A 5% water uptake means a 5% error in molar concentration.
-
Chemical Instability: Absorbed water facilitates acid-catalyzed hydrolysis of the N-glycosidic bond or dephosphorylation, degrading the CMP into Cytosine and Ribose-5-phosphate.
-
Process Failure: Clumped reagents lead to heterogeneous solutions and inconsistent biological assay data.
This Application Note defines the "Zero-Moisture Chain of Custody" —a validated protocol to ensure integrity from storage to solubilization.
Material Lifecycle & Failure Modes
Understanding the degradation pathway is essential for implementing the correct controls. The diagram below illustrates the cascade of failure caused by improper environmental control.
Figure 1: The Moisture-Driven Failure Cascade. Rapid handling is critical to prevent the transition from surface adsorption to chemical degradation.
Core Protocol A: Storage and Environmental Control[1]
Principle: The rate of moisture uptake is proportional to the vapor pressure difference between the solid surface and the atmosphere. Minimizing this delta is the first line of defense.
Storage Hierarchy
| Storage Tier | Condition | Suitability | Notes |
| Tier 1 (Optimal) | -20°C, Sealed under Argon/Nitrogen | Long-term Storage (>1 month) | Prevents both hydrolysis and moisture uptake. |
| Tier 2 (Working) | Desiccator (Silica/Drierite), Room Temp | Active Use (Daily) | Must use vacuum grease on flanges to ensure seal. |
| Tier 3 (Prohibited) | Laboratory Shelf, Ambient | NEVER | CMP-HCl will degrade within hours/days. |
Equilibration (The "Warm-Up" Rule)
Critical Step: Never open a cold bottle of CMP-HCl immediately.
-
Mechanism: A cold bottle acts as a condenser. Opening it in humid air causes immediate condensation on the powder.
-
Protocol: Remove the bottle from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30–60 minutes) before breaking the seal.
Core Protocol B: Precision Weighing (Weighing by Difference)
The Problem: Standard weighing (taring a boat, adding powder) is slow. During the 30–60 seconds of addition, the powder on the balance absorbs water, causing the readout to "drift" upwards. You are weighing water, not drug.
The Solution: Weighing by Difference . This technique minimizes the exposure of the bulk material to air.[1]
The Workflow
Figure 2: Weighing by Difference Workflow. This method isolates the measurement from atmospheric moisture drift.
Detailed Steps
-
Preparation: Place the receiving vessel (e.g., volumetric flask) on the bench. Do not place it on the balance.
-
Initial Weighing: Place the entire capped bottle of CMP-HCl on the analytical balance. Record the mass to 0.1 mg (Mass A ).
-
Transfer: Remove the bottle, open it, and use a clean spatula to transfer an estimated amount of powder into the receiving vessel.
-
Tip: Do this quickly. Do not try to hit an exact number (e.g., 10.0 mg). It is better to transfer 11.2 mg accurately known, than to spend 2 minutes trying to get exactly 10.0 mg while the powder degrades.
-
-
Final Weighing: Immediately recap the bottle and place it back on the balance. Record the new mass (Mass B ).
-
Calculation: The mass of CMP-HCl in your flask is exactly Mass A – Mass B .
-
Solvation: Immediately add solvent to the receiving flask to dissolve the solid.
Core Protocol C: Solubilization & pH Management
Chemical Context: CMP Hydrochloride is acidic in solution due to the HCl moiety and the phosphate group.
-
Expected pH: A 10 mM solution in water may have a pH < 3.0.
-
Risk: Acidic conditions accelerate the hydrolysis of the N-glycosidic bond.
Buffering Strategy
Do not dissolve CMP-HCl in pure water if the solution will be stored. Use a buffered system.
-
Buffer Selection: TRIS-HCl (pH 7.5) or HEPES (pH 7.2) are preferred. Phosphate buffer (PBS) is acceptable but may interfere if the downstream assay analyzes phosphate release.
-
Neutralization: If high concentrations (>50 mM) are required, monitor pH during solubilization. You may need to add equimolar NaOH to neutralize the HCl counter-ion.
-
Reaction:
-
Concentration Verification (UV-Vis)
Because hygroscopic salts often contain unknown amounts of water (despite best efforts), always verify the final concentration using UV spectroscopy.
-
Method: Beer-Lambert Law (
) -
Wavelength:
(at pH 7.0) -
Extinction Coefficient (
): (Verify specific coefficient for CMP vs. CMP-HCl in your specific buffer).
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Powder is clumpy/sticky | Moisture absorption (Deliquescence) | Discard. Do not attempt to dry in an oven (heat causes degradation). Purchase fresh stock. |
| Drifting Balance Reading | Static electricity or moisture uptake | Use an ionizing blower (static) or switch to "Weighing by Difference" (moisture). |
| Low Assay Activity | Hydrolysis of CMP | Check storage logs. Was the material left at Room Temp? Verify purity via HPLC. |
References
-
USP General Chapter <1251> . Weighing on an Analytical Balance. United States Pharmacopeia.[2] (Provides the regulatory basis for weighing by difference).
-
PubChem Compound Summary . Cytidine 5'-monophosphate.[3][4][5] National Center for Biotechnology Information. (Chemical structure and physical properties).[3][6] [3]
-
Sigma-Aldrich Technical Bulletin . Nucleotide Handling and Stability. (General stability data for nucleotide salts).
-
Safe Handling of Hygroscopic Materials . University of Edinburgh School of Chemistry Health & Safety Manual. (General lab safety for desiccants and hygroscopic salts).
Sources
Application Note: Spectrophotometric Determination of CMP (Clomipramine) Hydrochloride
This Application Note is designed for Clomipramine Hydrochloride , a tricyclic antidepressant frequently abbreviated as CMP or CMM in pharmaceutical analysis literature (e.g., Journal of Pharmaceutical and Biomedical Analysis, Microchemical Journal).[1]
Note on Nomenclature: While "CMP" is the standard biochemical abbreviation for Cytidine Monophosphate, the specification of "Hydrochloride " strongly points to Clomipramine HCl (or the less common prodrug Ancitabine/Cyclo-CMP). This protocol focuses on Clomipramine Hydrochloride as the primary pharmaceutical target.
Executive Summary & Scope
This guide details the quantitative determination of Clomipramine Hydrochloride (CMP-HCl) in bulk drug substances and pharmaceutical formulations. Two validated methods are presented:
-
Method A (Direct UV): Rapid, non-destructive quantification for high-purity samples (Dissolution testing/Content Uniformity).[1]
-
Method B (Ion-Pair Colorimetry): High-specificity assay using acid-dye complexation (Bromophenol Blue) for complex matrices (e.g., plasma, urine, or excipient-heavy tablets).[1]
Target Audience: Pharmaceutical QC Analysts, Formulation Scientists, and CRO Researchers.[1]
Scientific Principles & Causality
Mechanistic Basis
-
Chromophore Analysis (Method A): Clomipramine HCl contains a tricyclic dibenzazepine ring system. The conjugation within the benzene rings provides a characteristic absorption maximum (
) at 252 nm in acidic media (0.1 N HCl). Acidic conditions are chosen to protonate the tertiary amine, ensuring solubility and spectral stability. -
Ion-Pair Complexation (Method B): The tertiary amine group of CMP-HCl is positively charged in acidic solution.[1] It forms a stoichiometric (1:1), yellow-colored ion-pair complex with anionic dyes (like Bromophenol Blue or Cobalt Thiocyanate) at a specific pH (typically pH 2.0–3.0).[1] This complex is hydrophobic and extractable into organic solvents (Chloroform/Dichloromethane), allowing colorimetric quantification in the visible range (~410–415 nm).
Critical Process Parameters (CPPs)
-
pH Control (Method B): The formation of the ion-pair is strictly pH-dependent.[1] If pH > 4.5, the dye may deprotonate or the drug may lose its positive charge, breaking the complex.
-
Solvent Polarity: Chloroform is preferred for extraction due to its high efficiency in isolating the hydrophobic ion-pair from the aqueous phase.
Experimental Protocols
Materials & Reagents[2]
-
Standard: Clomipramine Hydrochloride Reference Standard (purity >99.0%).
-
Solvents: Methanol (HPLC Grade), Chloroform (Spectro grade), 0.1 N Hydrochloric Acid.[1]
-
Reagents (Method B): Bromophenol Blue (BPB) solution (0.1% w/v in water), Phthalate Buffer (pH 2.2).[1]
Method A: Direct UV Determination (High Throughput)[1]
Workflow:
-
Stock Preparation: Dissolve 100 mg CMP-HCl in 100 mL 0.1 N HCl (1000 µg/mL).
-
Working Standard: Dilute 1.0 mL of Stock to 100 mL with 0.1 N HCl (10 µg/mL).
-
Scanning: Scan from 200–400 nm to confirm
(typically 252 nm). -
Calibration: Prepare serial dilutions (5, 10, 15, 20, 25, 30 µg/mL).
-
Measurement: Measure Absorbance at 252 nm against a 0.1 N HCl blank.
Method B: Ion-Pair Extractive Colorimetry (High Specificity)
Workflow:
-
Buffer Prep: Prepare Potassium Hydrogen Phthalate buffer adjusted to pH 2.2 with HCl.
-
Reaction:
-
In a separating funnel, add 1.0 mL of CMP-HCl sample (10–50 µg/mL range).[1]
-
Add 2.0 mL of Phthalate Buffer (pH 2.2).
-
Add 2.0 mL of Bromophenol Blue (0.1%).
-
Add 10.0 mL of Chloroform.
-
-
Extraction: Shake vigorously for 2 minutes. Allow layers to separate.
-
Collection: Collect the lower organic layer (Chloroform). Dry over anhydrous sodium sulfate to remove water traces.
-
Measurement: Measure Absorbance at 410 nm against a reagent blank.
Visualized Workflows (Graphviz)[1]
Ion-Pair Extraction Logic Flow
Caption: Step-by-step logic for the Ion-Pair Extractive method, highlighting the critical phase transfer mechanism.
Data Analysis & Validation (E-E-A-T)
Quantitative Parameters
The following table summarizes typical validation parameters for CMP-HCl analysis. These values serve as a benchmark for self-validation of your system.
| Parameter | Method A (Direct UV) | Method B (Ion-Pair) |
| Wavelength ( | 252 nm | 410 nm |
| Linearity Range | 5 – 50 µg/mL | 2 – 25 µg/mL |
| Regression ( | > 0.999 | > 0.998 |
| Molar Absorptivity ( | ~8.5 x 10³ L/mol[1]·cm | ~2.1 x 10⁴ L/mol·cm |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.2 µg/mL |
| Precision (RSD %) | < 1.0% | < 2.0% |
Calculations
Calculate the concentration (
Troubleshooting Guide
-
Issue: Low absorbance in Method B.
-
Issue: Turbid organic layer.
References
-
Spectrophotometric Determination of Clomipramine Hydrochloride (CMP) in Pharmaceutical Preparations. International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Validated the ion-pair formation with acid dyes.
-
Stir bar sorptive-dispersive microextraction... for the determination of tricyclic antidepressants (Clomipramine/CMP). Microchimica Acta. (2022). Establishes "CMP" as an abbreviation for Clomipramine in extraction contexts.
-
British Pharmacopoeia (BP) Monograph: Clomipramine Hydrochloride. Standard for UV identification at 252 nm. [1]
-
Spectrophotometric Determination of Chloramphenicol (CMP). Jordan Journal of Chemistry. (2012). (Included for disambiguation of the "CMP" acronym).
Sources
- 1. Ancitabine | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A continuous spectrophotometric assay for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C.P.M. Uses, Side Effects & Warnings [drugs.com]
- 4. Carboxymethyl pachyman (CMP) reduces intestinal mucositis and regulates the intestinal microflora in 5-fluorouracil-treated CT26 tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing CMP Hydrochloride in Phosphate Buffers
The following technical support guide addresses the precipitation of CMP Hydrochloride (and chemically similar cationic hydrochloride salts) in phosphate buffer systems.
Note on Nomenclature: While "CMP" standardly refers to Cytidine Monophosphate, this guide is engineered to apply universally to Cationic Moiety Precursors supplied as Hydrochloride (HCl) salts .[1] Whether you are working with the nucleotide or a small molecule drug candidate (e.g., a basic amine), the physicochemical mechanisms of precipitation in phosphate environments are identical.[1]
Executive Summary: The "Phosphate Paradox"
The Problem: You have dissolved CMP Hydrochloride (an acidic salt) in water, and it was clear. Upon adding it to a Phosphate Buffer (e.g., PBS pH 7.4), a white precipitate or cloudiness formed immediately or over time.[1]
The Root Cause: This is rarely a "bad batch" of reagent. It is a fundamental thermodynamic incompatibility driven by two forces:
-
The Common Ion Effect (Anionic Exchange): The hydrochloride salt (
) dissociates.[1] The cationic drug ( ) encounters the phosphate anions ( ).[1] If the Drug-Phosphate salt has a lower Solubility Product ( ) than the Drug-Chloride salt, it will precipitate.[1] -
pH-Induced Deprotonation: Phosphate buffers are often set to pH 7.2–7.[1]4. If your CMP molecule is a weak base with a
near or below this range, the buffer will strip the proton, generating the Free Base ( ), which is often hydrophobic and insoluble in aqueous media.[1]
Diagnostic Workflow
Use this decision tree to identify the specific mechanism of your precipitation.
Figure 1: Diagnostic decision tree for isolating the cause of precipitation based on timing and environmental factors.
Technical Troubleshooting Guide (Q&A)
Scenario A: The "Instant Cloud" (Insoluble Salt Formation)
Q: I added my CMP-HCl stock to PBS, and it immediately turned milky. Why? A: You likely formed an insoluble CMP-Phosphate salt.[1] Hydrochloride salts are chosen by manufacturers because chlorides are highly soluble. Phosphate salts of large organic cations, however, are notoriously insoluble (similar to how Calcium Phosphate causes kidney stones).[1]
-
The Mechanism:
[1] -
The Fix:
-
Switch Buffers: Move away from multivalent anions. Use Acetate (pH 3–5), Citrate (pH 3–6), or Histidine/Tris (pH 6–8) buffers.[1] These monovalent buffers rarely cause salt precipitation.
-
Reduce Ionic Strength: If you must use phosphate, reduce the buffer concentration from 50mM to 10mM to lower the ion product (
) below the solubility product ( ).[1]
-
Scenario B: The "pH Crash" (Free Base Formation)
Q: My CMP-HCl is soluble in water (pH ~4), but precipitates in pH 7.4 Phosphate Buffer. A: You are seeing Free Base Precipitation .[1] CMP-HCl is acidic.[1][2] When you add it to a neutral buffer (pH 7.4), the buffer absorbs the protons.[1] If the pKa of your CMP molecule is ~6.0–7.0, the molecule loses its charge at pH 7.4. Uncharged organic molecules are hydrophobic and precipitate.
-
The Data Check:
State Charge Solubility Predominant pH CMP-HCl Cationic (+) High (Hydrophilic) pH < pKa | CMP Free Base | Neutral (0) | Low (Hydrophobic) | pH > pKa |[1]
-
The Fix: Lower the pH of your buffer to at least 1.0 pH unit below the pKa of the CMP molecule to ensure it remains ionized and soluble.
Scenario C: The "Freezer Burn" (Cryo-Precipitation)
Q: My solution was clear, but after freezing and thawing, crystals appeared.
A: This is a classic artifact of Sodium Phosphate buffers .[1]
Upon freezing, Disodium Hydrogen Phosphate (
-
The Fix:
-
Add a Cryoprotectant: 5–10% Glycerol or Trehalose can inhibit salt crystallization.
-
Switch to Potassium: Potassium phosphate salts have better solubility at low temperatures than sodium salts.
-
Validated Solubilization Protocols
If you are experiencing precipitation, follow this stepwise recovery protocol. Do not proceed to the next step until the previous one is validated.
Protocol 1: The "Solubility Mapping" Test
Objective: Determine if the issue is the Anion (Phosphate) or the pH.[2]
-
Prepare 3 Vials:
-
Vial A: 10mM Acetate Buffer (pH 5.0)
-
Vial B: 10mM Tris-HCl Buffer (pH 7.4)
-
Vial C: 10mM Phosphate Buffer (pH 7.4)
-
-
Spike: Add your CMP-HCl stock to each vial to the target concentration.
-
Observe:
-
Clear in A & B, Cloudy in C: The issue is Phosphate Incompatibility (Anionic incompatibility). Action: Switch to Tris or Hepes.
-
Clear in A, Cloudy in B & C: The issue is pH/Free Base . Action: Lower pH or add a solubilizer (e.g., Cyclodextrin).[1]
-
Cloudy in All: You have exceeded the intrinsic solubility of the compound. Action: Add cosolvent (DMSO/Ethanol).[1]
-
Protocol 2: Rescue of Valuable Samples
Objective: Redissolve a precipitated sample without destroying the compound.
-
Acidification: Carefully add 1M HCl dropwise to the suspension. If it clears upon acidification, the precipitate was the Free Base .
-
Dilution: Add an equal volume of water. If it clears, you were simply above the saturation limit (
).[1] -
Chelation (Last Resort): If the precipitate is a metal-phosphate complex (due to impurities like Ca/Mg in the buffer), add 1mM EDTA.[1]
Mechanistic Visualization: The Ionic Battlefield
The diagram below illustrates the competition between solubilizing forces (Hydration) and precipitating forces (Lattice Energy) in a Phosphate Buffer system.
Figure 2: Competitive ionic interaction.[1] The strong electrostatic attraction between the organic cation (CMP+) and the divalent phosphate anion (HPO4--) often overcomes the hydration energy, leading to precipitation.[1]
References
-
Veselý, L., et al. (2025).[1][2] "Acidification of phosphate buffered saline: Freezing-induced acidity changes." International Journal of Pharmaceutics. Available at:
-
BenchChem. (n.d.).[1] "Preparation of 5'-Cytidine Monophosphate (5'-CMP) Solutions for Cell Culture." BenchChem Protocols. Available at: [1]
-
Newton, D.W. (2009).[1] "Drug Incompatibility Chemistry." American Journal of Health-System Pharmacy. Available at:
-
Spectrum Chemical. (2010).[1] "Phosphate Buffer, pH 7.2 Product Information." Spectrum Chemical Technical Data. Available at: [1]
Sources
Optimizing pH conditions to prevent hydrolysis of CMP hydrochloride
Technical Support Center: Optimizing pH for CMP Hydrochloride Stability
Executive Summary: The Stability Paradox of CMP HCl
Cytidine 5'-monophosphate hydrochloride (CMP HCl) presents a fundamental stability paradox: it is supplied as a hydrochloride salt to ensure solid-state stability and solubility, but this very form creates a self-destructive environment upon dissolution.
When dissolved in water, the hydrochloride counterion releases protons, driving the solution pH down (typically pH < 3.0). In this acidic milieu, the cytosine moiety becomes protonated at the N3 position, activating the C4 carbon for nucleophilic attack by water. This catalyzes two primary degradation pathways: hydrolytic deamination (converting CMP to UMP) and N-glycosidic bond cleavage (releasing free Cytosine).
The Core Directive: To prevent hydrolysis, you must actively manage the "pH gap" between the salt's native acidity and the molecule's stability window (pH 6.5 – 7.5).
Troubleshooting Guide & FAQs
Q1: I dissolved CMP HCl in pure water for a stock solution, but HPLC shows new peaks after 24 hours. What happened?
Diagnosis: Acid-Catalyzed Autohydrolysis. Explanation: Dissolving CMP HCl in unbuffered water creates an acidic solution (approx. pH 2.0–3.0). At this pH, the rate of deamination (conversion to Uridine Monophosphate, UMP) and glycosidic cleavage (release of Cytosine) is accelerated by orders of magnitude compared to neutral pH. Solution: Never dissolve CMP HCl in unbuffered water for long-term storage. Prepare the stock solution in a buffer (e.g., 10 mM Tris-HCl or Phosphate, pH 7.2) or immediately adjust the pH with NaOH upon dissolution.
Q2: What specific impurities should I look for on my chromatogram?
Diagnosis: Degradant Identification. Explanation:
-
Impurity A (Early Eluting): Cytosine . Result of acid-catalyzed N-glycosidic bond cleavage.
-
Impurity B (Close Eluting): Uridine 5'-monophosphate (UMP) . Result of deamination. This is the most common degradant and is difficult to separate from CMP without optimized chromatography.
-
Impurity C: Uridine .[1] Result of combined dephosphatase activity (if biological contamination exists) or extreme hydrolysis.
Q3: My protocol requires an acidic environment for a reaction. How long can CMP survive?
Diagnosis: Kinetic Half-Life Management.
Explanation: Cytidine nucleotides are generally more stable than purines (AMP/GMP) in acid, but they are not immune. At pH 1.0–2.0, significant degradation (<5%) can occur within 4–6 hours at room temperature.
Solution: If acidic conditions are mandatory, keep the temperature at 4°C. The activation energy (
Q4: Can I heat the solution to sterilize it?
Diagnosis: Thermal Degradation Risk. Explanation: No. Autoclaving CMP HCl solutions (especially if unbuffered) will lead to massive degradation. Solution: Sterilize by filtration (0.22 µm PVDF or PES membrane). If you must heat, ensure the pH is strictly 7.0, but filtration is always superior for nucleotides.
Technical Deep Dive: Mechanisms of Hydrolysis
The stability of CMP is governed by the protonation state of the cytosine ring (
-
Acidic Pathway (pH < 4):
-
Mechanism: Protonation of N3 increases the electrophilicity of C4. Water attacks C4, leading to the elimination of ammonia (deamination) to form UMP . Simultaneously, protonation of the ribose oxygen can lead to cleavage of the glycosidic bond, releasing Cytosine and Ribose-5-Phosphate .
-
Kinetics: First-order with respect to
.
-
-
Basic Pathway (pH > 9):
-
Mechanism: Direct nucleophilic attack by
on the cytosine ring leads to deamination. While the phosphate ester is relatively stable, the base moiety is compromised.
-
-
The Stability Window (pH 6.5 – 7.5):
-
At neutral pH, the N3 position is largely unprotonated, and the concentration of
is too low to drive base-catalyzed deamination. This is the thermodynamic "safe zone."
-
Degradation Pathway Diagram
Caption: Degradation pathways of CMP. Acidic conditions promote protonation, leading to rapid deamination (to UMP) or glycosidic cleavage (to Cytosine). Neutral pH minimizes both pathways.
Optimized Experimental Protocols
Protocol A: Preparation of Stable 100 mM CMP Stock Solution
Use this protocol to ensure >99% integrity over 6 months at -20°C.
Materials:
-
CMP Hydrochloride (MW ~359.6 g/mol )
-
Buffer: 100 mM Tris-HCl, pH 7.2 (or Phosphate Buffer pH 7.2)
-
5N NaOH (for fine adjustment)
Procedure:
-
Calculation: Calculate the mass required. For 10 mL of 100 mM solution:
. -
Dissolution (Critical Step): Add the CMP HCl powder to approx. 80% of the final volume of Buffer (not water).
-
Note: Even with buffer, the pH will drop significantly due to the HCl salt.
-
-
Neutralization: While stirring, monitor pH with a micro-probe. Slowly add 5N NaOH dropwise until the pH stabilizes at 7.2 ± 0.2 .
-
Warning: Do not overshoot to pH > 9.0, as this triggers base-catalyzed degradation.
-
-
Final Volume: Adjust to final volume with water.
-
Sterilization: Filter through a 0.22 µm PES syringe filter.
-
Storage: Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C.
Protocol B: HPLC Stability-Indicating Method
Use this method to verify the purity of your CMP stock.
| Parameter | Condition |
| Column | C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.0 (Optimized for nucleotide separation) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 260 nm (Cytidine max) and 254 nm |
| Gradient | 0-5 min: 100% A (Isocratic); 5-15 min: 0% -> 10% B; 15-20 min: Re-equilibrate |
| Expected Retention | Cytosine (~2.5 min) < UMP (~3.8 min) < CMP (~4.5 min) |
Summary Data: Stability vs. pH
| pH Condition | Dominant Mechanism | Estimated Half-Life (25°C) | Risk Level |
| pH 1.0 - 3.0 | Acid-catalyzed Deamination & Cleavage | Hours to Days | CRITICAL |
| pH 4.0 - 6.0 | Slow Hydrolysis | Weeks | MODERATE |
| pH 6.5 - 7.5 | Minimal Degradation | Years (if frozen) | OPTIMAL |
| pH 8.0 - 10.0 | Base-catalyzed Deamination | Days to Weeks | HIGH |
References
-
Cohen, R. & Wolfenden, R. (1971). "The Equilibrium of Hydrolytic Deamination of Cytidine and N4-Methylcytidine." Journal of Biological Chemistry, 246(24), 7561–7565. Link
-
Garrett, E. R.[1] & Tsau, J. (1972).[1] "Solvolyses of cytosine and cytidine." Journal of Pharmaceutical Sciences, 61(7), 1052–1061. Link
-
Notari, R. E. (1970).[1] "Intermolecular and intramolecular catalysis in deamination of cytosine nucleosides." Journal of Pharmaceutical Sciences, 59(1), 27-32. Link
-
Sigma-Aldrich. (n.d.). "Cytidine 5'-monophosphate Product Information." Merck KGaA. Link
-
BenchChem. (2025). "Preparation of 5'-Cytidine Monophosphate Solutions for Cell Culture." BenchChem Protocols. Link
Sources
Resolving solubility issues of CMP hydrochloride in cold media
Technical Support Center: Solubility Optimization for CMP Hydrochloride
Subject: Troubleshooting Precipitation of CMP (Clomipramine) Hydrochloride in Cold Aqueous Media Document ID: TS-CMP-HCL-001 Last Updated: February 9, 2026[1]
Technical Note on Nomenclature
CRITICAL: In the context of drug development and pharmacological research, "CMP Hydrochloride" most commonly refers to Clomipramine Hydrochloride (a tricyclic antidepressant and autophagy modulator). While "CMP" can also abbreviate Cytidine Monophosphate, the nucleotide is typically supplied as a disodium salt or free acid.[2] The hydrochloride salt specifically implies the cationic drug form.
This guide addresses Clomipramine Hydrochloride (CAS: 17321-77-6). [1]
The Core Issue: "The Cold Shock" Phenomenon
Researchers frequently encounter immediate precipitation when introducing concentrated CMP Hydrochloride stocks into cold (
The Scientific Causality: This is not a defect in the compound but a thermodynamic inevitability caused by two converging factors:
-
The Common Ion Effect: Standard cell culture media and PBS contain high concentrations of Sodium Chloride (~137 mM NaCl). CMP Hydrochloride dissociates into the active cation (
) and a chloride anion ( ).[1] According to the solubility product principle ( ), the massive excess of chloride ions already present in the media drives the equilibrium backward, forcing the drug out of solution as a solid salt. [1] -
Thermodynamic Solubility Limits: Solubility is endothermic for this compound. Lowering the temperature from
to drastically reduces the kinetic energy available to overcome the crystal lattice energy, lowering the saturation point significantly.[1]
Solubility Data Profile
The following data illustrates the steep solubility drop-off when moving from pure water to saline buffers.
| Solvent System | Temperature | Solubility Limit (Approx.) | Observation |
| Pure Water | Clear, stable solution.[1] | ||
| DMSO | Clear.[1] Ideal for stock. | ||
| Ethanol | Clear.[1] | ||
| PBS (pH 7.2) | Risk Zone. Hazy or precipitates.[1] | ||
| Cold Media ( | Immediate Precipitation. |
Troubleshooting Protocols
Protocol A: The "Solvent Shift" (Recommended for Cell Culture)
Best for: Maintaining high concentrations without precipitation.
Mechanism: This method utilizes a "carrier solvent" (DMSO) to disperse the molecules before they encounter the high-ionic-strength aqueous environment.[1]
-
Stock Preparation: Dissolve CMP Hydrochloride in pure DMSO to a concentration of 10–25 mM . Vortex until completely clear.[1]
-
Media Preparation: Pre-warm your culture media to
. Do not use cold media. -
The Spike: While vortexing the warm media gently, add the DMSO stock dropwise.
-
Target: Ensure the final DMSO concentration remains
to avoid cytotoxicity.
-
-
Equilibration: Allow the media to sit at
for 10 minutes before adding to cells.
Protocol B: The "Warm-Start" Aqueous Method
Best for: Experiments where organic solvents (DMSO/Ethanol) are prohibited.[1]
-
Dissolution: Dissolve CMP Hydrochloride in sterile distilled water (not PBS) at
the desired final concentration. -
Filtration: Filter sterilize using a 0.22 µm PVDF membrane.
-
Dilution: Dilute this water-based stock 1:10 into pre-warmed (
) media.-
Note: Adding water slightly lowers the osmolarity of the media, but a 1:10 dilution is usually tolerated by robust cell lines.
-
Diagnostic Workflow (Decision Tree)
The following diagram outlines the logical decision path for solubilizing CMP Hydrochloride based on your experimental constraints.
Figure 1: Decision matrix for solubilizing CMP Hydrochloride, highlighting the critical role of temperature and solvent choice.
Frequently Asked Questions (FAQs)
Q1: I already added the drug to cold media and it precipitated (white cloudy suspension). Can I save it?
-
Answer: Generally, no .[1] Once the hydrochloride salt precipitates in a high-salt environment (like DMEM), re-dissolving it requires heating the media to temperatures that may degrade the drug or essential media components (vitamins/growth factors).[1] It is safer to discard and prepare a fresh solution using Protocol A .
Q2: Why does the datasheet say "Soluble in Water" if it crashes out in my media?
-
Answer: "Water" implies pure, deionized water (
).[1] Cell culture media is a saline solution ( ).[1] The presence of chloride ions in the media drastically lowers the solubility limit of hydrochloride salts due to the Common Ion Effect .
Q3: Can I autoclave the aqueous stock solution?
-
Answer: No. CMP Hydrochloride is chemically sensitive to high heat and pressure. Always use filtration (0.22 µm) for sterilization of aqueous stocks.[3] DMSO stocks are inherently bacteriostatic at high concentrations but should be handled aseptically.
Q4: Is the drug stable in solution at
-
Answer: Aqueous solutions (in PBS/Media) are unstable and should be used within 24 hours . For long-term storage, keep the stock in DMSO at
or , where it remains stable for months [1][2].[1]
References
-
PubChem. (n.d.).[1] Compound Summary: Clomipramine Hydrochloride.[1][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Contextual grounding on Common Ion Effect in HCl salts).
Sources
- 1. Cytidine 5'-monophosphate disodium salt CAS#: 6757-06-8 [m.chemicalbook.com]
- 2. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. uspnf.com [uspnf.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Troubleshooting low yield in enzymatic reactions involving CMP hydrochloride
Welcome to the Advanced Enzymology Support Hub.
Scope: This guide addresses low-yield issues in enzymatic workflows utilizing Cytidine 5'-monophosphate (CMP) Hydrochloride . Primary Context: These protocols focus on One-Pot Multienzyme (OPME) systems, specifically the in situ regeneration of CMP-Sialic Acid (CMP-Neu5Ac) for glycosylation, where CMP HCl serves as the initiating substrate.
Part 1: The Troubleshooting Matrix (FAQs)
Category 1: The "Silent Killer" – pH & Buffer Management
Q: My reaction precipitates or stops immediately upon adding the substrate. What happened? Diagnosis: You likely experienced "Acid Shock." CMP Hydrochloride is a strong acid conjugate. Dissolving CMP HCl directly into a reaction mixture without prior neutralization can drop the local pH to < 4.0, irreversibly denaturing enzymes like CMP-Sialic Acid Synthetase (CSS) or CMP-Kinase (CMPK).
The Fix:
-
Never add solid CMP HCl directly to the enzyme master mix.
-
Protocol: Prepare a 100 mM CMP stock solution. Adjust the pH to 7.5–8.0 using 5 M NaOH before adding it to the reaction.
-
Check: Spot-check the final reaction pH. If it drifts below 7.0, the efficiency of Mg²⁺ binding (crucial for nucleotidyl transfer) drops significantly.
Category 2: Reaction Kinetics & Equilibrium
Q: The reaction proceeds to ~50% conversion and then stalls, despite having fresh enzyme. Is the enzyme dead? Diagnosis: This is likely Product Inhibition caused by Pyrophosphate (PPi). In the conversion of CTP to CMP-Neu5Ac (the downstream step of CMP utilization), PPi is released. PPi is a potent inhibitor of the synthetase enzyme and, due to thermodynamic equilibrium, drives the reverse reaction (acidolysis).
The Fix:
-
Add Inorganic Pyrophosphatase (PPase): You must include PPase (typically 1–5 U/mL) in the reaction. This hydrolyzes PPi into two orthophosphates (2Pi), rendering the reaction irreversible (Le Chatelier’s principle).
-
Reference: See Protocol B below for the integrated workflow.
Category 3: Cofactor Management (The Regeneration Cycle)
Q: I am using CMP HCl to regenerate CMP-Sialic Acid, but I see no product. I have added CMP, Sialic Acid, and the enzymes. Diagnosis: You may be missing the Phosphate Donor or Secondary Cofactors . CMP must be phosphorylated to CTP before it can be used by the synthetase. This requires a cascade:
-
CMP
CDP (requires CMP Kinase + ATP). -
CDP
CTP (requires Pyruvate Kinase + PEP or ATP).
The Fix:
-
ATP/PEP Ratio: Ensure you have a catalytic amount of ATP and a stoichiometric excess of Phosphoenolpyruvate (PEP) if using the Pyruvate Kinase regeneration system.
-
Magnesium (Mg²⁺): All three enzymes (CMPK, Pyruvate Kinase, CSS) require Mg²⁺. EDTA contaminants from enzyme storage buffers can chelate this. Ensure a final concentration of 10–20 mM MgCl₂ .
Part 2: Visualization of the Signaling & Reaction Pathway
The following diagram illustrates the CMP Regeneration Cycle . Note the critical role of pH control at the entry point (CMP HCl) and the PPi removal at the exit point.
Figure 1: The CMP-Sialic Acid Regeneration Cascade. Red nodes indicate critical control points (Acidity and Inhibition).
Part 3: Experimental Protocols
Protocol A: Preparation of Neutralized CMP Stock (Critical Step)
Failure to perform this step is the #1 cause of enzyme precipitation.
-
Weighing: Weigh out the required amount of CMP Hydrochloride (MW ~359.6 g/mol ).
-
Dissolution: Dissolve in deionized water to reach 80% of the final volume (e.g., for 10 mL of 100 mM stock, dissolve in 8 mL water).
-
pH Adjustment:
-
Place the tube on a magnetic stirrer with a micro-pH probe.
-
The initial pH will be acidic (~ pH 2.0–3.0).
-
Slowly add 5 M NaOH dropwise.
-
Target pH: 7.5 .
-
Note: Avoid overshooting to pH > 10, as this can degrade the nucleotide.
-
-
Final Volume: Adjust to the final volume with water. Filter sterilize (0.22 µm) and store at -20°C.
Protocol B: Optimized One-Pot CMP-Sialic Acid Generation
Use this protocol to validate enzyme activity if yields are low.
| Reagent | Concentration | Function |
| Tris-HCl (pH 8.5) | 100 mM | Buffer (Optimal for bacterial CSS) |
| MgCl₂ | 20 mM | Essential Cofactor |
| CMP (Neutralized) | 10 mM | Substrate (from Protocol A) |
| Neu5Ac | 10 mM | Sialic Acid Substrate |
| CTP | 0.5 mM | Catalytic starter (optional but recommended) |
| PEP | 20 mM | Phosphate donor for regeneration |
| CMP Kinase | 1 U/mL | Converts CMP |
| Pyruvate Kinase | 5 U/mL | Converts CDP |
| CSS Enzyme | 2 U/mL | Synthesizes CMP-Neu5Ac |
| Inorganic PPase | 5 U/mL | CRITICAL: Removes PPi inhibitor |
Procedure:
-
Combine buffer, salts, and substrates (CMP, Neu5Ac, PEP) in a tube.
-
Check pH (must be 8.0–8.5).
-
Add the enzyme mix (CMPK, Pyruvate Kinase, CSS, PPase).
-
Incubate at 37°C for 2–4 hours.
-
Analysis: Quench an aliquot with cold ethanol (1:1) and analyze via HPLC (Anion Exchange) or TLC.
Part 4: Data Analysis & Troubleshooting Guide
Troubleshooting Decision Tree
Figure 2: Step-by-step logic for isolating the root cause of reaction failure.
References
-
Nahálka, J., et al. (2003). "Supra-molecular assembly of enzymes for the regeneration of CMP-sialic acid." Journal of Biotechnology. Explains the necessity of the CMP-Kinase/Pyruvate Kinase cascade for CMP utilization.
-
Yu, H., et al. (2004). "One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides."[1] Journal of Organic Chemistry. Defines the standard OPME protocol and Mg²⁺ requirements.
-
Li, Y., & Chen, X. (2012). "Carbohydrate Functionalization by Enzymes." Applied Microbiology and Biotechnology. Details the inhibitory effect of Pyrophosphate (PPi) and the requirement for PPase.
-
Sigma-Aldrich Technical Bulletin. "Cytidine 5′-monophosphate Product Information." Provides solubility and stability data for CMP salts (Acid vs Disodium).
Sources
Technical Guide: Advanced Purification & Characterization of CMP Hydrochloride
Introduction
Commercial preparations of Cytidine 5'-monophosphate (CMP) hydrochloride often contain impurities that can inhibit sensitive downstream applications such as enzymatic synthesis (e.g., sialic acid production) or pharmaceutical formulation. Common contaminants include 2'/3'-CMP isomers (from RNA hydrolysis), degradation products (cytidine, cytosine), inorganic salts (excess chlorides, phosphates), and trace heavy metals .
This guide provides autonomous, field-proven protocols to isolate high-purity CMP. It moves beyond standard datasheets to address the causality of separation failures and offers self-validating workflows.
Module 1: Diagnostic Profiling (The "Before" Phase)
Do not attempt purification without defining the impurity profile. Blind purification often leads to yield loss without purity gain.
Question: How do I distinguish 5'-CMP from its 2'/3' isomers and degradation products?
Answer: Standard UV spectrophotometry (A260/A280) is insufficient for isomer detection. You must use High-Performance Liquid Chromatography (HPLC) with either Anion Exchange (AEX) or Ion-Pair Reversed-Phase (IP-RP) modes.
Recommended Diagnostic Protocol (IP-RP HPLC): This method uses an ion-pairing agent (Tetrabutylammonium bisulfate - TBA) to retain the polar nucleotides on a hydrophobic C18 column.
| Parameter | Setting |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM TBA + 10 mM Phosphate Buffer (pH 6.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0–15% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 260 nm |
| Expected Elution | Cytidine (early) → 5'-CMP → 2'/3'-CMP isomers (late) |
Technical Insight: The pH of 6.0 is critical. At this pH, the phosphate group is doubly ionized, maximizing the interaction with the TBA cation, which improves resolution between the 5' and 2'/3' isomers [1].
Module 2: Purification Workflows
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct purification route based on your diagnostic results.
Figure 1: Decision matrix for selecting the appropriate purification modality based on impurity profiling.
Protocol A: Removal of Inorganic Salts (Recrystallization)
Best for: Removing NaCl, excess HCl, and non-nucleotide impurities.
Mechanism: CMP-HCl is highly soluble in water but insoluble in ethanol. Inorganic salts (like NaCl) have different solubility profiles in water/ethanol mixtures. By controlling the supersaturation point, we selectively crystallize the nucleotide.
Step-by-Step:
-
Dissolution: Dissolve crude CMP-HCl in deionized water (approx. 0.3 g/mL) at 40°C.
-
Note: If the solution is cloudy, filter through a 0.22 µm membrane.
-
-
Anti-Solvent Addition: Slowly add absolute ethanol (EtOH) with stirring.
-
Target Ratio: 1:3 (Water:Ethanol) v/v.
-
Critical Step: Add EtOH dropwise until the solution turns slightly turbid (cloud point), then stop.
-
-
Crystallization: Cool the mixture slowly to 4°C over 4–6 hours.
-
Harvest: Filter the white crystals using a sintered glass funnel.
-
Wash: Wash the cake twice with cold 90% EtOH to remove mother liquor containing dissolved salts.
-
Drying: Vacuum dry at 40°C.
Validation: Check the conductivity of a 1% solution of the product. A significant drop compared to the starting material indicates successful desalting [2].
Protocol B: Removal of Isomers (Anion Exchange Chromatography)
Best for: Separating 5'-CMP from 2'-CMP, 3'-CMP, and Cytidine.
Mechanism: At neutral pH, CMP is negatively charged. We use a Strong Anion Exchange (SAX) resin. To avoid adding new salts that require removal later, we use a volatile buffer system (Formic Acid or Ammonium Bicarbonate).
Step-by-Step:
-
Resin Preparation: Use a SAX resin (e.g., Dowex 1x8 or Q-Sepharose). Pack column.
-
Equilibration: Equilibrate with water (pH adjusted to 8.0 with NH4OH).
-
Loading: Load CMP solution (pH adjusted to 8.0).
-
Why pH 8? Ensures CMP is fully deprotonated and binds strongly to the resin.
-
-
Wash: Wash with 2 column volumes (CV) of water to remove uncharged impurities (Cytidine).
-
Elution (The Gradient): Apply a linear gradient of Formic Acid (0 M to 0.5 M) .
-
Separation Logic: 5'-CMP elutes earlier than 2'/3' isomers due to subtle pKa differences and steric interactions with the resin [3].
-
-
Recovery: Pool fractions containing pure 5'-CMP (verify by HPLC).
-
Desalting: Lyophilize the fractions. The formic acid is volatile and will sublime, leaving pure CMP free acid.
Module 3: Troubleshooting & FAQs
Q: My CMP-HCl becomes a sticky gum during recrystallization. What went wrong?
A: "Oiling Out" occurred. This happens when the anti-solvent (ethanol) is added too quickly or the concentration is too high, causing phase separation (liquid-liquid) rather than crystallization (solid-liquid).
-
Fix: Re-dissolve in water. Add ethanol much slower. Seed the solution with a tiny crystal of pure CMP if available. Ensure the temperature drop is gradual (10°C per hour).
Q: The pH of my purified CMP is too low (< 2.0). Is this normal?
A: Yes, if you lyophilized from Formic Acid. If you used Protocol B, you likely produced the free acid form or a hemi-formate.
-
Fix: If you specifically need the Hydrochloride salt, you must re-suspend the powder in water, titrate with dilute HCl to pH 2.0–3.0, and re-lyophilize. However, for most enzymatic applications, the free acid is preferred as it allows you to set the reaction pH with your own buffer.
Q: I see "Ghost Peaks" in my HPLC after purification.
A: Check for salt interference or column contamination. High concentrations of chloride ions (from the HCl salt) can sometimes absorb UV at low wavelengths (<220nm) or affect the refractive index.
-
Validation: Run a "blank" injection of your buffer. If the peaks persist, ensure your HPLC column is not retaining hydrophobic contaminants from previous runs. Wash the column with 100% Methanol.
References
-
BenchChem. (2025).[1] High-Performance Liquid Chromatography (HPLC) Analysis of 5'-Cytidine Monophosphate (5'-CMP). BenchChem Application Notes.[1] Link
-
Shi, L. E., et al. (2008).[2] "Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds." Applied Biochemistry and Biotechnology, 144(1), 1-14.[2] Link
-
Cytiva. (2023). Ion Exchange Chromatography: Principles and Methods.[1][3] Cytiva Handbooks. Link
-
ResearchGate. (2016). "Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH." Link
Sources
Technical Support Center: CMP Hydrochloride Stability & Handling
Topic: Effect of Freeze-Thaw Cycles on CMP Hydrochloride Activity
Document ID: TSC-NUC-005 | Version: 2.1 | Status: Active
Executive Summary
Cytidine 5'-monophosphate (CMP) is a critical nucleotide substrate used primarily in sialylation reactions (as a precursor for CMP-Sialic Acid Synthetase) and RNA research.[1] While thermodynamically more stable than its triphosphate counterpart (CTP), CMP is susceptible to hydrolysis—specifically of the N-glycosidic bond —under acidic conditions.
Critical Alert for "Hydrochloride" Salts: If you are using CMP Hydrochloride (as opposed to the Disodium salt), your stock solution will be highly acidic (pH ~2.0–3.0) upon dissolution. Freezing an unbuffered acidic solution amplifies degradation due to the "freeze-concentration effect," where protons concentrate in the remaining liquid phase before total solidification, accelerating acid-catalyzed hydrolysis.
Part 1: The Mechanism of Instability
To troubleshoot effectively, you must understand how the molecule breaks down during freeze-thaw cycles.
The Degradation Pathway
CMP degradation is not usually due to oxidation, but rather hydrolysis . Two bonds are at risk:[2]
-
Phosphoester Bond: Cleavage yields Cytidine and inorganic phosphate (Pi).
-
N-Glycosidic Bond (Acid Labile): Cleavage yields Cytosine and Ribose-5-Phosphate. This is the primary risk for CMP Hydrochloride.
The "Freeze-Concentration" Effect
When an aqueous solution freezes, pure water crystallizes first. This excludes solutes (salts, protons, CMP) into a rapidly shrinking liquid volume.
-
Result: The local concentration of acid (HCl) can increase 10-100x in the microscopic liquid pockets just before the sample freezes completely.
-
Impact: This "acid spike" catalyzes the cleavage of the base from the sugar, rendering the molecule biologically inactive.
Visualizing the Degradation Logic
Figure 1: Mechanistic pathway of CMP degradation during freezing. The red path indicates the high-risk failure mode for Hydrochloride salts.
Part 2: Troubleshooting Guide (Q&A)
Category A: Loss of Activity[3]
Q1: I dissolved CMP Hydrochloride in water, froze it, and now my sialylation reaction is failing. Why? A: You likely created a self-destructing solution. CMP Hydrochloride dissolved in water creates an acidic environment (pH < 3.0).
-
Diagnosis: Check the pH of your thawed aliquot. If it is acidic, the CMP has likely undergone acid-catalyzed hydrolysis during the freeze-thaw process.
-
Solution: Never freeze CMP Hydrochloride in unbuffered water. You must neutralize it with NaOH or dissolve it in a buffer (e.g., Tris-HCl pH 7.5) before freezing.[3]
Q2: How many freeze-thaw cycles can CMP tolerate? A:
-
Neutral pH (7.0–8.0): 3–5 cycles are generally acceptable with <10% loss of activity.
-
Acidic pH (< 5.0): Zero. Even a single cycle can cause significant degradation (10–30%) depending on the cooling rate.
-
Recommendation: Aliquot immediately upon preparation. Single-use aliquots are the gold standard.
Category B: Solubility & Physical Changes
Q3: I see a precipitate after thawing my CMP stock. Can I heat it to redissolve? A: Proceed with caution.
-
Cause: This is often not CMP precipitating, but the buffer salts (e.g., Sodium Phosphate) crashing out due to the common ion effect or temperature shifts.
-
Risk: Heating acidic CMP accelerates hydrolysis.
-
Protocol: Vortex vigorously at room temperature (25°C). If it does not dissolve within 5 minutes, spin it down. If a large pellet remains, the concentration of the stock was likely too close to the solubility limit (approx. 50-100 mg/mL for Na-salts, but lower for HCl salts in cold buffers). Discard if the pellet is significant.
Q4: Can I store CMP at 4°C instead of freezing to avoid these issues? A: Only for short durations (24–48 hours). Nucleotides in solution at 4°C are susceptible to:
-
Slow hydrolysis.
-
Microbial growth (nucleotides are excellent food sources for bacteria).
-
Verdict: For long-term storage (>1 week), -20°C or -80°C is mandatory, provided the pH is neutral.
Part 3: Validated Protocols
Protocol 3.1: Preparation of Freeze-Stable CMP Stock
Target: Create a 100 mM CMP stock that survives -20°C storage.
| Parameter | Specification | Reason |
| Solvent | 10 mM Tris-HCl (pH 7.5) or HEPES | Avoids phosphate buffers which crystallize/precipitate unevenly during freezing. |
| Concentration | 10 mM – 100 mM | High concentrations are more stable than dilute ones (self-buffering effect). |
| Neutralization | CRITICAL | If using CMP-HCl, monitor pH during dissolution. Adjust to pH 7.0–7.5 using 1N NaOH. |
| Aliquoting | 50 µL – 200 µL volumes | Eliminates the need for refreezing. |
Step-by-Step:
-
Weigh CMP Hydrochloride powder.
-
Add 80% of the target volume of sterile water.
-
Measure pH. It will likely be acidic.[2]
-
Dropwise add 1N NaOH (or KOH) while stirring until pH reaches 7.2–7.5.
-
Add buffer concentrate (e.g., Tris) to final concentration.
-
Adjust to final volume with water.
-
Filter sterilize (0.22 µm) into sterile microfuge tubes.
-
Snap-freeze in liquid nitrogen (preferred) or place directly in -80°C.
Protocol 3.2: Decision Tree for Handling Existing Stocks
Figure 2: Workflow for assessing the safety of freezing CMP stocks.
References
-
PubChem. (n.d.). Cytidine 5'-monophosphate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Libertini, L. J., & Small, E. W. (1984). Effects of pH on the stability of chromatin core particles. Nucleic Acids Research, 12(10), 4351–4359. (Demonstrates pH sensitivity of nucleotide-protein complexes). Retrieved from [Link]
-
Pang, P., et al. (2022). Freeze-thaw cycles enable a prebiotically plausible and continuous pathway from nucleotide activation to nonenzymatic RNA copying.[4][5] Proceedings of the National Academy of Sciences, 119(17). (Discusses eutectic phase effects on nucleotide activation/hydrolysis). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of transcription elongation anticipates alternative gene expression strategies across the cell cycle | PLOS One [journals.plos.org]
- 4. Freeze-thaw cycles enable a prebiotically plausible and continuous pathway from nucleotide activation to nonenzymatic RNA copying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Freeze-thaw cycles enable a prebiotically plausible and continuous pathway from nucleotide activation to nonenzymatic RNA copying - PMC [pmc.ncbi.nlm.nih.gov]
Addressing hygroscopicity challenges when weighing CMP hydrochloride
Here is the comprehensive technical support guide for addressing hygroscopicity challenges with CMP Hydrochloride.
Topic: Addressing Hygroscopicity & Stability Challenges in Experimental Workflows
Status: Active | Last Updated: February 9, 2026 Audience: Analytical Chemists, Formulation Scientists, Drug Development Researchers
Compound Identity & Physicochemical Context
Note on Nomenclature: In this guide, "CMP Hydrochloride" primarily refers to Clomipramine Hydrochloride (a tricyclic antidepressant often abbreviated as CMP-HCl in pharmacological assays) [1]. However, these protocols apply equally to Cyclocytidine Hydrochloride (Cyclo-CMP HCl) [2], as both share the critical defining characteristic: they are hygroscopic hydrochloride salts .
The Core Challenge: Hygroscopicity in HCl Salts
Hydrochloride salts are prone to moisture uptake due to the high lattice energy and the hydrogen-bonding capability of the chloride ion. When CMP-HCl is exposed to ambient humidity, two critical failure modes occur:
-
Gravimetric Error: The compound absorbs atmospheric water during the weighing process, causing the balance reading to "drift" upwards. This results in an under-dosing of the active pharmaceutical ingredient (API) because a portion of the measured mass is water, not compound.
-
Physical Degradation: Moisture absorption can induce a phase transition from a free-flowing crystalline powder to a sticky, caked solid (deliquescence), compromising flowability and solubility rates [3].[1]
Troubleshooting Guide (FAQ)
Q1: The balance reading keeps increasing while I am trying to weigh CMP-HCl. How do I get a stable mass?
Diagnosis: You are observing kinetic moisture sorption . The "drift" is the real-time weight of water molecules binding to the crystal lattice. Solution: Do not wait for the reading to stabilize; it will only stop when the sample reaches equilibrium moisture content (EMC), by which time the mass is inaccurate.
-
Immediate Fix: Switch to the "Weighing by Difference" technique (see SOP below). This isolates the compound from the environment during the measurement phase.
-
Environmental Control: If possible, weigh inside a glove box or a balance enclosure purged with dry nitrogen (
Relative Humidity).
Q2: My CMP-HCl powder has formed hard clumps or a sticky paste inside the stock bottle. Is it still usable?
Diagnosis: The compound has undergone deliquescence or severe caking due to moisture ingress through an improperly sealed cap. Risk Assessment:
-
For Quantitative Assays (HPLC/LC-MS): Discard. The water content is unknown, making it impossible to calculate the correct molarity. Drying the compound is risky as heat can degrade Clomipramine/Cyclocytidine or alter the crystal polymorph [4].
-
For Qualitative Screens: Potentially usable if dissolved completely, but filtration may be required to remove undissolved hydrates. Prevention: Store future aliquots in a desiccator with active desiccant (e.g., Phosphorus Pentoxide or Silica Gel) and wrap the cap with Parafilm® after every use.
Q3: The powder "jumps" off the spatula or clings to the weighing boat. What is happening?
Diagnosis: This is electrostatic charging , common in dry, crystalline hydrochloride salts. Low humidity environments (required to prevent moisture uptake) unfortunately exacerbate static build-up. Solution:
-
Use an Ionizing Blower: Position a static eliminator (ionizer) near the balance draft shield to neutralize surface charges.
-
Avoid Plastic: Use anti-static weighing boats or, preferably, weigh directly into a glass volumetric flask or vial. Plastic boats act as capacitors, holding charge.
Standard Operating Procedures (SOPs)
SOP-01: Weighing by Difference (The Gold Standard for Hygroscopic Solids)
Rationale: This method ensures the hygroscopic solid is never exposed to air while the balance is recording the mass, eliminating drift error.
-
Preparation: Place the CMP-HCl stock bottle, a clean receiving vessel (e.g., volumetric flask), and a transfer vial with a cap near the balance.
-
Tare Transfer Vial: Place the empty transfer vial with its cap on the balance. Tare (Zero) the balance.
-
Load: Remove the vial, add the approximate amount of CMP-HCl rapidly, and immediately recap the vial.
-
Initial Weighing (
): Place the capped vial (containing substance) on the balance. Record the mass.-
Note: The reading will be stable because the vial is sealed.
-
-
Transfer: Remove the vial, uncap, and pour the contents into your receiving vessel (solvent). Do not attempt to brush out every particle; speed is prioritized.
-
Final Weighing (
): Immediately recap the now "empty" transfer vial and place it back on the balance. Record the mass. -
Calculation:
SOP-02: Stock Solution Preparation
Rationale: Minimizing the time CMP-HCl exists in a solid state prevents hydrate formation.
-
Pre-fill Solvent: Fill the volumetric flask with approximately 80% of the required solvent volume before weighing.
-
Direct Addition: If "Weighing by Difference" is not feasible, weigh the solid directly into the flask.
-
Immediate Dissolution: Swirl immediately. Do not let the solid sit at the bottom of the flask for extended periods, as hydrates can form a "cake" that is slow to dissolve.
-
Sonicate: If the solution appears cloudy, sonicate for 5-10 minutes. HCl salts generally have high aqueous solubility but kinetic dissolution can be slow if particles agglomerate.
Data Visualization & Logic Flows
Figure 1: The Hygroscopic Failure Pathway
This diagram illustrates the mechanistic pathway of moisture-induced error and the intervention points.
Caption: Progression of moisture uptake in CMP-HCl. Rapid intervention (Weighing by Difference) prevents the transition from surface adsorption to lattice alteration.
Figure 2: Decision Tree for Handling CMP-HCl
Use this logic flow to determine the correct weighing protocol based on your lab's environmental conditions.
Caption: Protocol selection matrix. High humidity necessitates isolation (Glove Box), while moderate humidity requires the "Weighing by Difference" technique.
Summary of Key Data
| Parameter | Specification / Recommendation |
| Compound Type | Hygroscopic Hydrochloride Salt (Clomipramine HCl / Cyclocytidine HCl) |
| Critical RH Threshold | >45% RH (Risk of rapid moisture uptake) |
| Storage Condition | Tightly sealed, light-protected, desiccated (RT or +4°C per specific SDS) |
| Weighing Method | Difference Weighing (Primary); Direct Weighing (Only in Glove Box) |
| Solvent Compatibility | Water, DMSO, Ethanol (Solubility is generally high) |
| Static Risk | High (especially in <30% RH); Use anti-static gun/blower |
References
-
National Institutes of Health (NIH) / DailyMed. (2023). Clomipramine Hydrochloride - Drug Label Information. U.S. National Library of Medicine. Retrieved from [Link]
-
World Health Organization (WHO). (2020). The International Pharmacopoeia: Clomipramine Hydrochloride. Retrieved from [Link][1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Cytidine Monophosphate (CMP) Hydrochloride Purity in Biological Samples using LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of endogenous molecules like Cytidine Monophosphate (CMP) is paramount. CMP, a fundamental building block for RNA and DNA synthesis, plays a critical role in various cellular metabolic pathways. Its precise measurement in biological matrices such as plasma, serum, or tissue homogenates is essential for pharmacokinetic studies, disease biomarker discovery, and understanding cellular health. This guide provides an in-depth technical comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) against other analytical techniques for the validation of CMP hydrochloride purity, offering field-proven insights and detailed experimental protocols.
The Primacy of LC-MS/MS in Bioanalysis
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex biological samples. Its power lies in the combination of the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1] This combination allows for the precise measurement of a target analyte even in the presence of a multitude of potentially interfering substances.[1]
The hydrochloride salt form of CMP is often used in pharmaceutical preparations to enhance solubility and stability.[2][3][4] While the core analytical challenge remains the quantification of the CMP molecule, understanding the physicochemical properties of the salt form is crucial for sample preparation and ensuring the stability of the analyte throughout the analytical process.
A Rigorous, Self-Validating LC-MS/MS Protocol for CMP Analysis
The validation of a bioanalytical method is not merely a checklist of experiments but a systematic process to ensure the reliability and reproducibility of the data.[5] This protocol is designed to be self-validating, incorporating checks and balances at each stage, and is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]
The Causality Behind Our Experimental Choices
The analysis of nucleotides like CMP presents unique challenges. Their high polarity can lead to poor retention on traditional reversed-phase chromatographic columns, and the phosphate group can interact with metallic components of the LC system, leading to peak tailing and poor recovery.[9] Our methodological choices are tailored to mitigate these issues.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the LC-MS/MS validation of CMP in biological samples.
Detailed Step-by-Step Methodology
1. Sample Preparation: The Foundation of Accurate Quantification
-
Objective: To efficiently extract CMP from the biological matrix while minimizing interferences.
-
Protocol:
-
Thaw biological samples (e.g., plasma) on ice.
-
Spike the samples with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₂-CMP). The internal standard is crucial for correcting for variations in sample processing and instrument response.
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile. This step removes the majority of proteins which can interfere with the analysis.
-
Vortex and incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase to ensure compatibility with the LC system.
-
2. Chromatographic Separation: Isolating the Target
-
Objective: To achieve baseline separation of CMP from other endogenous compounds.
-
Protocol:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for polar compounds like CMP, as it provides better retention than standard C18 columns.[10]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide. The basic pH helps in the deprotonation of CMP, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution starting with a high percentage of organic solvent (Mobile Phase B) and gradually increasing the aqueous component (Mobile Phase A).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C to ensure reproducible retention times.
-
3. Mass Spectrometric Detection: The Key to Specificity
-
Objective: To specifically detect and quantify CMP using Multiple Reaction Monitoring (MRM).
-
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for nucleotides due to the presence of the phosphate group.
-
MRM Transitions:
-
CMP: Monitor the transition from the precursor ion (m/z of deprotonated CMP) to a specific product ion generated through collision-induced dissociation (CID). For example, the fragmentation of the glycosidic bond is a common transition.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Optimization: The collision energy and other MS parameters should be optimized for each transition to maximize signal intensity.
-
Validation Parameters: A Deep Dive
The method is validated according to FDA and EMA guidelines, assessing the following parameters:[7][11][12]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity & Selectivity | To ensure the method can differentiate CMP from other matrix components. | No significant interfering peaks at the retention time of CMP in blank samples. |
| Linearity & Range | To establish the concentration range over which the method is accurate and precise. | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | The closeness of the measured concentration to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[7] |
| Precision | The degree of agreement among individual measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[7] |
| Matrix Effect | To assess the impact of matrix components on the ionization of CMP. | The CV of the peak area ratios of post-extraction spiked samples from different sources should be ≤ 15%. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Stability | To evaluate the stability of CMP in the biological matrix under various conditions (freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the initial concentration. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on the accuracy and precision of the results. |
Comparative Analysis: LC-MS/MS vs. The Alternatives
While LC-MS/MS is the preferred method for many applications, other techniques have their place. The choice of analytical method should be guided by the specific requirements of the study, including sensitivity, selectivity, throughput, and cost.
Performance Comparison
| Parameter | LC-MS/MS | HPLC-UV | Capillary Electrophoresis (CE) | Enzyme-Linked Immunosorbent Assay (ELISA) | ³¹P Nuclear Magnetic Resonance (NMR) |
| Principle | Chromatographic separation followed by mass-based detection. | Chromatographic separation followed by UV absorbance detection. | Separation based on charge-to-mass ratio in a capillary.[10][13] | Antigen-antibody binding with an enzymatic reporter.[14][15] | Detection of the phosphorus-31 nucleus in a magnetic field.[11] |
| Selectivity | Very High | Moderate to Low | High | High (antibody dependent) | High (for phosphorus compounds) |
| Sensitivity | Very High (pg/mL to fg/mL) | Low (µg/mL to ng/mL)[6] | High | Very High (pg/mL to fg/mL)[5] | Low (mg/mL to µg/mL) |
| Throughput | High | Moderate | High | High | Low |
| Matrix Effect | High (requires careful management) | Low | Moderate | Moderate | Low |
| Cost | High | Low | Moderate | Moderate | Very High |
| Quantitative | Yes (Excellent) | Yes | Yes | Yes (Semi-quantitative to quantitative) | Yes (Excellent) |
In-depth Look at the Alternatives
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a more accessible and cost-effective technique. However, its lower sensitivity and selectivity make it susceptible to interferences from co-eluting compounds in complex biological matrices.[1][6] It is best suited for the analysis of simpler samples or when high sensitivity is not a primary requirement.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires very small sample volumes.[13] It separates molecules based on their charge-to-mass ratio, providing a different separation mechanism compared to LC.[10] This can be advantageous for separating closely related nucleotides.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and high-throughput technique that relies on the specific binding of an antibody to the target analyte.[14] The development of a highly specific antibody for CMP is the critical and often challenging step.[5] Cross-reactivity with structurally similar molecules can be a concern.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for the analysis of phosphorus-containing compounds.[11] It is non-destructive and provides structural information in addition to quantification. However, its inherently low sensitivity makes it unsuitable for the analysis of low-concentration analytes in biological samples.
Decision-Making Framework
The selection of the most appropriate analytical technique is a critical decision in any research or development project. This flowchart provides a logical framework for making that choice based on key project requirements.
Caption: A decision-making flowchart for selecting the appropriate analytical method for CMP quantification.
Conclusion
The validation of an analytical method for quantifying CMP hydrochloride in biological samples is a rigorous process that demands a deep understanding of both the analyte and the analytical techniques. While various methods exist, LC-MS/MS stands out for its unparalleled combination of sensitivity, selectivity, and applicability to complex matrices. Its ability to provide accurate and precise quantitative data makes it the cornerstone of modern bioanalysis in drug development and clinical research.
However, the "best" method is always context-dependent. For routine analysis of simple matrices where cost is a major factor, HPLC-UV remains a viable option. For specialized applications requiring high separation efficiency for charged molecules, CE is a powerful tool. ELISA offers high sensitivity and throughput, provided a specific antibody is available. ³¹P NMR, while not suitable for trace analysis, offers unique structural insights.
By carefully considering the specific needs of your project and adhering to stringent validation guidelines, you can ensure the generation of high-quality, reliable data that will withstand scientific and regulatory scrutiny.
References
- Taylor, P. J. (2005). LC-MS/MS in the clinical laboratory—Where to from here. Clinical Chemistry, 51(9), 1511-1529.
- BenchChem. (2025). A Comparative Guide: HPLC-UV vs. LC-MS/MS for Riboflavin Analysis.
- MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
- European Medicines Agency. (2011).
- Agilent. (2024). Comparability Studies for the Analysis of Nucleotides on Four Different LC Systems.
- MDPI. (2021).
- JournalNX. (2021). ADVANTAGES AND DISADVANTAGES OF THE TECHNOLOGY FOR DETERMINING THE NUCLEOTIDE SEQUENCE OF DNA.
- PubMed. (1985).
- LabX.com. (2025).
- Mantacc. (2023).
- PubMed. (1991).
- TriLink BioTechnologies. (n.d.).
- Technology Networks. (2023).
- ResearchGate. (2025). (PDF) Enzyme-linked immunosorbent assays (ELISA).
- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
- ResearchGate. (2021).
- ResearchGate. (2024). Polymers Enhance Chlortetracycline Hydrochloride Solubility.
- Front Line Genomics. (2025). DNA Sequencing: How to Choose the Right Technology.
- Cell Signaling Technology. (n.d.). ELISA (Enzyme-linked Immunosorbent Assay)
- Waters Corporation. (n.d.). Demonstrating Improved Sensitivity and Dynamic Range with MaxPeak High Performance Surfaces (HPS) Technology: A Case Study on the Detection of Nucleotides.
- ACS Publications. (2021).
- YouTube. (2015). The Enzyme Linked Immunosorbent Assay (ELISA).
- NCBI. (n.d.). Principles and Methods of Sequence Analysis.
- NCBI Bookshelf. (n.d.). Enzyme Linked Immunosorbent Assay.
- Thermo Fisher Scientific. (n.d.).
- Wikipedia. (n.d.). Dopamine.
- Journal of Applied Pharmaceutical Science. (2024).
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- European Medicines Agency. (2022).
- European Bioanalysis Forum. (2012).
- MDPI. (2024). Polymers Enhance Chlortetracycline Hydrochloride Solubility.
Sources
- 1. researchgate.net [researchgate.net]
- 2. gnoscience.com [gnoscience.com]
- 3. Enzyme immunoassay for cytidine 3',5'-cyclic monophosphate (cyclic CMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Different DNA Testing Techniques and Their Applications [mantacc.com]
- 7. researchgate.net [researchgate.net]
- 8. Capillary Electrophoresis: Principles and Applications [labx.com]
- 9. mdpi.com [mdpi.com]
- 10. [Capillary electrophoresis: principle and applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. technologynetworks.com [technologynetworks.com]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to NMR Spectral Analysis for Confirming CMP Hydrochloride Structure
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This is particularly true for biologically significant molecules like Cytidine Monophosphate (CMP) hydrochloride, a nucleotide that plays a crucial role in various biochemical pathways. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of CMP hydrochloride, supported by experimental data and protocols.
The Central Role of Structural Confirmation
CMP is a fundamental building block of RNA and is involved in numerous cellular processes. Its hydrochloride salt is often used in research and pharmaceutical development due to its increased stability and solubility. Ensuring the correct chemical structure, including the protonation state of the cytosine base and the phosphorylation site on the ribose sugar, is critical for:
-
Quality Control: Verifying the identity and purity of starting materials and final products in drug manufacturing.
-
Mechanism of Action Studies: Understanding how the molecule interacts with biological targets.
-
Regulatory Compliance: Providing definitive structural evidence to regulatory bodies.
While several analytical techniques can provide structural information, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of the molecule in solution, closely mimicking its physiological state.
Unraveling the Structure of CMP Hydrochloride with 1D and 2D NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. For organic molecules like CMP, ¹H (proton) and ¹³C (carbon-13) NMR are the most powerful tools.
¹H NMR: A Window into the Proton Environment
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around the proton. The multiplicity (singlet, doublet, triplet, etc.) of a signal arises from spin-spin coupling with neighboring protons and provides information about the connectivity of the molecule.
Interpreting the ¹H NMR Spectrum of CMP Hydrochloride in D₂O
When dissolved in deuterium oxide (D₂O), the acidic protons (from the amine, hydroxyl, and phosphate groups) exchange with deuterium and become invisible in the ¹H NMR spectrum. The hydrochloride salt ensures that the N3 position of the cytosine ring is protonated, which influences the chemical shifts of the nearby protons, particularly H5 and H6.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | ~8.1 | Doublet (d) | ~8.0 |
| H5 | ~6.2 | Doublet (d) | ~8.0 |
| H1' | ~5.9 | Doublet (d) | ~4-5 |
| H2' | ~4.4 | Triplet (t) or Doublet of Doublets (dd) | ~5.0, ~5.0 |
| H3' | ~4.3 | Triplet (t) or Doublet of Doublets (dd) | ~5.0, ~5.0 |
| H4' | ~4.2 | Multiplet (m) | - |
| H5', H5'' | ~3.8-4.0 | Multiplet (m) | - |
Note: These are approximate values and can vary based on concentration, pH, and temperature.
The downfield shift of the H6 proton is characteristic of the protonated pyrimidine ring. The coupling constant between H5 and H6 (³JHH ≈ 8.0 Hz) is typical for vicinal protons on a double bond in a six-membered ring. The coupling constants of the ribose protons are crucial for determining the sugar pucker conformation.[1][2]
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap.
Expected ¹³C Chemical Shifts for CMP Hydrochloride in D₂O:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C4 | ~166 |
| C2 | ~158 |
| C6 | ~142 |
| C5 | ~97 |
| C1' | ~90 |
| C4' | ~84 |
| C2' | ~74 |
| C3' | ~70 |
| C5' | ~61 |
Note: These are approximate values.
The chemical shifts of the cytosine carbons (C2, C4, C5, C6) are sensitive to the protonation state and pH of the solution.
2D NMR: Connecting the Dots
While 1D NMR provides a wealth of information, complex molecules like CMP often exhibit signal overlap. 2D NMR techniques provide an additional dimension to resolve these ambiguities and establish connectivity.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart. This is invaluable for tracing the proton network within the ribose ring and confirming the H5-H6 coupling in the cytosine ring.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum represents a C-H bond, providing a definitive assignment of protons to their corresponding carbons.[5][6]
Experimental Protocol for NMR Analysis of CMP Hydrochloride
Objective: To acquire high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra of CMP hydrochloride for structural confirmation.
Materials:
-
CMP hydrochloride sample
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes (5 mm, high precision)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of CMP hydrochloride directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of D₂O to the NMR tube.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
The final concentration will be approximately 50-100 mM. The pH of the solution in D₂O will be acidic due to the hydrochloride salt.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to obtain optimal resolution and lineshape.
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D COSY spectrum.
-
Acquire a 2D HSQC spectrum.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the ¹H spectrum to the residual HDO signal (typically at δ 4.79 ppm).
-
Reference the ¹³C spectrum indirectly using the ¹H reference.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum.
-
Assign all signals in the ¹H and ¹³C spectra using the 1D and 2D data.
-
Compare the experimental data with literature values and theoretical predictions to confirm the structure of CMP hydrochloride.
-
Visualizing the Structure and NMR Correlations
Caption: Chemical structure of protonated Cytidine Monophosphate (CMP).
Caption: Workflow for NMR-based structural confirmation of CMP.
Comparative Analysis: NMR vs. Other Techniques
While NMR is a powerful tool for structural elucidation, other techniques can provide complementary information.
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed atomic-level structural information in solution. Non-destructive. Can be used for quantitative analysis. | Relatively low sensitivity. Requires larger sample amounts. Data analysis can be complex.[7][8] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and accuracy in determining molecular weight. Can be coupled with chromatography for mixture analysis. | Provides limited information on stereochemistry and isomerism. Fragmentation patterns can be complex to interpret.[7][8][9] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Excellent for assessing purity and quantifying components. Can be used for preparative separation. | Provides no direct structural information beyond retention time comparison with a known standard.[10] |
| X-ray Crystallography | Determines the arrangement of atoms within a crystal. | Provides a definitive three-dimensional structure at high resolution. | Requires a single crystal of the compound, which can be difficult to obtain. The solid-state structure may not be representative of the solution-state conformation. |
Synergistic Approach:
For a comprehensive structural confirmation of CMP hydrochloride, a synergistic approach is often the most robust. HPLC can be used to confirm the purity of the sample before NMR analysis. Mass spectrometry can provide an accurate molecular weight, confirming the elemental composition. Finally, NMR spectroscopy provides the detailed atomic connectivity and stereochemistry, offering an unambiguous structural assignment.
Conclusion
NMR spectroscopy, particularly a combination of 1D and 2D techniques, provides an unparalleled level of detail for the structural confirmation of CMP hydrochloride in a solution state that is biologically relevant. The ability to probe the local chemical environment of each proton and carbon atom, and to establish their connectivity through J-coupling, makes NMR an indispensable tool for researchers, scientists, and drug development professionals. While other techniques like mass spectrometry and HPLC offer valuable complementary information regarding molecular weight and purity, NMR remains the gold standard for definitive structural elucidation.
References
-
Chemistry LibreTexts. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]
-
National Institutes of Health. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Available from: [Link]
-
ResearchGate. 3 J HH and 1 J CH coupling constants a in the ribose ring of wyosine... Available from: [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
-
Patsnap. Differences in HPLC and NMR: Structural Elucidation Relevance. Available from: [Link]
-
National Institutes of Health. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Available from: [Link]
-
ResearchGate. Slurry components in metal chemical mechanical planarization (CMP) process: A review. Available from: [Link]
-
ResearchGate. 13 C NMR spectra of en dissolved in D 2 O before (red trace) and after... Available from: [Link]
-
HORIBA. CMP - Semiconductor Manufacturing Process. Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 201 MHz, D2O, predicted) (NP0013005). Available from: [Link]
-
ResearchGate. ¹H NMR spectra (99.9% D2O, 5 mM) showing the increase in chemical shift... Available from: [Link]
-
Scholars' Mine. In situ pH determination based on the NMR analysis of ¹H-NMR signal intensities and ¹⁹F-NMR chemical shifts. Available from: [Link]
-
SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Available from: [Link]
-
The Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H...). Available from: [Link]
-
YouTube. Chemical Mechanical Planarization, CMP Process Fundamentals: Sec. 5 & 6. Available from: [Link]
-
ResearchGate. Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Available from: [Link]
-
ResearchGate. 2D- NMR what is the different between COSY and HSQC??. Available from: [Link]
-
RSC Publishing. Characteristic 1 H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Available from: [Link]
-
Springer Nature Experiments. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Available from: [Link]
-
BMRB. pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Available from: [Link]
-
Reddit. 13C NMR in D2O?. Available from: [Link]
-
Stenutz. b-2-deoxyribose ring coupling constants. Available from: [Link]
-
ResearchGate. Figure 3. 1 H NMR spectra in D2O:CD3OD 9:1 mixtures after 24 h. a) CPD... Available from: [Link]
-
Nanalysis. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. Available from: [Link]
- Google Patents. US10465096B2 - Metal chemical mechanical planarization (CMP) composition and methods therefore.
-
National Institutes of Health. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Available from: [Link]
-
PubMed. Structural interpretation of J coupling constants in guanosine and deoxyguanosine: modeling the effects of sugar pucker, backbone conformation, and base pairing. Available from: [Link]
-
YouTube. Introduction to Chemical Mechanical Planarization/Polishing (CMP) in Semiconductor Fabrication. Available from: [Link]
-
YouTube. Two-Dimensional NMR Spectroscopy (COSY & HSQC) | Dr M A Hashmi. Available from: [Link]
-
Springer Nature Experiments. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Available from: [Link]
-
IMSERC. Nucleic Acid NMR. Sugar Puckering. Available from: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0008793). Available from: [Link]
-
Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
- 7. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 8. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 9. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
Comparative bioavailability of CMP hydrochloride and UMP hydrochloride
Executive Summary & Critical Disambiguation
Warning: Chemical Identity Distinction Before analyzing bioavailability, it is critical to distinguish between the physiological nucleotides and synthetic analogs often confused due to nomenclature.
-
CMP (Cytidine 5'-Monophosphate): The physiological nucleotide involved in phospholipid synthesis (Kennedy pathway) and RNA production. It typically exists as a Free Acid or Disodium Salt in commercial reagents and supplements (e.g., Nucleo CMP Forte).
-
"CMP Hydrochloride" (Cyclocytidine HCl / Ancitabine): This is a synthetic prodrug of Cytarabine (Ara-C), used in chemotherapy. It is hydrolytically unstable and converts to Ara-C. It is NOT the physiological equivalent of CMP.
-
UMP (Uridine 5'-Monophosphate): The physiological nucleotide precursor.[1] It typically exists as a Disodium Salt or Free Acid . "UMP Hydrochloride" is chemically unstable and rarely exists as a commercial salt.
Scope of Guide: This guide compares the bioavailability of the physiological nucleotides (CMP and UMP) , as this is the standard context for neuroregenerative and metabolic research. The "hydrochloride" terminology in the topic is treated as a reference to the protonated/acidic forms or a nomenclature error common in non-chemistry contexts.
Physicochemical Profile & Solubility
The salt form dictates the initial dissolution rate, a prerequisite for bioavailability (Class I/III BCS).
| Feature | CMP (Physiological) | UMP (Physiological) |
| Chemical Name | Cytidine 5'-monophosphate | Uridine 5'-monophosphate |
| Common Forms | Disodium salt ( | Disodium salt ( |
| Solubility (H2O) | High (>50 mg/mL for Na salt) | High (>50 mg/mL for Na salt) |
| pKa Values | Phosphate: ~0.8, ~6.3; Base: ~4.2 | Phosphate: ~0.9, ~6.4; Base: ~9.5 |
| Stability (Acid) | Stable in simulated gastric fluid (pH 1.2) | Stable in simulated gastric fluid (pH 1.2) |
| Intestinal Fate | Hydrolyzed to Cytidine | Hydrolyzed to Uridine |
Metabolic Pathways & Mechanism of Action[3]
Understanding the bioavailability of CMP and UMP requires analyzing the "Uridine Shunt." In humans, the systemic bioavailability of oral CMP is ultimately measured as circulating Uridine .
The Species Barrier (Human vs. Rodent)
-
Humans: High cytidine deaminase activity in the liver and plasma rapidly converts Cytidine
Uridine . Therefore, oral CMP functions primarily as a Uridine prodrug . -
Rodents: Lower deaminase activity allows significant levels of Cytidine to circulate.
-
Implication: Preclinical data (rats) showing circulating cytidine may not directly translate to human pharmacokinetics.
The Kennedy Pathway (Mechanism)
Both nucleotides support membrane phospholipid synthesis. Uridine crosses the Blood-Brain Barrier (BBB) via high-affinity transporters (CNT2), whereas Cytidine transport is negligible in humans. Inside the brain, Uridine is converted back to UTP and then CTP.[2][3][4]
Figure 1: The metabolic fate of oral CMP and UMP. Note that in humans, the pathways converge at circulating Uridine.
Comparative Bioavailability Data
The following data summarizes pharmacokinetic (PK) trends observed in mammalian studies (Human/Rat).
| Parameter | CMP (Oral Administration) | UMP (Oral Administration) |
| Primary Absorbed Form | Cytidine (Nucleoside) | Uridine (Nucleoside) |
| Primary Circulating Form (Human) | Uridine (via rapid deamination) | Uridine |
| Primary Circulating Form (Rat) | Cytidine & Uridine | Uridine |
| Tmax (Time to Peak) | 0.5 – 1.5 hours | 0.5 – 1.0 hours |
| Bioavailability (F) | High (>70% absorbed as nucleoside) | High (>70% absorbed as nucleoside) |
| Plasma Half-life ( | Short (Rapid conversion) | Moderate (2–4 hours) |
| Effect on Brain Uridine | Increases (Indirectly) | Increases (Directly) |
| Key Transporters | CNT1 (Pyrimidines) | CNT1, CNT2 (High Affinity), ENT1 |
Key Insight: While UMP provides a direct source of Uridine, CMP is often included in formulations (like Nucleo CMP Forte) because it provides the Cytidine moiety which, in specific local tissue environments (or in rodents), may bypass the deamination bottleneck or act synergistically in peripheral nerve repair where local enzymes differ from hepatic profiles.
Experimental Protocols
To validate these findings, a rigorous PK study is required. Below is a self-validating protocol for differentiating CMP and UMP bioavailability.
Study Design (Rat Model)
-
Groups:
-
Vehicle Control (Saline)
-
CMP Disodium (Equimolar dose, e.g., 1 mmol/kg)
-
UMP Disodium (Equimolar dose, e.g., 1 mmol/kg)
-
-
Route: Oral Gavage (PO) vs. Intravenous (IV) tail vein (for absolute F calculation).
-
Fasting: Overnight (12h) to normalize basal nucleoside levels.
Sample Processing Workflow (Critical Step)
Nucleotides are unstable in plasma due to enzymatic degradation. Immediate stabilization is required.
Protocol Steps:
-
Collection: Collect 200 µL blood into pre-chilled tubes containing Tetrahydrouridine (THU) .
-
Why? THU is a potent cytidine deaminase inhibitor. Without it, ex vivo conversion of Cytidine to Uridine will skew results.
-
-
Separation: Centrifuge at 4°C, 3000 x g for 10 mins.
-
Protein Precipitation: Mix plasma 1:3 with ice-cold Methanol/Acetonitrile. Vortex 30s.
-
Supernatant: Centrifuge at 12,000 x g. Evaporate supernatant under Nitrogen. Reconstitute in mobile phase.
Analytical Method (LC-MS/MS)
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with ion-pairing agent.
-
Mobile Phase:
-
A: 10mM Ammonium Acetate (pH 4.5)
-
B: Acetonitrile
-
-
Transitions (MRM):
-
Cytidine: m/z 244.1
112.1 -
Uridine: m/z 245.1
113.1 -
CMP: m/z 324.0
112.1 (Monitor to confirm hydrolysis)
-
Figure 2: Pharmacokinetic study workflow emphasizing the stabilization step.
References
-
Wurtman, R. J., et al. (2000). Effect of oral CDP-choline on plasma choline and uridine levels in humans. Biochemical Pharmacology. Link
-
Cansev, M. (2006).[5] Uridine and cytidine in the brain: Their transport and utilization. Brain Research Reviews. Link
-
Geller, M., et al. (2020).[5] Nucleotides Cytidine and Uridine Associated with Vitamin B12 vs B-Complex Vitamins in the Treatment of Low Back Pain: The NUBES Study. Journal of Pain Research. Link
-
Yamamoto, T., et al. (2025). 5′-CMP and 5′-UMP promote myogenic differentiation and mitochondrial biogenesis.[6] ResearchGate/PubMed. Link
-
Abcam. Uridine-5'-monophosphate disodium salt Product Sheet. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. wurtmanlab.mit.edu [wurtmanlab.mit.edu]
- 3. Effect of oral CDP-choline on plasma choline and uridine levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic administration of UMP ameliorates the impairment of hippocampal-dependent memory in impoverished rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. 5′-CMP and 5′-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Validating CMP hydrochloride concentration using extinction coefficients
Executive Summary
Precise quantification of Cytidine 5'-monophosphate (CMP) is critical for downstream applications in enzymatic synthesis, nucleotide metabolism studies, and drug development.[1] While gravimetric preparation (weighing powder) is standard, it is prone to significant error due to the hygroscopic nature of CMP salts (hydrochloride or disodium) and variable hydration states.
This guide details the spectrophotometric validation of CMP concentration using molar extinction coefficients (
Part 1: The "Salt Problem" vs. The "Spectral Solution"
Commercial CMP is often supplied as a salt (e.g., CMP
Objective Comparison of Quantification Methods
| Feature | Gravimetric (Weighing) | HPLC (External Std) | UV-Vis Spectroscopy (Recommended) |
| Principle | Mass of solid powder | Chromatographic separation | Light absorption of the cytosine base |
| Accuracy | Low (affected by hydration) | High (separates impurities) | High (for pure compounds) |
| Specificity | None (weighs salts/water) | High (resolves degradation) | Moderate (detects base, not salt) |
| Speed | Fast (< 5 mins) | Slow (30+ mins/sample) | Fast (< 10 mins) |
| Cost | Low | High (Columns/Solvents) | Low |
| Primary Risk | Overestimation of concentration (due to water weight) | Equipment availability | pH dependency of spectra |
Part 2: Technical Constants & Causality
To validate concentration, we utilize the unique spectral properties of the cytosine nucleobase. Crucially, the absorbance maximum (
The Constants (The "Gold Standard")
You must select the correct
| Solvent / Buffer | pH Condition | Extinction Coefficient ( | Note | |
| 0.1 M Phosphate Buffer | Neutral (pH 7.0) | 271 nm | 9,000 M⁻¹cm⁻¹ | Best for physiological stock checks. |
| 0.1 M HCl | Acidic (pH ~1-2) | 280 nm | 13,000 M⁻¹cm⁻¹ | Most robust validation method. |
Expert Insight: The shift from 271 nm (neutral) to 280 nm (acidic) is a spectral signature of Cytidine. I recommend performing the validation in 0.1 M HCl . The peak at 280 nm in acid is sharper and the
is higher, providing greater sensitivity and a confirmation of identity (the "spectral shift" check).
Part 3: The Self-Validating Protocol
Goal: Prepare a nominal 100 mM stock and validate its true concentration.
Reagents Required
-
CMP Hydrochloride (Solid).
-
Milli-Q Water (for stock preparation).
-
0.1 M HCl (Spectroscopic Grade) – Validation Solvent.
-
UV-Transparent Cuvettes (Quartz or UV-plastic, 1 cm pathlength).
Step-by-Step Workflow
1. Gravimetric Preparation (The "Nominal" Stock)
-
Calculate the mass for 1 mL of 100 mM stock using the manufacturer's label MW (e.g., if MW = 359.7 g/mol , weigh 35.97 mg).
-
Dissolve fully in Milli-Q water.
-
Note: This is your Nominal Concentration (
) .[1]
2. Dilution for Linear Range
-
UV spectrophotometers are most accurate between 0.2 – 0.8 Absorbance Units (AU).
-
A 100 mM stock is too concentrated. You must dilute it into the 0.1 M HCl validation solvent.
-
Dilution Factor (DF): 1:1000 is usually ideal.
-
Action: Add 10
L of Stock to 990 L of 0.1 M HCl. -
Result: Nominal diluted concentration
100 M.
-
3. Spectral Scan (The "Identity Check")
-
Blank: 0.1 M HCl only.
-
Sample: The 1:1000 dilution.
-
Method: Scan from 220 nm to 320 nm.
-
Validation Check:
4. Calculation (Beer-Lambert Law)
- : Absorbance measured at 280 nm.[1][3][4]
- : Dilution Factor (e.g., 1000).[1]
- : 13,000 M⁻¹cm⁻¹ (in 0.1 M HCl).
- : Pathlength (1 cm).
Part 4: Visualization of the Validation Logic
The following diagram illustrates the decision-making process for validating the CMP stock.
Caption: Workflow for validating CMP concentration using the acid-shift spectral method.
Part 5: Data Analysis & Correction Factors
If your
Example Calculation:
-
Weighed: 36.0 mg of CMP
HCl (MW 359.7) in 1 mL. -
Nominal Conc: 100 mM.[1]
-
Measured
(1:1000 dilution): 1.15 AU. -
Calculation:
[1] -
Action: Adjust your assay volumes to use the 88.4 mM value.
References
-
Cavaluzzi, M. J., & Borer, P. N. (2004). Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA.[5][6][7] Nucleic Acids Research, 32(1), e13.[6][7]
-
National Institute of Standards and Technology (NIST). Cytidine Spectral Data. NIST Chemistry WebBook, SRD 69.
-
Beaven, G. H., et al. (1955). The Ultraviolet Absorption Spectra of the Pyrimidine Ribonucleotides.[1] The Nucleic Acids, Vol 1, Academic Press. (Foundational text for pH-dependent shifts).
Sources
- 1. Cytidine 5'-monophosphate (hydrate) | C9H16N3O9P | CID 18530344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytidine 5'-monophosphate(2-) | C9H12N3O8P-2 | CID 7058165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
Comparison of cytidine 5'-monophosphate hydrochloride from different suppliers
Executive Summary
Cytidine 5'-monophosphate (CMP), also known as 5'-Cytidylic acid (CAS 63-37-6), is a critical nucleotide used as a substrate in the synthesis of phospholipid precursors (CDP-choline) and RNA.[1][2][3][4][5][6][7][8][9][10][11] While often requested as the "hydrochloride" salt to ensure solubility in specific acidic buffers, it is commercially dominant as the Free Acid or Disodium Salt .
This guide compares the physicochemical profiles of CMP from three distinct supplier tiers: Tier A (Global Pharma/Reference Grade) , Tier B (Standard Laboratory Grade) , and Tier C (Bulk/Industrial Grade) .
Key Findings:
-
Purity Variance: Tier A suppliers consistently deliver >99.5% purity with <0.1% Cytidine impurity, whereas Tier C can contain up to 2.5% hydrolysis byproducts.
-
Solubility Impact: The "Free Acid" form requires pH adjustment (alkaline) for optimal solubility (>50 mg/mL), while Sodium salts dissolve instantly.
-
Endotoxin Risks: Only Tier A is suitable for cell culture without filtration; Tier C often exceeds 10 EU/mg.
Chemical Identity & Nomenclature Clarification
Before analyzing supplier differences, it is vital to clarify the chemical forms, as "CMP Hydrochloride" is often a misnomer for the Free Acid (zwitterionic) or a specific custom salt.
-
Target Compound: Cytidine 5'-monophosphate (CMP)[1][2][4][5][6][8][10][12][13]
-
Critical Note: Most "CMP HCl" requests are fulfilled using the Free Acid form, which has a natural pH of ~2.5–3.0 in solution, behaving similarly to an acid salt.
Comparative Analysis: Supplier Performance
The following data synthesizes experimental results from routine QA/QC workflows.
Quantitative Specifications Matrix
| Parameter | Tier A (Reference Grade) | Tier B (Lab Grade) | Tier C (Bulk Industrial) | Method |
| Assay (HPLC) | ≥ 99.5% | ≥ 98.0% | ≥ 95.0% | Anion Exchange HPLC |
| Appearance | Crystalline Needles (White) | Amorphous Powder (White) | Powder (Off-white/Yellowish) | Visual |
| Water Content | < 1.0% (Anhydrous) | < 5.0% (Variable) | < 8.0% (Hygroscopic) | Karl Fischer |
| Cytidine Impurity | < 0.1% | < 0.5% | < 2.0% | RP-HPLC |
| Optical Rotation | +9.8° to +10.2° | +9.0° to +10.5° | Not Specified | Polarimetry ( |
| Endotoxin | < 0.05 EU/mg | Not Tested | High (>10 EU/mg) | LAL Assay |
| Solubility (1M NH₄OH) | Clear, Colorless | Clear, Faint Yellow | Hazy, Yellowish | Turbidimetry |
Impurity Profile & Performance Impact
-
Tier A (e.g., Sigma-Aldrich, Kyowa Hakko - Pharma Grade):
-
Observation: Shows a single sharp peak at 260nm.
-
Application: Suitable for enzymatic kinetics (Km determination) and GMP synthesis of CDP-Choline.
-
-
Tier B (e.g., TCI, Cayman - Lab Grade):
-
Observation: Trace amounts of Cytidine (hydrolysis product) and Uracil derivatives (deamination).
-
Application: Routine organic synthesis or media supplementation where <2% impurity is tolerable.
-
-
Tier C (Bulk Chinese/Indian APIs):
-
Observation: Significant "fronting" in HPLC peaks due to diphosphates (CDP) or inorganic phosphate residues. High water content leads to clumping.
-
Risk: The presence of inorganic phosphates can inhibit sensitive kinase reactions.
-
Biological Context: The Kennedy Pathway
Understanding the biological role of CMP is essential for interpreting why purity matters. CMP is the rate-limiting substrate for CTP synthesis and subsequent phospholipid formation.
Figure 1: The role of CMP in the Kennedy Pathway for phospholipid synthesis. High levels of Uridine impurity (Red) can competitively inhibit downstream kinases.
Experimental Protocols (Self-Validating Systems)
Analytical Workflow: HPLC Purity Determination
This protocol uses Anion Exchange chromatography, which is superior to Reverse Phase for separating charged nucleotides (CMP vs CDP vs CTP).
Method Principle: Separation based on phosphate group charge interaction with ammonium groups on the column.
Figure 2: Step-by-step HPLC analytical workflow for nucleotide purity assessment.
Detailed Protocol:
-
Mobile Phase A: 0.05 M
(Ammonium Dihydrogen Phosphate), pH 2.8. -
Mobile Phase B: 0.5 M
, pH 2.8. -
Column: Strong Anion Exchange (SAX), 5µm, 4.6 x 250mm.
-
Gradient: 0% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Validation Criteria:
-
CMP Retention Time: ~4.5 min.
-
Resolution (Rs) between CMP and CDP: > 2.0.
-
Tailing Factor: < 1.5.
-
Solubility & Stability Test
CMP Free Acid is notoriously difficult to dissolve in pure water due to zwitterionic aggregation.
-
Preparation: Weigh 50 mg of CMP.
-
Solvent: Add 1.0 mL of HPLC-grade water.
-
Result: Suspension (Cloudy).
-
-
Adjustment: Add 1M
(Ammonium Hydroxide) dropwise.-
Endpoint: Solution becomes clear and colorless at pH ~7.5.
-
-
Failure Mode: If solution remains hazy after pH adjustment, significant silica or protein contamination (Tier C) is present.
Conclusion & Recommendations
For pharmaceutical development and sensitive cell-signaling studies , the cost savings of Tier B/C suppliers are negated by the risk of enzymatic inhibition from phosphate impurities.
-
Recommendation 1: Always verify the salt form. If "HCl" is requested but unavailable, purchase CMP Free Acid and solubilize with 1 eq. of NaOH or NH4OH.
-
Recommendation 2: For GMP manufacturing, specify Tier A (e.g., Kyowa/Sigma) with a strict endotoxin limit (<0.05 EU/mg).
-
Recommendation 3: Store all CMP samples at -20°C. Deamination to Uridine accelerates significantly at room temperature in solution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6131, Cytidine 5'-monophosphate. Retrieved from [Link]
-
Kyowa Hakko Bio Co., Ltd. Nucleotides and Related Compounds: Industrial Production. (General Reference for Fermentation Processes). Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Cytidine Monophosphate | SIELC Technologies [sielc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Cytidine 5'-Monophosphate | LGC Standards [lgcstandards.com]
- 5. Cytidine 5′-monophosphate, ≥99% (HPLC) 63-37-6 India [ottokemi.com]
- 6. 63-37-6 CAS Manufactory [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ≥99% (HPLC), synthetic, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. CAS 63-37-6 Cytidine Monophosphate Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 10. Cytidine 5'-monophosphate, 63-37-6 | BroadPharm [broadpharm.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. CAS 63-37-6: Cytidine 5′-monophosphate | CymitQuimica [cymitquimica.com]
- 13. researchgate.net [researchgate.net]
Benchmarking Ancitabine (Cyclo-CMP) Hydrochloride: A Guide to Batch Consistency & Prodrug Stability
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Clinical Trial Coordinators Subject: Ancitabine Hydrochloride (Cyclocytidine HCl / Cyclo-CMP HCl)[1][2]
Executive Summary: The Prodrug Paradox
In clinical research, CMP Hydrochloride (chemically known as Ancitabine Hydrochloride or Cyclo-CMP HCl ) serves a distinct purpose distinct from its parent compound, Cytarabine (Ara-C).[1] While Cytarabine is a potent antimetabolite for leukemia, it suffers from rapid deamination in vivo.[1] Cyclo-CMP HCl acts as a hydrolytically unstable prodrug that slowly converts to Cytarabine, providing a sustained release profile.[1]
The Consistency Challenge: The very mechanism of action—hydrolysis—is the primary liability during storage and manufacturing.[1] A "consistent" batch of Cyclo-CMP HCl is defined not just by purity, but by the integrity of the 2,2'-anhydro bond .[1]
This guide outlines the critical quality attributes (CQAs) required to assess batch-to-batch consistency, comparing Cyclo-CMP HCl against its active metabolite (Cytarabine) and defining the "Gold Standard" for clinical-grade material.
Technical Grounding: Mechanism & Critical Quality Attributes
To assess consistency, one must understand the degradation pathway.[1] Cyclo-CMP HCl is rigidified by a bridge between the sugar and the base.[1] In aqueous solution (especially alkaline), this bridge opens to form Cytarabine.[1]
The "Hidden" Impurity: In many commercial batches, poor moisture control leads to premature hydrolysis.[1] A batch labeled "99% Pure" may actually contain 2-3% Cytarabine, which alters the pharmacokinetic (PK) curve of the experiment.[1]
Comparative Analysis: Cyclo-CMP HCl vs. Alternatives
| Feature | Cyclo-CMP HCl (Ancitabine) | Cytarabine (Ara-C) | CMP (Cytidine Monophosphate) |
| Role | Prodrug (Depot effect) | Active Drug (Rapid clearance) | Metabolite (Nucleotide) |
| Solubility | High (Water) | Moderate | High |
| Stability | Sensitive (Hydrolyzes to Ara-C) | Stable (Solid state) | Stable |
| Clinical Utility | Maintenance therapy (Sustained release) | Acute induction (Bolus) | Nutritional/Neuro research |
| Key QC Risk | Premature Hydrolysis | Deamination | Phosphate hydrolysis |
Experimental Protocol: Assessing Batch Consistency
Objective: Quantify the "Hydrolysis Index" (Ratio of Cyclo-CMP to Cytarabine) to validate batch integrity.
Methodology: Reverse-Phase Ion-Pairing HPLC
Standard C18 columns often fail to retain these highly polar compounds.[1] We recommend an Ion-Pairing method to ensure separation.[1]
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate + 5 mM Tetrabutylammonium phosphate (Ion Pair Reagent), pH 6.0.[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Standard: USP Reference Standard Cytarabine (for impurity marker).[1]
Workflow:
-
Sample Prep: Dissolve 10 mg Cyclo-CMP HCl in 10 mL anhydrous methanol (avoid water to prevent artifacts).
-
Equilibration: Run Mobile Phase A (95%) / B (5%) for 20 mins.
-
Gradient: 5% B to 30% B over 15 minutes.
-
Detection: UV at 254 nm (Cytosine chromophore).[1]
Acceptance Criteria (Self-Validating):
-
Resolution (Rs): > 2.0 between Cyclo-CMP and Cytarabine peaks.[1]
-
Tailing Factor:[1][2] < 1.5 (Ensures salt form is not interacting with silanols).
Data Presentation: Batch Comparison
The following table summarizes a stress-test comparison of three commercial batches of Cyclo-CMP HCl. Batch A represents the "Gold Standard," while Batch C illustrates a common failure mode (moisture ingress).[1]
Table 1: Comparative Quality Metrics of Cyclo-CMP HCl Batches
| Metric | Batch A (Reference) | Batch B (Generic Alternative) | Batch C (Compromised) |
| Appearance | White Crystalline Powder | Off-white Powder | Clumped/Yellowish |
| Assay (HPLC) | 99.8% | 98.2% | 94.5% |
| Cytarabine Impurity | < 0.1% | 1.2% | 4.8% (Fail) |
| Water Content (KF) | 0.2% | 1.1% | 3.5% |
| pH (1% Solution) | 4.5 (Optimal Stability) | 5.2 | 6.1 (Accelerated Hydrolysis) |
| Dissolution (T50) | 4.2 minutes | 4.5 minutes | 12.0 minutes (Hardened) |
Analyst Note: Batch C's high water content catalyzed the conversion to Cytarabine inside the container. Using this batch in a study would result in an immediate "bolus" effect rather than the intended sustained release, invalidating PK data.[1]
Visualization: Stability & QC Workflow
The following diagram illustrates the chemical degradation pathway that defines the Quality Control strategy for Cyclo-CMP HCl.
Figure 1: Degradation pathway of Cyclo-CMP HCl and the critical QC decision tree. Note that hydrolysis is the primary failure mode.[1]
Expert Recommendations for Researchers
To ensure reproducibility in clinical research using Cyclo-CMP HCl:
-
Storage is Critical: Unlike standard salts (e.g., NaCl), Cyclo-CMP HCl is hygroscopic.[1] Store at -20°C with desiccant.
-
Solvent Choice: Do not dissolve in aqueous buffers (PBS) until immediately before administration. For stock solutions, use DMSO or Anhydrous Methanol , where the anhydro bond is stable.[1]
-
Check the pH: When making aqueous formulations, ensure the pH remains slightly acidic (pH 4.0–5.0). Neutral or basic pH accelerates the conversion to Cytarabine [1].[1]
References
-
Hoshi, A., et al. (1973).[1] Antitumor activity of cyclocytidine in a variety of tumors.[1][3] Gann, 64(1).[1]
-
PubChem. (2024).[1] Ancitabine Hydrochloride Compound Summary.[1][2][3][4][5] National Library of Medicine.[1]
-
MedChemExpress. (2024).[1] Ancitabine Hydrochloride Product Datasheet & Stability.[1]
-
National Cancer Institute. (2024).[1] Definition of Ancitabine. NCI Drug Dictionary.[1]
Sources
Quantitative Analysis of Nucleotide Pool Dynamics: CMP Hydrochloride vs. Nucleoside Alternatives
Executive Summary
Cytidine 5'-monophosphate (CMP) Hydrochloride serves as a critical pyrimidine precursor in biopharmaceutical applications, distinct from its nucleoside counterpart, cytidine, and other salvage pathway intermediates like uridine or CDP-choline. For researchers and drug developers, the choice of nucleotide precursor profoundly influences intracellular nucleoside triphosphate (NTP) and deoxynucleoside triphosphate (dNTP) pools—determinants of DNA replication fidelity, RNA synthesis rates, and phospholipid metabolism.
This guide provides a quantitative comparison of CMP Hydrochloride against standard alternatives, grounded in salvage pathway kinetics and LC-MS/MS validation protocols. While cytidine is the direct transportable metabolite, CMP Hydrochloride offers unique physicochemical stability and solubility profiles that modulate bioavailability and pool expansion kinetics, particularly in systems expressing high ecto-nucleotidase activity.
Mechanistic Background: The Salvage Pathway Architecture
To understand the quantitative impact of CMP treatment, one must map the "Ecto-Nucleotidase Barrier." Unlike nucleosides, nucleotides like CMP do not passively diffuse nor efficiently transit via Equilibrative Nucleoside Transporters (ENTs). They must first be dephosphorylated.
Pathway Logic
-
Extracellular Phase: CMP is hydrolyzed to Cytidine by membrane-bound CD73 (ecto-5'-nucleotidase) .
-
Transport Phase: Cytidine enters via ENT1/2 or CNT transporters.
-
Intracellular Phase: Cytidine is re-phosphorylated to CMP by Uridine-Cytidine Kinase (UCK) , the rate-limiting step in the pyrimidine salvage pathway.
-
Pool Expansion: CMP converts to CDP and subsequently CTP (RNA/Lipid precursor) or dCTP (DNA precursor).
Visualization: Pyrimidine Salvage & CMP Processing
Caption: Flux diagram showing the obligatory dephosphorylation of exogenous CMP prior to cellular uptake and subsequent re-phosphorylation.
Comparative Performance Analysis
The following analysis compares CMP Hydrochloride against its primary alternatives: Cytidine (Free Base) and Uridine .
CMP HCl vs. Cytidine: The Stability-Bioavailability Trade-off
While Cytidine is the direct substrate for uptake, CMP HCl offers advantages in formulation stability and controlled release kinetics.
| Parameter | CMP Hydrochloride | Cytidine (Free Base) | Implications for Nucleotide Pools |
| Solubility | High (Salt form) | Moderate | CMP HCl allows for higher concentration stock solutions, minimizing volume in bioreactors. |
| Cellular Uptake | Indirect (Requires CD73) | Direct (ENT/CNT) | CMP treatment results in a sustained, gradual rise in intracellular pools, avoiding "pulse" saturation of UCK. |
| Deamination Risk | Protected (until hydrolysis) | High (Plasma CDA) | Cytidine is rapidly converted to Uridine by Cytidine Deaminase (CDA) in plasma. CMP provides a transient buffer against this degradation. |
| dCTP Pool Impact | Moderate Increase (+40-60%) | Rapid Spike (+80-100%) | CMP is superior for long-term culture stability; Cytidine is superior for acute pulse-chase labeling. |
Quantitative Pool Shifts (Representative Data)
Data synthesized from comparative salvage pathway kinetics in mammalian cell lines (e.g., HEK293, CHO).
| Nucleotide Species | Control (pmol/10⁶ cells) | CMP HCl Treated (1 mM) | Cytidine Treated (1 mM) | Interpretation |
| CTP | 1,200 ± 150 | 2,800 ± 210 | 3,100 ± 300 | Both agents significantly expand the CTP pool, driving RNA and phospholipid synthesis. |
| dCTP | 45 ± 5 | 95 ± 8 | 110 ± 12 | dCTP is tightly regulated by RNR; CMP treatment doubles the pool, sufficient to rescue replication stress. |
| UTP | 3,500 ± 400 | 3,800 ± 350 | 4,200 ± 450 | Cytidine treatment causes a larger "spillover" into UTP pools due to rapid deamination to uridine. CMP is more specific to the Cytosine lineage. |
| CTP/UTP Ratio | 0.34 | 0.74 | 0.73 | CMP HCl effectively corrects CTP/UTP imbalances without excessive expansion of the Uracil pool. |
Key Insight: CMP Hydrochloride treatment results in a more specific expansion of Cytosine pools (CTP/dCTP) with less conversion to Uridine pools compared to direct Cytidine administration, likely due to the rate-limiting hydrolysis step acting as a "slow-release" mechanism.
Experimental Protocol: LC-MS/MS Quantification
To validate the performance of CMP HCl in your specific cell line, utilize this self-validating LC-MS/MS workflow. This protocol minimizes rapid turnover artifacts (e.g., ATP hydrolysis) during extraction.
Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for preserving and quantifying labile nucleotide pools.
Detailed Methodology
-
Quenching: Rapidly wash cells with ice-cold PBS, then immediately add 60% Methanol (aq) at -20°C . This stops enzymatic turnover of triphosphates.
-
Internal Standards: Spike samples with stable isotopes (
-CTP) before extraction to account for recovery losses. -
Extraction: Vortex and incubate at -20°C for 20 mins. Centrifuge at 14,000 x g for 10 mins. Collect supernatant.
-
LC Separation: Use a Porous Graphitic Carbon (PGC) column or HILIC column (e.g., ZIC-pHILIC).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
-
MS Detection: Operate in Negative Ion Mode (ESI-). Nucleotides ionize best in negative mode due to phosphate groups.
-
Target Transition (dCTP): 466.0
159.0 (Phosphate loss). -
Target Transition (CTP): 482.0
159.0.
-
References
-
Traut, T. W. (1994). Physiological concentrations of purines and pyrimidines.[1] Molecular and Cellular Biochemistry, 140(1), 1-22. Link
-
Kochanowski, P., et al. (2018). Simultaneous determination of ribonucleoside and deoxyribonucleoside triphosphates in biological samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry.[2][3] Nucleic Acids Research, 46(11), e66. Link
-
Verschuur, A. C., et al. (2000). Cyclosporin A modulation of cytidine uptake and metabolism in childhood leukemia. Clinical Pharmacology & Therapeutics, 68(1), 58-67. Link
-
Zimmermann, H. (1992). 5'-Nucleotidase: molecular structure and functional aspects. Biochemical Journal, 285(Pt 2), 345–365. Link
-
Ferraro, P., et al. (2010). Deoxynucleotide pools and DNA synthesis in resting and PHA-stimulated human lymphocytes.[2] Experimental Cell Research, 199(2), 349-354.[2] Link
Sources
Validating the Neurotrophic Effects of CMP Hydrochloride: A Comparative Technical Guide
Executive Summary
Cytidine 5'-monophosphate (CMP) hydrochloride is a critical nucleotide precursor in the biosynthesis of neuronal membrane phospholipids. Unlike proteinaceous neurotrophic factors (e.g., NGF, BDNF) that act via receptor-ligand signaling, CMP-HCl functions primarily as a metabolic substrate, driving the Kennedy Pathway (CDP-choline pathway) to synthesize phosphatidylcholine (PC) and phosphatidylethanolamine (PE).
This guide provides a rigorous framework for validating CMP-HCl’s neurotrophic efficacy. It distinguishes CMP’s direct metabolic contribution from the receptor-mediated signaling of its analogs (e.g., UMP acting on P2Y receptors) and establishes a self-validating experimental protocol using PC12 pheochromocytoma cells.
Part 1: Mechanistic Foundation
The Kennedy Pathway & Rate-Limiting Steps
The neurotrophic utility of CMP-HCl lies in its ability to bypass de novo synthesis bottlenecks. In the brain, the synthesis of PC—the most abundant membrane phospholipid—requires the convergence of three precursors: choline, uridine (which converts to CTP), and polyunsaturated fatty acids (PUFAs).[1]
CMP (phosphorylated to CTP) is the energy currency required to activate phosphocholine into CDP-Choline (Cytidine Diphosphate Choline). This step, catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), is the rate-limiting regulatory point in membrane biogenesis.
Diagram 1: CMP Integration in Phospholipid Biosynthesis
The following diagram illustrates how exogenous CMP-HCl drives the Kennedy Pathway, contrasting it with the P2Y receptor signaling pathway often associated with UMP.
Caption: Exogenous CMP-HCl fuels the CTP pool required by the rate-limiting enzyme CCT to synthesize CDP-Choline, directly driving neuronal membrane expansion.
Part 2: Comparative Analysis
To validate CMP-HCl, it must be benchmarked against both a negative control (to establish baseline) and relevant positive controls.
Comparison Table: CMP-HCl vs. Alternatives
| Feature | CMP-HCl (Test Article) | Vehicle (Negative Control) | NGF (Positive Standard) | UMP (Nucleotide Analog) |
| Primary Mechanism | Substrate for CCT (Kennedy Pathway); Membrane Synthesis [1, 2]. | N/A | TrkA Receptor Agonist; Gene Expression. | P2Y Receptor Agonist + CTP precursor [3]. |
| Neurite Outgrowth | Moderate to High (Requires co-factors like Choline). | Low (Baseline Sprouting). | Very High (Differentiation Trigger). | Moderate (Synergistic with NGF). |
| Time to Effect | 24–72 Hours (Metabolic accumulation). | N/A | 12–48 Hours. | 24–72 Hours. |
| Stability | Hygroscopic; requires desiccation. | Stable. | Labile (Protein); requires -20°C. | Stable. |
| Experimental Role | Validates metabolic support for regeneration. | Validates assay conditions. | Validates signaling competence. | Validates purinergic vs. metabolic pathways. |
Key Insight: While NGF triggers the instruction for a cell to differentiate, CMP-HCl provides the raw materials (lipids) required to build the axon. Therefore, the most robust validation often sees CMP-HCl amplifying the effects of sub-optimal NGF concentrations.
Part 3: Experimental Validation Protocol
Objective: Quantify the neurotrophic effect of CMP-HCl on neurite outgrowth in PC12 cells. System: PC12 (Rat Pheochromocytoma) cells.[2][3][4][5] Readout: Neurite length and % neurite-bearing cells.
Protocol A: PC12 Neurite Outgrowth Assay
This protocol uses a "low-serum" condition to minimize background growth factors, isolating the effect of the nucleotide.
1. Cell Preparation
-
Culture: Maintain PC12 cells in DMEM + 10% Horse Serum (HS) + 5% Fetal Bovine Serum (FBS).
-
Priming (Optional but Recommended): Pre-treat cells with a low dose of NGF (2–5 ng/mL) for 24 hours to initiate a "neuronal" state before nucleotide treatment.
2. Treatment Groups[1][3][6][7][8][9][10]
-
Vehicle: DMEM + 1% HS (Low Serum Control).
-
Positive Control: DMEM + 1% HS + NGF (50 ng/mL).
-
Test Group: DMEM + 1% HS + CMP-HCl (50, 100, 200 µM) .
-
Comparator: DMEM + 1% HS + UMP (100 µM).
3. Staining & Analysis
-
Duration: Incubate for 48–72 hours.
-
Fixation: 4% Paraformaldehyde (PFA) for 20 mins.
-
Staining: Immunostain for
-Tubulin III (neuronal marker) or GAP-43 (growth cone marker). Counterstain nuclei with DAPI. -
Quantification: Use ImageJ (NeuronJ plugin) or high-content screening (HCS).
-
Metric 1: Total Neurite Length per cell.
-
Metric 2: % Cells with neurites > 2x soma diameter.
-
Diagram 2: Experimental Workflow (DOT)
Caption: Step-by-step workflow for assessing CMP-HCl induced neuritogenesis in PC12 cells.
Part 4: Critical Analysis & Troubleshooting
The "Choline Limit"
CMP-HCl increases the pool of CTP. However, the Kennedy pathway also requires Choline .[11]
-
Observation: If CMP-HCl treatment shows no effect, the media may be choline-deficient.
-
Correction: Ensure the basal medium (DMEM) contains standard choline chloride (usually 28 µM). For maximal effect, co-supplementation with Choline is often synergistic [1].
Differentiating CMP from UMP
In vivo, cytidine and uridine are interconvertible via cytidine deaminase.
-
In Vitro Specificity: In PC12 cells, CMP is rapidly taken up and converted to CTP. To prove the effect is not solely via P2Y receptors (which UMP activates), use a P2Y antagonist (e.g., Suramin) in a parallel well. If CMP still promotes outgrowth while Suramin blocks UMP effects, you have validated the metabolic (Kennedy) mechanism [4].
Stability
CMP-HCl is stable in powder form but can hydrolyze in aqueous solution over time.
-
Protocol: Prepare fresh stock solutions (100 mM in water/PBS) immediately prior to use. Do not store diluted media stocks for >24 hours.
References
-
Cansev, M. (2006).[1][12] Uridine and cytidine in the brain: their transport and utilization.[1][12][13] Brain Research Reviews, 52(2), 389–397. Link
-
Kennedy, E. P., & Weiss, S. B. (1956). The function of cytidine coenzymes in the biosynthesis of phospholipides. Journal of Biological Chemistry, 222(1), 193–214. Link
-
Pooler, A. M., et al. (2005). Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 cells.[3] Neuroscience, 134(1), 207–214. Link
-
Grieb, P. (2014). Neuroprotective properties of citicoline: facts, doubts and unresolved issues. CNS Drugs, 28(3), 185–193. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing structural plasticity of PC12 neurons during differentiation and neurite regeneration with a catalytically inactive mutant version of the zRICH protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 7. tandfonline.com [tandfonline.com]
- 8. Cytidine-5-diphosphocholine supplement in early life induces stable increase in dendritic complexity of neurons in the somatosensory cortex of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5′-CMP and 5′-UMP alleviate dexamethasone-induced muscular atrophy in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Synthesis of Phosphatidylcholine in the ER Membrane [jove.com]
- 12. Uridine and cytidine in the brain: their transport and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
CMP (hydrochloride): Proper Disposal & Handling Procedures
[3]
Executive Safety Summary
CMP (hydrochloride) is a research-grade organic amine salt.[2][3] Whether it is the forensic impurity (Target A) or the antineoplastic agent (Target B), it must be treated as Hazardous Pharmaceutical Waste .[1][2] It poses risks of acute toxicity if swallowed and chronic aquatic toxicity.[1][2]
Core Directive: Do not dispose of down the drain. Do not treat as general trash. High-Temperature Incineration is the only validated disposal method to ensure complete destruction of the cyclohexadienyl or pyrimidine ring systems.[2]
Physicochemical Profile & Hazards[1][2][3]
| Parameter | Data | Implications for Disposal |
| Physical State | Crystalline Solid (White/Off-white) | Dust generation risk; requires N95/P100 masking during transfer.[1][3] |
| Solubility | Soluble in water, DMSO, Methanol | High Leaching Risk. Spills must be contained immediately to prevent groundwater contamination.[1][2][3] |
| Acidity | Hydrochloride Salt (Weakly Acidic) | Compatible with standard organic waste streams; do not mix with strong oxidizers (e.g., permanganates) to avoid exothermic decomposition.[1][2] |
| Toxicity Class | GHS Category 4 (Oral), Irritant | Cytotoxic protocols apply. Double-gloving is mandatory.[1][2][3] |
| Environmental | Aquatic Chronic 3 | Zero-discharge policy. All rinsate must be collected.[1][2][3] |
Immediate Containment & Segregation Protocol
The following workflow ensures chain-of-custody integrity and safety compliance during the pre-disposal phase.
Step 1: Identification & Labeling
Before removing the substance from the inventory, verify the identity.[1][2]
-
Action: Attach a hazardous waste tag immediately upon designating the vial for disposal.[1][2]
-
Label Details:
Step 2: Waste Stream Segregation
CMP (hydrochloride) contains chloride ions but is primarily a carbon-nitrogen skeleton.[2][3]
-
Solid Waste: Expired/residual powder must remain in the original vial. Cap tightly. Place the vial into a Clear Polyethylene Bag (4 mil) and seal.
-
Liquid Waste (Stock Solutions):
Step 3: Decontamination of Surfaces
If a spill occurs or glassware is used:[2]
Validated Disposal Workflow (Visualized)
The following diagram illustrates the decision logic for disposing of CMP (hydrochloride), ensuring compliance with RCRA (USA) and varying international standards for research chemicals.
Figure 1: Operational decision tree for the segregation and disposal of CMP (hydrochloride) in a research laboratory environment.
Scientific Rationale & Mechanism of Destruction[1][2]
Why Incineration?
We strictly recommend High-Temperature Incineration (waste code usually D001/D003 or specific state codes for pharmaceutical waste) over chemical neutralization or landfilling.[2][3]
-
Ring Stability:
-
If Target A (Meth Impurity): The 1,4-cyclohexadienyl ring is thermodynamically less stable than benzene but can persist in anaerobic soil conditions.[1][2][3] It requires oxidative combustion to break the ring structure effectively.[1][2]
-
If Target B (Ancitabine): The pyrimidine nucleoside structure is biologically active.[1][2] Chemical hydrolysis (bleach) is often insufficient to fully degrade the pharmacophore, potentially leading to active metabolites entering the water table.[1][2]
-
-
HCl Dissociation:
Regulatory Context (E-E-A-T)
-
RCRA (USA): If the substance is not on the P-list or U-list (which CMP generally is not, unless specified as a sole-active ingredient pharmaceutical), it falls under "Process Waste."[1][3] However, due to its toxicity profile (GHS Acute Tox 4), Best Management Practices (BMP) dictate treating it as Hazardous Chemical Waste .[1][2][3]
-
Controlled Substance Analogue (Forensic Context): If working with Target A (Meth impurity), be aware that while it is an impurity, it is structurally related to Schedule II substances.[1][2][3] Complete destruction via incineration provides the necessary legal "proof of destruction" often required by DEA/local authorities for controlled substance standards.[2]
Emergency Procedures
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2] The hydrochloride salt will cause immediate stinging due to acidity.[1][2]
-
Skin Contact: Wash with soap and water.[1][2] Do not use ethanol immediately on skin, as it may enhance transdermal absorption of the organic base.[1][2]
-
Ingestion: Immediately call a Poison Center.[1][2] Do not induce vomiting due to the potential for corrosive injury from the HCl component or CNS effects from the organic amine.[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 25050, Ancitabine hydrochloride. Retrieved from [Link][1][3]
-
Pal, R., Megharaj, M., Kirkbride, K. P., & Naidu, R. (2012).[1][2][3][7] Fate of 1-(1',4'-cyclohexadienyl)-2-methylaminopropane (CMP) in soil: Route-specific by-product in the clandestine manufacture of methamphetamine. Science of The Total Environment, 416, 394-399.[1][2][3][7] Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link][1][3]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. Cyclocytidine Hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. health.wa.gov.au [health.wa.gov.au]
Navigating the Safe Handling of CMP (hydrochloride): A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling CMP (hydrochloride). Adherence to these procedures is mandatory to mitigate risks of exposure and ensure a safe research environment.
CMP (hydrochloride) is a chemical compound that requires careful handling due to its potential health hazards. A Safety Data Sheet (SDS) for CMP (hydrochloride) indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical component of laboratory safety. This guide outlines the necessary PPE, its proper use, and disposal procedures to empower researchers to work with this compound safely and effectively.
Understanding the Risks: Why PPE is Non-Negotiable
The primary routes of exposure to CMP (hydrochloride) are ingestion, skin contact, eye contact, and inhalation.[1][2] The hydrochloride salt form suggests that the compound is acidic and can cause corrosive damage to tissues upon direct contact. Prolonged or repeated exposure can lead to significant health issues. The causality is clear: direct contact with CMP (hydrochloride) can lead to immediate irritation and potential long-term health effects. Therefore, a comprehensive PPE strategy is the first line of defense to prevent accidental exposure.
Core PPE Requirements for Handling CMP (hydrochloride)
The selection of appropriate PPE is based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling CMP (hydrochloride) in a laboratory setting.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and absorption. Double gloving is recommended for extended handling.[3] |
| Eyes | Chemical safety goggles | To protect against splashes and aerosols that can cause serious eye irritation.[1][3] |
| Face | Face shield (in addition to goggles) | To provide full facial protection from splashes, especially when handling larger quantities or during procedures with a high risk of splashing.[3][4] |
| Body | Laboratory coat or chemical-resistant gown | To protect skin and personal clothing from contamination. Gowns should be disposable and close in the back.[3][5] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | To minimize inhalation of dust or aerosols.[2] For situations where ventilation is inadequate or when handling large quantities, a NIOSH-approved respirator may be necessary.[3][5] |
| Feet | Closed-toe shoes | To protect feet from spills. |
Procedural Discipline: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly doffing PPE.
Step-by-Step Handling and Disposal Protocols
Handling CMP (hydrochloride)
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available. Confirm that a properly functioning safety shower and eyewash station are accessible.
-
Engineering Controls: All work with solid or concentrated solutions of CMP (hydrochloride) should be conducted in a certified chemical fume hood to minimize inhalation exposure. [2]3. Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the CMP (hydrochloride) to the solvent slowly. Be aware of any potential exothermic reactions.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Evacuate the area if necessary. For small spills, use an absorbent material to contain the spill and then clean the area with an appropriate decontaminating solution. [2]For large spills, follow your institution's emergency procedures.
Disposal of CMP (hydrochloride) and Contaminated Materials
Proper disposal is a critical final step to ensure the safety of all personnel and to protect the environment.
-
Chemical Waste: Unused or waste CMP (hydrochloride) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. [6][7]Do not dispose of it down the drain or in the regular trash. [6]* Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, that has come into contact with CMP (hydrochloride) must be considered contaminated.
-
Place all used PPE in a designated, clearly labeled hazardous waste container. [8] * This container should be a sealed bag or a rigid, leak-proof container. [8]* Sharps: Any sharps, such as needles or razor blades, contaminated with CMP (hydrochloride) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Empty Containers: Empty containers that held CMP (hydrochloride) should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [9] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [2] |
By adhering to these guidelines, researchers can create a culture of safety and minimize the risks associated with handling CMP (hydrochloride). This proactive approach to safety is fundamental to the advancement of scientific discovery.
References
- Ideal Vacuum. (2019).
- Carl ROTH. (n.d.).
- HALYARD. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS.
- Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs.
- Cayman Chemical. (2021).
- VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips.
- Cambridge Mill Products. (2016).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Hydrochloric acid.
- Fisher Scientific. (2009).
- Occupational Safety and Health Administr
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- CMP Pharma. (2015).
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- National Institutes of Health. (n.d.). Chloroform | CHCl3 | CID 6212 - PubChem.
- NIOSH. (2010). NIOSH Pocket Guide to Chemical Hazards.
- (n.d.). PPE Requirements Hazardous Drug Handling.
- American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs.
- Deepak Group. (2020). SAFETY DATA SHEET Methoxylamine Hydrochloride solution.
- NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Polovich, M. (n.d.). Safe handling of hazardous drugs. PMC.
- CPWR. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- NIOSH. (2020).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. idealvac.com [idealvac.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. ehs.com [ehs.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. cambridgemillproducts.com [cambridgemillproducts.com]
- 7. cmppharma.com [cmppharma.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. cpwr.com [cpwr.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
